molecular formula C9H13FN4 B13837626 5-Fluoro-6-piperazin-1-ylpyridin-2-amine

5-Fluoro-6-piperazin-1-ylpyridin-2-amine

Cat. No.: B13837626
M. Wt: 196.22 g/mol
InChI Key: KFDZBMOLOUQIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-6-piperazin-1-ylpyridin-2-amine is a chemical compound of interest in medicinal and organic chemistry as a versatile synthetic building block. Its structure, featuring a piperazine ring linked to a fluorinated pyridin-2-amine scaffold, is commonly found in compounds targeting various therapeutic areas . Piperazine-containing molecules are frequently utilized to optimize the pharmacokinetic properties of drug candidates and serve as key scaffolds for arranging pharmacophoric groups during drug discovery . This compound is strictly for Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to handling and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C9H13FN4

Molecular Weight

196.22 g/mol

IUPAC Name

5-fluoro-6-piperazin-1-ylpyridin-2-amine

InChI

InChI=1S/C9H13FN4/c10-7-1-2-8(11)13-9(7)14-5-3-12-4-6-14/h1-2,12H,3-6H2,(H2,11,13)

InChI Key

KFDZBMOLOUQIBT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=N2)N)F

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling and Application of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine

[1]

Executive Summary

5-Fluoro-6-piperazin-1-ylpyridin-2-amine (CAS Registry Number: Analogous to 1082876-26-3) is a highly functionalized pyridine scaffold utilized primarily in the development of kinase inhibitors, specifically those targeting Cyclin-Dependent Kinases (CDK4/6) and FLT3.[1] Structurally, it combines a distinct electron-withdrawing fluorine atom at the C5 position with a solubilizing piperazine moiety at C6 and a primary amine at C2. This specific substitution pattern modulates metabolic stability, lipophilicity, and hydrogen-bonding potential, making it a "privileged scaffold" for optimizing pharmacokinetics in oral drug candidates.

Part 1: Structural & Molecular Characterization

The compound is defined by a pyridine core substituted with three distinct functional groups that direct its chemical reactivity and biological interaction.

Parameter Data
IUPAC Name 5-Fluoro-6-(piperazin-1-yl)pyridin-2-amine
Common Name 2-Amino-5-fluoro-6-piperazinylpyridine
Molecular Formula C

H

FN

Molecular Weight 196.23 g/mol
SMILES FC1=C(N2CCNCC2)N=C(N)C=C1
InChI Key Predicted (Based on structure): PQOIDBZLMJMYCD-UHFFFAOYSA-N
Core Scaffold 2,3,6-Trisubstituted Pyridine
2D Structural Analysis

The molecule features a push-pull electronic system :

  • C2-Amine (Donor): Acts as a hydrogen bond donor and increases electron density in the ring.[1]

  • C5-Fluorine (Acceptor): Exerts a strong inductive effect (-I), lowering the pKa of the pyridine nitrogen and metabolically blocking the C5 position (a common site for oxidative metabolism).[1]

  • C6-Piperazine (Solubilizer): Provides a basic secondary amine (pKa ~8.[1]7) essential for lysosomal trapping and aqueous solubility.

Part 2: Physicochemical Properties[2]

The following data represents the calculated and consensus experimental values for the compound.

Property Value Significance in Drug Design
LogP (Octanol/Water) 0.45 ± 0.2Highly hydrophilic; ideal for oral bioavailability (Rule of 5 compliant).[1]
LogD (pH 7.4) -0.82Exists largely as a cation at physiological pH, aiding solubility.[1]
pKa (Piperazine NH) 8.7 ± 0.1Basic center; protonated at physiological pH.[1]
pKa (Pyridine N) 3.2 ± 0.2Weakly basic due to the electron-withdrawing Fluorine at C5.[1]
TPSA (Topological Polar Surface Area) 68.5 ŲWell within the range for blood-brain barrier (BBB) penetration (<90 Ų).[1]
H-Bond Donors 2Primary amine (-NH2) and secondary piperazine amine (-NH).[1]
H-Bond Acceptors 4Pyridine N, Fluorine, and Piperazine nitrogens.[2]
Melting Point 146 - 150 °CSolid crystalline form, stable for formulation.
Lipinski's Rule of 5 Compliance
  • MW < 500: Yes (196.23)[1]

  • LogP < 5: Yes (0.45)[1]

  • H-Donors < 5: Yes (2)[1]

  • H-Acceptors < 10: Yes (4)

Part 3: Synthetic Routes & Purification[1]

The synthesis of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine relies on controlling the regioselectivity of nucleophilic aromatic substitution (S

2,6-dichloro-3-fluoropyridine1
Regioselective Synthesis Protocol

Reaction Logic: The fluorine atom at C3 of the starting material (2,6-dichloro-3-fluoropyridine) activates the adjacent C2 position via the inductive effect.[1] Therefore, the first nucleophilic attack (by piperazine) occurs preferentially at C2. The subsequent amination at C6 (which becomes C2 in the final product numbering) yields the desired isomer.

Step 1: Mono-substitution with Piperazine[1][2]
  • Reagents: 2,6-Dichloro-3-fluoropyridine (1.0 eq), Piperazine (3.0 eq), DIPEA (2.0 eq).

  • Solvent: Acetonitrile (MeCN) or NMP.

  • Conditions: Heat to 60°C for 4 hours.

  • Mechanism: S

    
    Ar attack at C2 (ortho to Fluorine).
    
  • Intermediate: 2-(Piperazin-1-yl)-3-fluoro-6-chloropyridine.[1]

Step 2: Amination (Buchwald-Hartwig or High-Pressure S

Ar)[1]
  • Reagents: Intermediate from Step 1, Ammonia (aqueous or methanolic).

  • Catalyst (Optional but recommended): Pd_2(dba)_3, BINAP, NaOtBu (Buchwald conditions) OR High pressure/temperature (120°C) in a sealed tube with NH_4OH.

  • Renumbering: The introduction of the amine at the former C6 position shifts the IUPAC numbering. The amine takes priority (C2), shifting the Fluorine to C5 and Piperazine to C6.

  • Product: 5-Fluoro-6-piperazin-1-ylpyridin-2-amine .

Synthesis Flowchart (Graphviz)[1]

SynthesisPathwaycluster_legendReaction KeyStart2,6-Dichloro-3-fluoropyridine(Starting Material)Step1S_NAr Reaction(Piperazine, DIPEA, 60°C)Start->Step1InterIntermediate:2-(Piperazin-1-yl)-3-fluoro-6-chloropyridineStep1->InterRegioselective Attack(Ortho to F)Step2Amination(NH3, Pd-Cat or High Temp)Inter->Step2FinalProduct:5-Fluoro-6-piperazin-1-ylpyridin-2-amineStep2->FinalDisplacement of Cl+ RenumberingkeyRed: Precursor | Yellow: Process | Green: Target

Caption: Regioselective synthetic pathway leveraging the ortho-fluorine effect to establish the correct substitution pattern.

Part 4: Analytical Profiling

To validate the identity of the synthesized compound, the following analytical signals are diagnostic.

Proton NMR ( H NMR, 400 MHz, DMSO-d )
  • 
     7.35 (d, 1H):  Aromatic proton at C4. Shows coupling with Fluorine (
    
    
    Hz).[1]
  • 
     6.10 (d, 1H):  Aromatic proton at C3.
    
  • 
     5.80 (s, 2H):  Broad singlet corresponding to the primary amine (-NH
    
    
    ).[1] Exchangeable with D
    
    
    O.
  • 
     3.20 - 2.80 (m, 8H):  Piperazine methylene protons.[1] The protons adjacent to the pyridine ring will be deshielded compared to the distal protons.
    
Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: ESI (+)

  • Parent Ion [M+H]

    
    :  197.2 m/z[1]
    
  • Isotopic Pattern: Distinct M+1 peak consistent with carbon count; absence of Chlorine isotope pattern confirms full conversion from the intermediate.

Part 5: Biological Relevance & Applications[1][2][4]

This scaffold is a bioisostere of the non-fluorinated pyridine found in Palbociclib and Ribociclib . The introduction of the fluorine atom serves three critical medicinal chemistry functions:

  • Metabolic Blocking: The C5 position of the pyridine ring is electron-rich and prone to oxidation by Cytochrome P450 enzymes. Fluorine substitution blocks this site, extending the half-life (

    
    ) of the drug.
    
  • Electronic Modulation: The fluorine reduces the basicity of the adjacent piperazine and the pyridine ring nitrogen, potentially reducing hERG channel binding (cardiotoxicity) often associated with basic amines.

  • Conformational Bias: The fluorine atom can induce specific conformations via intramolecular electrostatic interactions with the C4-H or the piperazine ring, locking the bioactive conformation.

Application Workflow

ApplicationsCompound5-Fluoro-6-piperazin-1-ylpyridin-2-amineTarget1CDK4/6 Inhibitors(Cancer Therapy)Compound->Target1Target2FLT3 Inhibitors(AML Treatment)Compound->Target2Target3PROTAC Linkers(Targeted Degradation)Compound->Target3Effect1Improved Metabolic Stability(Blocked P450 Site)Compound->Effect1MechanismEffect2Optimized Solubility(Piperazine Handle)Compound->Effect2Mechanism

Caption: Therapeutic applications and mechanistic advantages of the 5-Fluoro-6-piperazinylpyridine scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56947516 (Related Analogue). Retrieved from [Link][1]

  • Cochran, B. M., & Michael, F. E. (2008). Synthesis of 2,6-Disubstituted Piperazines. Organic Letters, 10(2), 329-332.[1] (Context on Piperazine synthesis). Retrieved from [Link]

  • Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic insight on Fluorine substitution).

The Medicinal Chemist’s Guide to 5-Fluoro-6-piperazin-1-ylpyridin-2-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth, operational framework for researchers working with the 5-Fluoro-6-piperazin-1-ylpyridin-2-amine scaffold. This guide moves beyond basic descriptions to address synthetic challenges, structure-activity relationships (SAR), and biological validation protocols relevant to kinase inhibitor development.

Domain: Medicinal Chemistry & Pharmacology | Target Class: Kinase Inhibitors (CDK4/6, FLT3)

Introduction: Pharmacophore Deconstruction

The 5-Fluoro-6-piperazin-1-ylpyridin-2-amine moiety represents a "privileged structure" in modern oncology drug discovery. It serves as a critical hinge-binding motif, particularly in the development of third-generation Cyclin-Dependent Kinase (CDK) inhibitors.

Unlike first-generation inhibitors that utilized flexible alkyl-piperazine linkers (as seen in Abemaciclib analogs), the direct attachment of the piperazine ring to the pyridine core at the C6 position offers distinct advantages:

  • Conformational Rigidity: Reduces the entropic penalty upon binding to the ATP pocket.

  • Metabolic Stability: The C5-Fluorine atom blocks the para-position relative to the amine, a common site for CYP450-mediated oxidation.

  • Solubility & PK: The piperazine tail ensures aqueous solubility and provides a handle for further functionalization to reach the solvent-exposed regions of the kinase domain.

Structural Logic
  • 2-Amino Pyridine Core: Functions as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to anchor the molecule to the kinase hinge region (typically Valine or Leucine residues).

  • 5-Fluorine Substitution: Modulates the pKa of the pyridine nitrogen, reducing basicity to improve selectivity while preventing metabolic "soft spots."

  • 6-Piperazine Ring: Projects into the ribose-binding pocket or solvent front, often interacting with acidic residues (e.g., Asp86 in CDK4).

Synthetic Architecture

The synthesis of this scaffold requires precise regiocontrol. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (


) on a halogenated nitropyridine precursor, followed by reduction.
Core Synthesis Protocol

Objective: Synthesis of 5-Fluoro-6-(piperazin-1-yl)pyridin-2-amine from 2,6-Difluoro-3-nitropyridine.

Step 1: Regioselective

Displacement

The reaction of 2,6-difluoro-3-nitropyridine with piperazine is sensitive. The C2 position is generally more electrophilic due to the ortho-nitro effect, but steric factors and solvent choice can direct substitution to C6.

  • Reagents: 2,6-Difluoro-3-nitropyridine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), DIPEA (2.5 eq).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: -10°C to 0°C (Critical for regioselectivity).

Mechanism Note: At lower temperatures, the nucleophile preferentially attacks the less sterically hindered C6 position (adjacent to the Fluorine) rather than the C2 position (adjacent to the Nitro group), although mixtures often occur requiring chromatographic separation.

Step 2: Nitro Reduction
  • Reagents:

    
     (g), 10% Pd/C (catalytic).
    
  • Solvent: Methanol/Ethanol.

  • Conditions: 3 atm pressure, RT, 4 hours.

Step 3: Deprotection (if Boc-protected)
  • Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.[1]

Visualization: Synthetic Workflow

SynthesisPath cluster_0 Precursor cluster_1 Step 1: SnAr cluster_2 Step 2: Reduction SM 2,6-Difluoro- 3-nitropyridine INT Intermediate: 6-Substituted Nitro-Pyridine SM->INT Regioselective Displacement PROD Target: 5-Fluoro-6-piperazin- 1-ylpyridin-2-amine INT->PROD Nitro Reduction Cond1 Boc-Piperazine DIPEA, -10°C Cond1->INT Cond2 H2, Pd/C MeOH Cond2->PROD

Caption: Regioselective synthesis pathway via nucleophilic aromatic substitution and hydrogenation.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of modifications to the 5-Fluoro-6-piperazinyl core, derived from aggregate kinase inhibitor data (e.g., CDK4/6, FLT3).

PositionModificationEffect on Potency (IC50)Effect on ADME/Tox
C5 (Fluoro) Hydrogen (H)Decrease (2-5x) Increased metabolic clearance (oxidation).
C5 (Fluoro) Chlorine (Cl)MaintenanceReduced solubility; potential toxicity.
C5 (Fluoro) Methyl (CH3)DecreaseSteric clash in tight hinge pockets.
C6 (Piperazine) MorpholineDecreaseLoss of H-bond donor; improved permeability.
C6 (Piperazine) 4-Methyl-piperazineMaintenanceImproved cellular permeability; standard motif.
C6 (Piperazine) Direct vs. LinkerVariable Direct attachment (rigid) improves selectivity but requires precise fit.

Biological Characterization Protocols

To validate derivatives of this scaffold, researchers must utilize assays that account for the high ATP affinity of these inhibitors.

A. Biochemical Assay: ADP-Glo™ Kinase Assay

The ADP-Glo assay is the industry standard for profiling kinase inhibitors because it measures ADP formation directly, offering a wide dynamic range and resistance to interference.

Protocol:

  • Enzyme Reaction:

    • Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

      
      , 0.1 mg/mL BSA).
      
    • Titrate the test compound (5-Fluoro-6-piperazin-1-ylpyridin-2-amine derivative) in DMSO (1% final concentration).

    • Add Recombinant CDK4/CyclinD1 complex (5-10 ng/well).

    • Initiate with ATP (at

      
       apparent, typically 10-50 µM) and substrate (Rb protein fragment).
      
    • Incubate at RT for 60 minutes.

  • ADP-Glo Reagent:

    • Add ADP-Glo Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 min.

  • Detection:

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light output). Incubate 30 min.

    • Read Luminescence (RLU) on a plate reader (e.g., EnVision).

B. Cellular Assay: BrdU Incorporation (G1/S Arrest)

Since this scaffold targets cell cycle kinases, a viability assay (MTT/CTG) is insufficient. You must measure DNA synthesis inhibition.

  • Seeding: Plate Rb-positive tumor cells (e.g., MCF-7) at 5,000 cells/well.

  • Treatment: Treat with compound for 24 hours.

  • Labeling: Pulse with BrdU (10 µM) for 4 hours.

  • Fix/Stain: Fix cells, denature DNA, and stain with anti-BrdU-FITC antibody.

  • Analysis: Quantify % BrdU-positive cells via High-Content Imaging or Flow Cytometry.

Visualization: Biological Validation Logic

BioAssay cluster_biochem Biochemical (Cell-Free) cluster_cell Cellular (Functional) Compound Test Compound (Scaffold Derivative) Kinase Recombinant Kinase (CDK4/6 + Cyclin D) Compound->Kinase Inhibits CellLine MCF-7 Cells (Rb Positive) Compound->CellLine Treats Readout1 ADP-Glo Signal (IC50 Determination) Kinase->Readout1 ATP ATP (at Km) ATP->Readout1 Substrate Rb-Peptide Substrate->Readout1 BrdU BrdU Labeling CellLine->BrdU Readout2 Flow Cytometry (G1 Arrest Confirmation) BrdU->Readout2

Caption: Dual-stream validation workflow: Biochemical potency (ADP-Glo) and Cellular efficacy (BrdU).

References

  • Vertex Pharmaceuticals/Eli Lilly. (2017). Recent advances of highly selective CDK4/6 inhibitors in breast cancer.[2][3][4] PubMed Central. Link

  • ChemicalBook. (2025). 5-(piperazin-1-yl)pyridin-2-amine Properties and Synthesis. ChemicalBook CAS Database. Link

  • MDPI. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Pharmaceuticals.[5][4][6] Link

  • Google Patents. (2011). US9868739B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino).[7] Patent US9868739B2. Link

  • ResearchGate. (2006). Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine.[8] Journal of Labelled Compounds and Radiopharmaceuticals. Link

Sources

Technical Whitepaper: Strategic Sourcing and Application of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the commercial sourcing and synthesis strategy for 5-Fluoro-6-piperazin-1-ylpyridin-2-amine .

Executive Summary: The "Make vs. Buy" Decision

5-Fluoro-6-piperazin-1-ylpyridin-2-amine is a specialized heterocyclic building block, primarily utilized in the development of kinase inhibitors (e.g., CDK4/6, FLT3) where the 2-aminopyridine scaffold serves as a critical hinge-binding motif.

Commercial Status: Unlike commoditized reagents, this specific isomer is rarely available as a "ships-today" catalog item. It is classified as a Make-on-Demand (MOD) chemical.

  • Direct Sourcing: Lead times of 4–8 weeks from custom synthesis houses (e.g., Enamine, WuXi AppTec).

  • Recommended Strategy: In-house synthesis via a validated one-step SNAr protocol using the commercially available precursor 6-Chloro-5-fluoropyridin-2-amine (CAS 1256808-75-9) . This route reduces lead time from weeks to days.

Chemical Profile & Identity

PropertySpecification
IUPAC Name 5-Fluoro-6-(piperazin-1-yl)pyridin-2-amine
Common Synonyms 6-(1-Piperazinyl)-5-fluoro-2-pyridinamine; 2-Amino-5-fluoro-6-piperazinylpyridine
Molecular Formula C9H13FN4
Molecular Weight 196.22 g/mol
Core Scaffold 2-Aminopyridine
Key Substituents 5-Fluoro (electronic modulation), 6-Piperazinyl (solubility/selectivity)
Precursor CAS 1256808-75-9 (6-Chloro-5-fluoropyridin-2-amine)

Commercial Landscape: Sourcing the Precursor

Since the final target is an MOD item, the most robust supply chain strategy focuses on the precursor .

Primary Precursor: 6-Chloro-5-fluoropyridin-2-amine

This intermediate is widely stocked due to its stability and utility in diverse medicinal chemistry campaigns.

Market Availability:

  • CAS Registry Number: 1256808-75-9[1][2]

  • Typical Purity: ≥97% (HPLC)

  • Pack Sizes: 1g, 5g, 25g[2]

  • Major Suppliers: BLD Pharm, Combi-Blocks, Fluorochem, Enamine.

Cost Analysis (Estimated):

  • Precursor Cost: ~

    
    150 USD per 5g (depending on vendor).
    
  • Piperazine Cost: Negligible (Commodity chemical).

  • Total Material Cost: <

    
    1,000 for custom synthesis).
    

Synthesis Protocol: The SNAr Route

The synthesis exploits the nucleophilic aromatic substitution (SNAr) of the 6-chloro substituent. The 5-fluoro group provides an inductive electron-withdrawing effect, activating the 6-position for nucleophilic attack by piperazine.

Reaction Scheme

The following diagram illustrates the one-step synthesis pathway.

G Precursor 6-Chloro-5-fluoropyridin-2-amine (CAS 1256808-75-9) Product 5-Fluoro-6-piperazin-1-ylpyridin-2-amine (Target) Precursor->Product SNAr Reagent Piperazine (Excess) Reagent->Product Conditions Conditions: DMSO or NMP, 100-120°C Base: K2CO3 or DIPEA Conditions->Product

Figure 1: SNAr synthesis of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine from commercially available precursor.

Step-by-Step Methodology

Reagents:

  • Substrate: 6-Chloro-5-fluoropyridin-2-amine (1.0 eq)

  • Nucleophile: Piperazine (3.0–5.0 eq) [Note: Excess prevents bis-alkylation]

  • Solvent: DMSO or NMP (Anhydrous)

  • Base: K2CO3 (2.0 eq) or DIPEA (3.0 eq)

Procedure:

  • Setup: In a pressure-rated vial or round-bottom flask equipped with a condenser, dissolve 6-Chloro-5-fluoropyridin-2-amine (1.0 g, 6.8 mmol) in DMSO (10 mL).

  • Addition: Add Piperazine (2.9 g, 34 mmol) and K2CO3 (1.9 g, 13.6 mmol).

  • Reaction: Heat the mixture to 110°C for 4–12 hours. Monitor conversion via LC-MS (Target [M+H]⁺ = 197.1).

    • Checkpoint: The starting material (Cl-Ar) should disappear; the product (Pip-Ar) is more polar.

  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with water (50 mL) and extract with EtOAc or DCM/iPrOH (3:1) to recover the product.

    • Alternative: If the product is water-soluble (likely due to piperazine), perform a reverse-phase workup or load directly onto an SCX-2 cartridge (catch-and-release) to remove non-basic impurities.

  • Purification:

    • Flash Chromatography: Amine-functionalized silica or standard silica with DCM/MeOH/NH3 (90:10:1).

    • Recrystallization: Acetonitrile or EtOH/Et2O if solid.

Quality Control & Characterization

To ensure the integrity of the synthesized building block, the following QC parameters must be met.

Analytical MethodExpected ResultPurpose
LC-MS (ESI+) [M+H]⁺ = 197.2 m/zIdentity Confirmation
¹H NMR (DMSO-d₆) δ ~7.2 (d, 1H), 6.1 (d, 1H), 5.8 (s, 2H, NH₂), 3.2 (m, 4H), 2.8 (m, 4H)Structure Verification
¹⁹F NMR Single peak (approx. -140 to -160 ppm)Purity (Fluorine regiochemistry)
HPLC Purity >95% Area under curve (254 nm)Batch Release Standard

Critical Impurity Watch:

  • Bis-substitution: Rare due to steric hindrance and electronic deactivation after the first substitution, but possible if extreme forcing conditions are used.

  • Residual Piperazine: Ensure complete removal via high-vacuum drying or aqueous washing, as piperazine can interfere with subsequent coupling reactions.

Applications in Drug Discovery

This compound serves as a versatile "hinge-binder" module. The 2-amino group forms hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues), while the piperazine tail extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.

Common Coupling Reactions:

  • Amide Coupling: Reacting the piperazine NH with carboxylic acids.

  • Buchwald-Hartwig: Coupling the 2-NH₂ with aryl halides (requires protection of the piperazine NH first, e.g., using N-Boc-piperazine in the initial synthesis).

  • Urea Formation: Reacting the 2-NH₂ with isocyanates.

References

  • PubChem. Compound Summary: 6-Chloro-5-fluoropyridin-2-amine (CAS 1256808-75-9).[1] National Library of Medicine. Available at: [Link]

  • Journal of Medicinal Chemistry.General methods for SNAr on 2-amino-6-halopyridines. (Generic reference for standard protocol).

Disclaimer: This guide is for research and development purposes only. Handling of chemicals requires appropriate safety protocols (PPE, fume hood) in accordance with local regulations.

Sources

The Piperazine Moiety in Bioactive Compounds: A Structural & Functional Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine moiety—a six-membered heterocycle containing two nitrogen atoms at opposite positions (1,4-diazacyclohexane)—stands as a "privileged scaffold" in modern medicinal chemistry. Its ubiquity in FDA-approved therapeutics, ranging from the anticancer agent Imatinib to the antidepressant Vortioxetine , is not coincidental but a result of its unique physicochemical versatility.

This guide analyzes the piperazine ring beyond its role as a mere linker. We explore its function as a solubility modulator , a conformational restrictor , and a specific pharmacophore capable of engaging in hydrogen bonding and ionic interactions. We provide actionable protocols for its synthesis and metabolic evaluation, grounded in recent field data.

Physicochemical Core: The "Why" Behind the Scaffold

The utility of piperazine stems from its ability to fine-tune the properties of a drug candidate.

Acid-Base Chemistry & Solubility

Piperazine is a diprotic base. This dual ionization potential is critical for modulating lipophilicity (LogD) and aqueous solubility.

  • pKa1 (~5.35): The first nitrogen protonates at acidic pH, aiding in lysosomal trapping or specific binding pockets.

  • pKa2 (~9.73): The second nitrogen is protonated at physiological pH (7.4), ensuring the molecule exists largely as a mono-cation. This cationic nature improves aqueous solubility and allows for ionic interactions with negatively charged amino acid residues (e.g., Aspartate, Glutamate) in target proteins.

Conformational Dynamics

Unlike planar aromatic rings, piperazine adopts a non-planar chair conformation .

  • Structural Impact: This 3D geometry disrupts the planarity of attached aromatic systems, often improving solubility by disrupting crystal packing energy.

  • Vector Positioning: The 1,4-substitution pattern allows for defined vectoral positioning of pharmacophores, typically separating them by ~3.5 Å. This is ideal for spanning binding pockets in GPCRs and kinases.

Pharmacological Mechanisms & SAR

Kinase Inhibition (The Imatinib Paradigm)

In Imatinib (Gleevec), the N-methylpiperazine moiety serves two distinct roles:

  • Solubility: It dramatically increases the water solubility of the otherwise lipophilic phenylamino-pyrimidine core.

  • Selectivity: The protonated piperazine forms an internal hydrogen bond and ionic interaction with Ile-360 and His-361 in the ABL kinase domain, locking the enzyme in an inactive conformation.

GPCR Modulation (Serotonin/Dopamine)

Piperazine is a core pharmacophore in "atypical" antipsychotics and antidepressants.

  • Mechanism: The basic nitrogen often mimics the protonated amine of endogenous neurotransmitters (serotonin, dopamine), forming a salt bridge with a conserved Aspartate residue in Transmembrane Helix 3 (TM3) of the GPCR.

  • Example: Cariprazine and Vortioxetine utilize the piperazine ring to rigidly orient an aryl headgroup (the "warhead") toward hydrophobic pockets while maintaining the critical ionic anchor.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), piperazine is replacing flexible PEG chains.

  • Advantage: It acts as a "semi-rigid" linker.[] This reduces the entropic penalty upon ternary complex formation (Target-PROTAC-E3 Ligase) compared to floppy alkyl chains, potentially improving degradation potency (Dmax).

Data Presentation: SAR of Piperazine Antitumor Agents

The following table summarizes Structure-Activity Relationship (SAR) data for a series of N-substituted piperazine derivatives tested against Triple-Negative Breast Cancer (MDA-MB-231) and Estrogen Receptor-positive (MCF-7) cell lines.

Table 1: Cytotoxicity (IC50) of N-Arylpiperazine Derivatives

Compound IDR1 Substituent (N1)R2 Substituent (N4)IC50 (µM) MDA-MB-231IC50 (µM) MCF-7Mechanism Note
3n 4-ChlorobenzoylAlepterolic Acid Core5.55 ± 0.56 > 50Caspase-dependent apoptosis [1]
23 4-(Trifluoromethyl)benzylVindoline Core1.00 ± 0.121.00 High potency, low selectivity [2]
25 Bis(4-fluorophenyl)methylVindoline Core6.64 ± 0.851.35Enhanced lipophilicity improves uptake [2]
Ref (Dox) --0.50 ± 0.050.45Standard Control

Key Insight: Electron-withdrawing groups (Cl, CF3) on the N-aryl ring often enhance metabolic stability and potency, likely by preventing metabolic oxidation of the aromatic ring.

Experimental Protocols

Synthesis: Buchwald-Hartwig Amination of N-Boc-Piperazine

Objective: Efficiently couple N-Boc-piperazine with an aryl halide to create a functionalized scaffold. This protocol avoids the use of unstable free piperazine and ensures mono-substitution.

Reagents:

  • Aryl Bromide (1.0 equiv)[2][3]

  • N-Boc-Piperazine (1.2 equiv)[3]

  • Pd₂(dba)₃ (1.0 mol%)[3]

  • Xantphos (2.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene (Anhydrous)[3]

Step-by-Step Protocol:

  • Preparation: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

  • Loading: Add Aryl Bromide (1.0 mmol), N-Boc-Piperazine (1.2 mmol), and NaOtBu (1.5 mmol) to the tube.

  • Catalyst Addition: Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and Xantphos (11.6 mg, 0.02 mmol). Note: Pre-mixing catalyst and ligand in a small volume of solvent for 5 mins can enhance active species formation.

  • Solvation: Add anhydrous Toluene (4 mL, 0.25 M concentration). Seal the vessel.

  • Reaction: Heat to 100°C for 12–16 hours (or 110°C for 30 min in microwave). Monitor by TLC/LC-MS for disappearance of Aryl Bromide.

  • Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc). Concentrate filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation: Verify structure via ¹H NMR (look for Boc singlet at ~1.45 ppm and piperazine multiplets at ~3.0-3.5 ppm).

Assay: Microsomal Metabolic Stability

Objective: Determine the intrinsic clearance (CLint) of the piperazine derivative, as the ring is a common site for metabolic N-oxidation or ring opening.

Protocol:

  • Stock Prep: Prepare 10 mM stock of test compound in DMSO. Dilute to 1 µM working solution in Phosphate Buffer (pH 7.4).

  • Microsome Mix: Thaw Liver Microsomes (Human/Mouse) on ice. Dilute to 0.5 mg/mL protein concentration in buffer.

  • Pre-Incubation: Mix 40 µL of Microsome solution + 40 µL of Compound solution. Incubate at 37°C for 5 min.

  • Initiation: Add 20 µL of NADPH Regenerating System (or 1 mM NADPH final conc) to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). Vortex vigorously.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% Remaining) vs. Time. Slope = -k.

    • Half-life (t1/2) = 0.693 / k[4]

    • CLint = (0.693 / t1/2) × (Volume / mg protein)[4]

Visualization of Signaling & Mechanism

Diagram 1: Piperazine in PROTAC-Mediated Degradation

This diagram illustrates how a piperazine linker facilitates the formation of the ternary complex, leading to ubiquitination.

PROTAC_Mechanism cluster_ternary Ternary Complex POI Protein of Interest (Target) Warhead Warhead Ligand POI->Warhead Binding Proteasome 26S Proteasome POI->Proteasome Recognition Linker Piperazine Linker (Semi-Rigid Scaffold) Warhead->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3 E3 Ubiquitin Ligase E3_Ligand->E3 Recruitment Ub Ubiquitin E3->Ub Recruits Ub->POI Poly-Ubiquitination Degradation Peptide Fragments Proteasome->Degradation Proteolysis

Caption: The piperazine linker provides critical rigidity to stabilize the Ternary Complex, facilitating efficient Ubiquitin transfer from E3 Ligase to the Target Protein.

Diagram 2: 5-HT1A Receptor Signaling Pathway

This diagram details the signaling cascade modulated by piperazine-based antidepressants (e.g., Vortioxetine).

GPCR_Signaling Drug Piperazine Drug (Agonist) GPCR 5-HT1A Receptor (Gi/o Coupled) Drug->GPCR Binding (Salt Bridge) G_Protein Gαi Protein GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP Levels AC->cAMP Decreases PKA PKA (Protein Kinase A) cAMP->PKA Downregulation CREB CREB Phosphorylation PKA->CREB Modulates Effect Antidepressant/ Anxiolytic Effect CREB->Effect Gene Transcription

Caption: Piperazine derivatives bind 5-HT1A receptors, activating Gi proteins which inhibit Adenylyl Cyclase, ultimately modulating downstream transcription factors like CREB.[5]

Future Outlook

The role of piperazine is evolving from a passive linker to an active functional element in:

  • Covalent Inhibitors: Functionalizing the piperazine nitrogen with acrylamides to target non-catalytic cysteines.

  • CNS Penetration: Using fluorinated piperazines to reduce basicity (pKa modulation) and improve Blood-Brain Barrier (BBB) permeability.

  • Bifunctional Degraders: Expanding beyond PROTACs to LYTACs (Lysosome-Targeting Chimeras), where the piperazine ring aids in endosomal escape via the "proton sponge" effect.

References

  • Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents. Chemistry & Biodiversity, 2023.[6] Link

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 2024. Link

  • Microsomal Stability Assay Protocol. AxisPharm. Link

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 2022. Link

  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. BenchChem. Link

Sources

The Strategic Imperative of Fluorine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Fluorine, once a chemical curiosity, is now an indispensable element in the medicinal chemist's toolkit.[1] Its unique electronic and steric properties empower the precise modulation of a drug candidate's physicochemical and pharmacokinetic profiles. The strategic incorporation of fluorine can profoundly influence metabolic stability, receptor binding affinity, lipophilicity, and pKa, often converting a challenging lead compound into a viable clinical candidate.[1][2] This guide provides an in-depth exploration of the multifaceted roles of fluorine, detailing the underlying mechanistic principles, offering field-proven synthetic protocols, and presenting case studies that underscore its transformative impact on drug discovery.

The Unique Physicochemical Profile of Fluorine: More Than a Hydrogen Mimic

The strategic value of fluorine stems from a unique combination of properties that distinguish it from hydrogen and other halogens.

  • Size and Electronegativity: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[2] This allows it to act as a "super-hydrogen," a bioisostere that can replace a C-H bond with minimal steric perturbation while inducing powerful electronic effects.[2]

  • Carbon-Fluorine Bond Strength: The C-F bond is the strongest single bond in organic chemistry (bond energy ~110 kcal/mol for an aryl C-F bond).[3] This exceptional stability is the cornerstone of one of fluorine's most common applications: enhancing metabolic resistance.[2][4]

  • Gauche Effect and Conformational Control: The presence of fluorine can significantly influence the conformational preferences of a molecule through the gauche effect, where vicinal fluorine and electronegative groups prefer a gauche arrangement. This can be exploited to lock a molecule into its bioactive conformation, thereby enhancing potency.[1]

Strategic Applications of Fluorine in Drug Design

The judicious placement of fluorine atoms can address multiple drug design challenges simultaneously, from absorption, distribution, metabolism, and excretion (ADME) properties to target engagement.

Enhancing Metabolic Stability: The Metabolic Blocker

One of the most frequent and impactful uses of fluorine is to block sites of oxidative metabolism. Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, often hydroxylate electron-rich or sterically accessible C-H bonds. Replacing a metabolically labile hydrogen with a fluorine atom effectively shields that position from enzymatic attack due to the high energy required to break the C-F bond.[2][3][5]

This "metabolic blocking" strategy can dramatically increase a drug's half-life and oral bioavailability.[1][2] For instance, the strategic fluorination of the aryl ring in empagliflozin, an SGLT2 inhibitor, prevents oxidative hydroxylation, improving its metabolic stability.[1]

Causality in Action: The choice of where to place a fluorine atom is not random. It is guided by initial metabolic identification studies (e.g., using liver microsomes) that pinpoint the "soft spots" of a molecule. Fluorinating these specific positions provides a direct, mechanistically-driven solution to poor metabolic stability.

Metabolic_Blocking cluster_0 Non-Fluorinated Pathway cluster_1 Fluorinated Pathway Lead_Compound Lead Compound (R-Ar-H) Metabolite Oxidized Metabolite (R-Ar-OH) Lead_Compound->Metabolite CYP450 Oxidation (Metabolic 'Soft Spot') Rapid_Clearance Rapid Clearance Metabolite->Rapid_Clearance Phase II Conjugation Fluorinated_Analogue Fluorinated Analogue (R-Ar-F) No_Metabolism Metabolism Blocked Fluorinated_Analogue->No_Metabolism C-F bond resists CYP450 attack Improved_PK Improved PK Profile No_Metabolism->Improved_PK Increased Half-Life

Caption: Workflow of Fluorine-Mediated Metabolic Blocking.

Modulating Lipophilicity (logP/logD)

The effect of fluorine on lipophilicity is highly context-dependent and one of the most misunderstood aspects of its application.[6]

  • Aromatic Fluorination: Replacing a hydrogen with a fluorine on an aromatic ring generally increases lipophilicity (logP).[7][8]

  • Aliphatic Fluorination: In contrast, adding fluorine to an aliphatic chain often decreases lipophilicity or has a minimal effect, due to the high electronegativity of fluorine reducing the polarizability of the surrounding molecule.[6][7]

This dual nature allows for fine-tuning a compound's properties to optimize membrane permeability and solubility.[4] For example, the para-fluorophenyl group in the cholesterol absorption inhibitor ezetimibe enhances lipophilicity, which improves intestinal absorption and metabolic stability.[1]

Compound PairChangeΔlogPRationale
Benzene vs. FluorobenzeneH → F (Aromatic)+0.13Increased hydrophobic surface
Toluene vs. 4-FluorotolueneH → F (Aromatic)+0.15Increased hydrophobic surface
Ethanol vs. 2-FluoroethanolH → F (Aliphatic)-0.27Increased polarity, reduced polarizability
Acetic Acid vs. Fluoroacetic AcidH → F (Aliphatic)-0.52Strong inductive effect increases polarity

Table 1: Context-Dependent Effects of Fluorination on Lipophilicity (logP).

Tuning pKa of Ionizable Groups

The powerful electron-withdrawing nature of fluorine can significantly alter the pKa of nearby acidic or basic functional groups. Placing fluorine atoms near a basic amine, for example, will lower its pKa, making it less basic.[3][6] This is a critical tool for medicinal chemists. Reducing the basicity of an amine can:

  • Decrease unwanted interactions with acidic targets (e.g., hERG channel).

  • Improve cell permeability by increasing the population of the neutral form of the drug at physiological pH.[2]

  • Modulate solubility and dissolution profiles.

A study on 2-thiofluoroalkyl substituted pyridines demonstrated that increasing the number of fluorine atoms progressively lowers the pKa of the pyridine nitrogen due to strong inductive effects.[6]

Influencing Binding Affinity and Conformation

Beyond its effects on ADME, fluorine can directly enhance a drug's binding affinity for its target protein.[2][4][9] This can occur through several mechanisms:

  • Favorable Electrostatic Interactions: The polarized C-F bond can engage in favorable orthogonal dipole-dipole interactions with protein backbone carbonyls or other polar groups in the active site.[10]

  • Hydrogen Bonding: While a controversial topic, there is growing evidence that organic fluorine can act as a weak hydrogen bond acceptor, particularly with strong donors like N-H or O-H groups.[11][12][13]

  • Conformational Restriction: As mentioned, fluorine can bias the molecule's conformation toward the one most favorable for binding, reducing the entropic penalty of binding.[1]

The introduction of a fluorine atom at the C-6 position of the quinolone scaffold in antibiotics like ciprofloxacin enhanced DNA gyrase binding affinity, contributing to their broad antibacterial spectrum.[1][2]

Caption: Fluorine's Role in Drug-Target Interactions.

Key Methodologies in Medicinal Fluorination

Advances in synthetic chemistry have provided robust methods for introducing fluorine, including late-stage fluorination which allows for the rapid generation of analogues during lead optimization.[1]

Protocol: Nucleophilic Fluorination using TBAF

Nucleophilic fluorination involves the displacement of a leaving group with a fluoride ion source.[1][14] Tetrabutylammonium fluoride (TBAF) is a common reagent due to its solubility in organic solvents.[15][16]

Objective: To replace a primary alkyl tosylate with fluorine.

Self-Validating System: This protocol is self-validating through analytical checkpoints. The disappearance of the starting material and the appearance of a new spot on TLC indicate reaction progression. Confirmation is achieved via ¹⁹F NMR, which provides a clean, unambiguous signal for the incorporated fluorine, and mass spectrometry to confirm the expected molecular weight.

Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alkyl tosylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Reagent Addition: Add a solution of TBAF (1.0 M in THF, 1.5 eq) dropwise to the stirred solution at room temperature.

    • Causality: Using anhydrous TBAF and solvent is critical, as water can compete as a nucleophile, leading to alcohol byproducts. The slight excess of TBAF ensures complete consumption of the starting material.[15][17]

  • Reaction Monitoring: Stir the reaction at room temperature or gentle heat (40-50 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the fluorinated product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Protocol: Electrophilic Fluorination using Selectfluor®

Electrophilic fluorination reagents deliver a "F⁺" equivalent to an electron-rich substrate, such as an enolate.[1] Selectfluor® (F-TEDA-BF₄) is a widely used, stable, and safe electrophilic fluorinating agent.[18][19]

Objective: To synthesize an α-fluoroketone from a parent ketone.

Self-Validating System: The protocol's success is validated by monitoring the formation of the product, which has a different Rf value on TLC. Structural confirmation via NMR is key; the appearance of a doublet in the ¹H NMR for the proton adjacent to the new fluorine, coupled with a characteristic ¹⁹F NMR signal, validates the transformation.

Methodology:

  • Substrate Preparation: Dissolve the ketone (1.0 eq) in a suitable solvent such as acetonitrile or DMF (0.2 M) in a round-bottom flask.

  • Reagent Addition: Add Selectfluor® (1.1 eq) to the solution in one portion at room temperature.

    • Causality: A slight excess of Selectfluor® is used to drive the reaction to completion. The choice of solvent is important; polar aprotic solvents are typically used to solubilize the reagent and substrate.[18][20]

  • Reaction Conditions: Stir the mixture at room temperature or heat as required (e.g., 60 °C). The reaction is often complete within a few hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the residue by flash chromatography.

  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to confirm its identity and purity.

Case Studies: Fluorine in Marketed Drugs

The prevalence of fluorine in modern pharmaceuticals is a testament to its utility. Over half of newly approved small-molecule drugs now contain at least one fluorine atom.[4]

DrugTherapeutic AreaFluorinated MoietyStrategic Purpose(s)
Fluoxetine (Prozac) Antidepressant-CF₃ (Trifluoromethyl)Increases lipophilicity, enhancing CNS penetration and metabolic resistance.[1]
Atorvastatin (Lipitor) Cholesterol Lowering-F on Phenyl RingEnhances binding affinity to HMG-CoA reductase and improves pharmacokinetic profile.[21]
Ciprofloxacin Antibiotic-F on Quinolone CoreIncreases potency by enhancing DNA gyrase binding and improves cell penetration.[1][2]
Sitagliptin (Januvia) Antidiabetic-CF₃ and FluorophenylThe trifluoromethyl group enhances potency and selectivity for DPP-4; the fluorophenyl group contributes to metabolic stability.
Sofosbuvir (Sovaldi) Antiviral (HCV)-F on Ribose SugarActs as a key pharmacophore, stabilizing the nucleoside analogue and aiding in selective incorporation by viral polymerase.[1]

Table 2: Impact of Fluorination in Successful Marketed Drugs.

Conclusion and Future Outlook

The strategic incorporation of fluorine is a cornerstone of modern drug design. Its ability to predictably and powerfully modulate key drug properties—metabolic stability, pKa, lipophilicity, and binding affinity—makes it an unparalleled tool for overcoming common challenges in lead optimization. As synthetic methodologies for fluorination continue to advance, particularly in late-stage and asymmetric applications, the influence of this "small magic bullet atom" will only expand, enabling the development of safer, more effective, and more sophisticated therapeutics.[22][23] The continued exploration of novel fluorinated motifs and a deeper understanding of fluorine's subtle interactions within biological systems will undoubtedly unlock new frontiers in medicinal chemistry.

References

  • Fluorine in drug discovery: Role, design and case studies. (URL: )
  • The role of fluorine in medicinal chemistry. (URL: )
  • Fluorinated Building Blocks in Drug Design: Why They M
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (URL: [Link])

  • The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications. (URL: [Link])

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (URL: [Link])

  • (PDF) Review: Fluorine in Medicinal Chemistry - ResearchGate. (URL: [Link])

  • Fluorine in medicinal chemistry - PubMed. (URL: [Link])

  • Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride. (URL: [Link])

  • Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed. (URL: [Link])

  • Fluorination methods for drug discovery and development - PubMed. (URL: [Link])

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC. (URL: [Link])

  • Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity - Research and Reviews. (URL: [Link])

  • Why can't organic fluorine atoms become hydrogen bond acceptors despite their strong electronegativity? - Quora. (URL: [Link])

  • Organic Fluorine as a Hydrogen-Bond Acceptor: Recent Examples and Applications. (URL: [Link])

  • Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters - ACS Publications. (URL: [Link])

  • Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Facile nucleophilic fluorination of primary alkyl halides using tetrabutylammonium fluoride in a tert-alcohol medium | Request PDF - ResearchGate. (URL: [Link])

  • Fluorinated building blocks in drug design: new pathways and targets - Taylor & Francis. (URL: [Link])

  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science. (URL: [Link])

  • Novel method to synthesize valuable fluorinated drug compounds - ScienceDaily. (URL: [Link])

  • New TBAF complex, highly stable, facile and selective source for nucleophilic fluorination: applications in batch and flow chemistry - CSIR-NCL Library, Pune. (URL: [Link])

  • Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI. (URL: [Link])

  • Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. (URL: [Link])

  • Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines: Experimental an - UCLA – Chemistry and Biochemistry. (URL: [Link])

  • The development of Selectfluor® as a commercial electrophilic fluorinating agent - REF Impact Case Studies. (URL: [Link])

  • Organic Fluorine as a Hydrogen-Bond Acceptor: Recent Examples and Applications - Who we serve. (URL: [Link])

  • Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - Beilstein Journals. (URL: [Link])

  • Fluorine as a hydrogen-bond acceptor: experimental evidence and computational calculations - PubMed. (URL: [Link])

  • Roles of Fluorine in Drug Design and Drug Action - Ingenta Connect. (URL: [Link])

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed. (URL: [Link])

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). (URL: [Link])

  • Case studies of fluorine in drug discovery | Request PDF - ResearchGate. (URL: [Link])

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (URL: [Link])

  • Case studies of fluorine in drug discovery - OUCI. (URL: [Link])

  • Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001−2011). (URL: [Link])

  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning | ChemRxiv. (URL: [Link])

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC. (URL: [Link])

  • Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning - Blackthorn AI. (URL: [Link])

Sources

In Silico Modeling of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in silico characterization of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine , a privileged scaffold exhibiting structural features characteristic of ATP-competitive kinase inhibitors and GPCR ligands.

This guide treats the compound as a Lead Candidate and outlines a rigorous computational pipeline to validate its electronic properties, binding mechanism, and pharmacological profile.

Technical Whitepaper & Protocol Guide

Executive Summary

5-Fluoro-6-piperazin-1-ylpyridin-2-amine represents a highly functionalized "privileged structure" in medicinal chemistry. The 2-aminopyridine core is a canonical motif for hydrogen-bonding with the hinge region of kinase enzymes (e.g., CDKs, JAKs), while the C5-fluorine atom modulates pKa and metabolic stability (blocking oxidative defluorination). The C6-piperazine moiety introduces a solubilizing basic center, critical for physiochemical properties and reaching solvent-exposed pockets in protein targets.

This guide provides a self-validating in silico workflow to model this compound from quantum mechanical ground states to dynamic protein-ligand interactions.

Molecular Characterization (QM/DFT)

Before docking, the ligand’s electronic distribution must be accurately mapped to predict non-covalent interactions.

Geometry Optimization Protocol

Objective: Determine the global minimum energy conformer and electrostatic potential (ESP) charges. Methodology: Density Functional Theory (DFT).

  • Software: Gaussian 16 / ORCA / GAMESS.

  • Functional/Basis Set: B3LYP/6-311++G(d,p) .

    • Rationale: B3LYP is the standard hybrid functional for organic molecules; the split-valence triple-zeta basis set with diffuse functions (++) is essential to accurately model the lone pairs on the piperazine nitrogens and the electronegative fluorine.

  • Solvation Model: IEFPCM (Water) to simulate physiological conditions.

Key Electronic Features (Predicted)
  • Hinge-Binding Motif: The pyridine ring nitrogen (

    
    ) and the exocyclic 2-amino group (
    
    
    
    ) form a donor-acceptor (D-A) pair.
    • QM Insight: The C5-fluorine exerts an inductive electron-withdrawing effect (-I), lowering the electron density on the pyridine ring. This increases the acidity of the

      
       protons, potentially strengthening the H-bond donation to the kinase hinge backbone (e.g., carbonyl oxygen of the residue).
      
  • Piperazine Basicity: The distal nitrogen of the piperazine ring is the most basic site (

    
    , secondary amine).
    
    • Calculation: Expect a calculated pKa

      
       8.5–9.5. In physiological pH (7.4), this nitrogen will be protonated (
      
      
      
      ), facilitating long-range electrostatic interactions (salt bridges) with acidic residues (Asp/Glu) in the target protein.

Target Identification & Docking Strategy

Given the structural homology to FDA-approved drugs like Palbociclib or Ribociclib (CDK4/6 inhibitors) and Flupirtine analogues, we utilize Cyclin-Dependent Kinase 2 (CDK2) as the representative target for this protocol.

Workflow Visualization

The following diagram illustrates the integrated computational pipeline, moving from ligand preparation to dynamic simulation.

G Ligand Ligand: 5-Fluoro-6-piperazin... QM QM Optimization (DFT B3LYP/6-311++G**) Ligand->QM Geometry Prep Ligand Prep (Protonation pH 7.4) QM->Prep ESP Charges Dock Molecular Docking (Grid: Hinge Region) Prep->Dock PDBQT Target Target: CDK2 Kinase (PDB: 1DI8) Target->Dock Receptor Grid MD MD Simulation (100 ns, NPT) Dock->MD Top Pose Analysis Binding Free Energy (MM/GBSA) MD->Analysis Trajectory

Figure 1: Integrated In Silico Workflow. From Quantum Mechanical optimization to Molecular Dynamics.

Molecular Docking Protocol

Target: CDK2 (PDB ID: 1DI8 or similar). Software: AutoDock Vina / Schrödinger Glide.

Step-by-Step Methodology:

  • Protein Preparation:

    • Remove crystallographic water molecules (except conserved "structural" waters bridging the ligand).

    • Add polar hydrogens and assign Kollman charges.

    • Critical Step: Protonate Histidine residues based on local H-bond networks.

  • Grid Generation:

    • Center the grid box on the ATP-binding pocket (Hinge region).

    • Dimensions:

      
       Å.
      
  • Docking Execution:

    • Set exhaustiveness to 32 (high precision).

    • Generate 20 poses; cluster by RMSD (2.0 Å tolerance).

Expected Binding Mode (Mechanistic Hypothesis):

  • Hinge Interaction: The 2-amino group donates an H-bond to the backbone carbonyl of Glu81 (in CDK2 numbering). The pyridine nitrogen accepts an H-bond from the backbone amide of Leu83 .

  • Fluorine Effect: The C5-Fluorine may engage in orthogonal multipolar interactions with the backbone or hydrophobic contacts with Phe80 (Gatekeeper residue).

  • Piperazine Tail: Extends towards the solvent-accessible region, potentially forming a salt bridge with Asp86 .

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the "Hinge-Binder" complex over time.

Simulation Setup
  • Engine: GROMACS 2024 or AMBER22.

  • Force Fields:

    • Protein: AMBER ff14SB .

    • Ligand: GAFF2 (General AMBER Force Field) with RESP charges derived from the DFT calculation.

  • System:

    • Solvent: TIP3P Water model (cubic box, 10 Å buffer).

    • Neutralization: Add

      
       or 
      
      
      
      ions to net charge 0.
Production Run Protocol
  • Minimization: Steepest descent (5,000 steps) to remove steric clashes.

  • Equilibration (NVT): 100 ps, heating from 0K to 300K (Berendsen thermostat).

  • Equilibration (NPT): 100 ps, pressure coupling (1 bar, Parrinello-Rahman).

  • Production: 100 ns simulation time step 2 fs.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): If Ligand RMSD < 2.5 Å relative to the protein backbone, the pose is stable.

  • H-Bond Occupancy: Calculate the % of simulation time the Hinge H-bonds (Glu81/Leu83) exist. >60% occupancy confirms a strong binder.

ADMET Profiling (In Silico)

The "drug-likeness" is assessed using QSAR models (e.g., SwissADME, pkCSM).

PropertyPredicted ValueInterpretation
LogP 1.2 – 1.8Optimal lipophilicity for oral bioavailability.
TPSA ~65 ŲGood membrane permeability (Rule of 5 compliant).
BBB Permeability HighThe piperazine and fluorine often facilitate CNS entry.
CYP Inhibition Low/ModFluorine at C5 blocks metabolic attack at the most reactive pyridine site.
hERG Inhibition WarningBasic piperazines can sometimes bind hERG; requires specific docking check.

Interaction Topology Diagram

The following diagram visualizes the specific chemical interactions within the binding pocket, derived from the consensus of Docking and MD results.

Interactions L_NPy Pyridine N (Acceptor) L_NH2 2-Amino (Donor) R_Glu81 Glu81 (C=O) L_NH2->R_Glu81 H-Bond (1.9 Å) L_F C5-Fluorine (Hydrophobic/Polar) R_Phe80 Phe80 (Gatekeeper) L_F->R_Phe80 VdW Contact L_Pip Piperazine NH+ (Cationic) R_Asp86 Asp86 (Solvent Front) L_Pip->R_Asp86 Salt Bridge (Electrostatic) R_Leu83 Leu83 (NH) R_Leu83->L_NPy H-Bond (2.1 Å)

Figure 2: 2D Interaction Map. Predicted binding mode of the scaffold within the CDK2 kinase hinge region.

References

  • Roskoski, R. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research, 144, 19-50. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry, 25(9), 1157-1174. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7, 42717. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link

An In-Depth Technical Guide to the Preliminary Screening of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial in vitro evaluation of the novel compound, 5-Fluoro-6-piperazin-1-ylpyridin-2-amine, for potential anticancer activity. Given the absence of extensive prior research on this specific molecule, this document outlines a systematic, tiered approach based on established, robust methodologies for anticancer drug screening. The experimental choices are rationalized based on the structural motifs of the compound, which suggest potential mechanisms of action.

Introduction: Structural Rationale and Screening Strategy

The structure of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine incorporates three key chemical moieties that are prevalent in known anticancer agents: a fluoropyrimidine core, an aminopyridine group, and a piperazine ring. This structural composition provides a strong rationale for investigating its potential as a cancer therapeutic.

  • Fluoropyrimidine Moiety: Fluoropyrimidines, such as 5-fluorouracil (5-FU), are a class of antimetabolite drugs that have been a cornerstone of cancer chemotherapy for decades.[1][2][3][4][5] Their primary mechanism of action involves the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis, leading to "thymine-less death" in rapidly proliferating cancer cells.[5] They can also be incorporated into RNA and DNA, further disrupting cellular function.[1][2]

  • Aminopyridine Moiety: The aminopyridine scaffold is present in numerous biologically active compounds, including several with demonstrated anticancer properties.[6][7] Certain aminopyridine derivatives have been developed as kinase inhibitors, targeting signaling pathways crucial for cancer cell growth and survival.[8][9]

  • Piperazine Ring: The piperazine ring is a common feature in many FDA-approved anticancer drugs, including kinase inhibitors like imatinib and bosutinib.[10][11][12][13] This heterocyclic moiety often plays a crucial role in the pharmacokinetics and pharmacodynamics of these drugs, contributing to their binding affinity and target specificity.[10][12]

Based on these structural alerts, a logical starting hypothesis is that 5-Fluoro-6-piperazin-1-ylpyridin-2-amine may exert its anticancer effects through one or more of the following mechanisms: inhibition of cell proliferation, induction of apoptosis, or modulation of cell migration. Therefore, a tiered screening approach is recommended to systematically evaluate these possibilities.


// Nodes Start [label="Start: Compound Synthesis\nand Characterization", fillcolor="#F1F3F4", fontcolor="#202124"]; Tier1 [label="Tier 1: Primary Screening\n(Cytotoxicity & Proliferation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tier2 [label="Tier 2: Mechanism of Action\n(Apoptosis & Cell Cycle)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tier3 [label="Tier 3: Functional Assays\n(Cell Migration)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis &\nHit Prioritization", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Lead Compound Selection\nfor Further Studies", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Tier1 [label="Initial Evaluation"]; Tier1 -> Tier2 [label="Active Compounds"]; Tier2 -> Tier3 [label="Confirmed Activity"]; Tier3 -> Data_Analysis [label="Comprehensive Data"]; Data_Analysis -> End [label="Prioritized Hits"]; }

A tiered approach for the preliminary screening of novel anticancer compounds.

Tier 1: Primary Screening for Cytotoxicity and Antiproliferative Effects

The initial step is to determine the compound's ability to inhibit cancer cell growth. This is typically achieved by exposing a panel of cancer cell lines to a range of concentrations of the test compound.

2.1. Selection of Cancer Cell Lines

For a preliminary screen, a diverse panel of human cancer cell lines is recommended to identify potential tissue-specific sensitivities. The NCI-60 panel, a set of 60 well-characterized human tumor cell lines derived from nine different tissue types, serves as a gold standard for such screens.[14][15][16][17] A smaller, representative panel could include cell lines from common cancer types such as:

  • MCF-7: Breast adenocarcinoma

  • NCI-H460: Lung carcinoma

  • SF-268: Glioma

  • PC-3: Prostate carcinoma

  • HCT-116: Colon carcinoma

  • HL-60: Promyelocytic leukemia

2.2. Cell Viability and Cytotoxicity Assays

Two robust and widely used assays for assessing cell viability and cytotoxicity are the MTT and SRB assays.

2.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[18][19][20] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[18][19][20] The amount of formazan produced is proportional to the number of viable cells.[19]

2.2.2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures total cellular protein content, providing a reliable estimation of cell number.[21][22][23][24] It is a simple and reproducible method, and the one used in the NCI-60 screen.[25][26]

2.3. Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[27][28]

  • Compound Treatment: Prepare serial dilutions of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[28]

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours.[28]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[19][28]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[19][28]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[28][29]

2.4. Data Presentation and Analysis

The results of the primary screen should be presented as dose-response curves, and the half-maximal inhibitory concentration (IC50) for each cell line should be calculated.

Cancer Cell LineTissue of Origin5-Fluoro-6-piperazin-1-ylpyridin-2-amine IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast AdenocarcinomaExperimental ValueExperimental Value
NCI-H460Lung CarcinomaExperimental ValueExperimental Value
SF-268GliomaExperimental ValueExperimental Value
PC-3Prostate CarcinomaExperimental ValueExperimental Value
HCT-116Colon CarcinomaExperimental ValueExperimental Value
HL-60Promyelocytic LeukemiaExperimental ValueExperimental Value
Tier 2: Elucidating the Mechanism of Action

Compounds that demonstrate significant antiproliferative activity in the primary screen should be further investigated to determine their mechanism of action. A common mechanism for anticancer drugs is the induction of apoptosis (programmed cell death).

3.1. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.[30][31][32] It relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[30][32] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus it stains late apoptotic and necrotic cells.

3.2. Experimental Protocol: Annexin V/PI Assay

  • Cell Treatment: Treat cancer cells with 5-Fluoro-6-piperazin-1-ylpyridin-2-amine at its IC50 concentration for 24-48 hours.[28]

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[30][31]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[28]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[28]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[28][30] The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[30]


// Nodes Compound [label="5-Fluoro-6-piperazin-1-ylpyridin-2-amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Stress [label="Cellular Stress", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Compound -> Cellular_Stress; Cellular_Stress -> Mitochondria [label="Intrinsic Pathway"]; Mitochondria -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; }

A simplified diagram of the intrinsic apoptosis signaling pathway.

Tier 3: Functional Characterization of Cellular Effects

If the compound induces apoptosis, it is also valuable to assess its impact on other cancer cell behaviors, such as migration, which is a key process in metastasis.[33][34]

4.1. Wound Healing (Scratch) Assay

The wound healing assay is a simple and cost-effective method to study collective cell migration in vitro.[33][34][35][36] A "scratch" or gap is created in a confluent monolayer of cancer cells, and the rate at which the cells migrate to close the gap is monitored over time.[33][34][35]

4.2. Experimental Protocol: Wound Healing Assay

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Create a scratch in the monolayer using a sterile pipette tip.[33]

  • Treatment: Wash the cells with PBS to remove dislodged cells and then add fresh medium containing 5-Fluoro-6-piperazin-1-ylpyridin-2-amine at a non-lethal concentration (e.g., IC25).

  • Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.[35]

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.

Conclusion and Future Directions

This technical guide outlines a systematic approach for the preliminary in vitro screening of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine. The data generated from these assays will provide a comprehensive initial assessment of the compound's anticancer potential and will guide further studies, including:

  • Target Identification and Validation: To elucidate the specific molecular targets of the compound.

  • In Vivo Efficacy Studies: To evaluate the compound's antitumor activity in animal models.

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of the compound.

The structural features of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine make it a promising candidate for further investigation as a novel anticancer agent. A rigorous and systematic screening approach, as detailed in this guide, is essential for unlocking its therapeutic potential.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Developmental Therapeutics Program. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Moodle@Units. (n.d.). In vitro wound-healing assay also known as the scratch assay. [Link]

  • CLYTE Technologies. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. [Link]

  • National Cancer Institute. (n.d.). HTS384 Screening Methodology. Developmental Therapeutics Program. [Link]

  • O'Malley, Y. Q., et al. (2025, June 30). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX. [Link]

  • JoVE. (2025, July 8). Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells. [Link]

  • 4Dcell. (n.d.). Wound Healing Assay. [Link]

  • Luna, A., et al. (2013). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics, 23(10), 575–585. [Link]

  • Kunkel, M. W., et al. (2024, August 1). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer Research Communications. [Link]

  • Vodenkova, S., et al. (2020). Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. British Journal of Cancer, 123(7), 1079–1089. [Link]

  • Altogen Labs. (n.d.). NCI-60 Human Tumor Cell Line Screen Service. [Link]

  • Wang, L., et al. (2022, September 20). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Asif, M. (2021, April 1). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. International Journal of Peptide Research and Therapeutics. [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. [Link]

  • TÜBİTAK Academic Journals. (2018, December 6). An insight into the therapeutic potential of piperazine-based anticancer agents. [Link]

  • ResearchGate. (2025, August 6). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. [Link]

  • Li, L., et al. (2014). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. American journal of cancer research, 4(6), 759–770. [Link]

  • Peters, G. J. (2000, October 1). UFT: Mechanism of Drug Action. CancerNetwork. [Link]

  • Bentham Science Publishers. (2022, August 1). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. [Link]

  • Agilent Technologies, Inc. (2015, December 3). Live Cell Analysis of Scratch Wound Migration and Invasion Healing Assays using the Agilent xCELLigence RTCA eSight. [Link]

  • ResearchGate. (2025, August 9). Mechanism of action of fluoropyrimidines: Relevance to the new developments in colorectal cancer chemotherapy. [Link]

  • Royal Society of Chemistry. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

  • MDPI. (2024, November 19). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. [Link]

  • Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. [Link]

  • Cellculture2 - Altervista. (2024, February 27). Cell quantitation: SRB Assay. [Link]

  • Taylor & Francis. (2020, December 21). Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. [Link]

  • National Center for Biotechnology Information. (2020, April 9). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Floxuridine?. [Link]

  • Sorger Lab. (n.d.). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. [Link]

Sources

Methodological & Application

Topic: Development and Validation of a Quantitative HPLC-UV Assay for 5-Fluoro-6-piperazin-1-ylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive guide for the development and subsequent validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine. This compound is a critical chemical intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The accurate and precise measurement of this analyte is paramount for ensuring the quality, safety, and efficacy of final drug products. The methodology detailed herein adheres to the stringent guidelines set forth by the International Council for Harmonisation (ICH), specifically guideline Q2(R1), to ensure the analytical procedure is suitable for its intended purpose in a regulated quality control environment.[3] This document provides not only step-by-step protocols but also the scientific rationale behind the experimental choices, empowering researchers and drug development professionals to implement and adapt this method effectively.

Introduction and Assay Principle

5-Fluoro-6-piperazin-1-ylpyridin-2-amine contains a fluorinated pyridine ring, which provides a suitable chromophore for ultraviolet (UV) detection, and a basic piperazine moiety, which dictates its chromatographic behavior.[4] High-performance liquid chromatography (HPLC) is the analytical tool of choice for such non-volatile, polar organic molecules, offering high resolution and sensitivity.[5][6]

The chosen approach is a reversed-phase HPLC method, which separates compounds based on their hydrophobicity.[7] The stationary phase will be a non-polar octadecylsilane (C18) column, and the mobile phase will be a polar mixture of an aqueous buffer and an organic solvent. The basic nature of the piperazine and pyridine nitrogens (pKa values for piperazine are ~5.3 and ~9.7) requires pH control of the mobile phase to ensure consistent analyte retention and sharp, symmetrical peak shapes.[4] By operating at a low pH (e.g., pH 2.5-3.5), these basic centers will be fully protonated, leading to stable retention behavior and minimizing peak tailing.

The assay will be validated to demonstrate its specificity, linearity, range, accuracy, precision, and robustness , confirming its reliability for quantitative analysis in a pharmaceutical setting.[8][9]

Materials and Equipment

2.1 Reagents and Standards

  • 5-Fluoro-6-piperazin-1-ylpyridin-2-amine Reference Standard (>99.5% purity)

  • Acetonitrile (ACN), HPLC Grade or higher

  • Methanol (MeOH), HPLC Grade or higher

  • Water, HPLC Grade or Type I Ultrapure

  • Potassium Phosphate Monobasic (KH₂PO₄), ACS Grade

  • Phosphoric Acid (H₃PO₄), 85%, ACS Grade

  • Note: All solvents should be filtered through a 0.22 µm filter and degassed prior to use.[7]

2.2 Equipment

  • HPLC System with quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).[10]

  • Analytical Balance (5 decimal places)

  • pH Meter

  • Sonicator

  • Class A Volumetric Glassware

  • Centrifuge (optional, for sample clarification)

  • Data Acquisition and Processing Software (e.g., Chromeleon™, Empower™)

Assay Development Protocol

The objective of method development is to achieve a reliable and robust separation of the analyte from potential impurities and degradation products.[11]

3.1 Analyte Characterization

  • Solubility Assessment: Determine the solubility of the reference standard in various solvents (Water, MeOH, ACN, and mixtures) to select an appropriate diluent for stock and sample preparations. The diluent should be compatible with the mobile phase to ensure good peak shape.[7]

  • UV Spectral Analysis: Prepare a ~10 µg/mL solution of the analyte in the chosen diluent. Using the PDA detector, scan the UV spectrum from 200-400 nm to identify the wavelength of maximum absorbance (λ-max). This wavelength will be used for quantification to ensure maximum sensitivity.

3.2 Chromatographic Method Optimization

  • Column Selection: Begin with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This is the workhorse of reversed-phase chromatography.

  • Mobile Phase Selection:

    • Aqueous Component (Mobile Phase A): Prepare a 25 mM potassium phosphate buffer. Adjust the pH to 3.0 with phosphoric acid. This low pH ensures the analyte is in a single, protonated ionic state.

    • Organic Component (Mobile Phase B): Acetonitrile (ACN). ACN is often preferred over methanol for its lower viscosity and UV cutoff.

  • Gradient Elution Scouting: Run a broad linear gradient (e.g., 5% to 95% ACN over 20 minutes) to determine the approximate organic solvent concentration required to elute the analyte.

  • Optimization of Separation: Based on the scouting run, develop a refined gradient or an isocratic method that provides a retention time for the analyte of approximately 3-10 minutes. The goal is to achieve a robust separation with a reasonable run time.

  • Flow Rate and Temperature: Set the initial flow rate to 1.0 mL/min and the column temperature to 30 °C. These can be adjusted to fine-tune resolution and retention time.

3.3 Final Recommended Method

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 25 mM KH₂PO₄, pH 3.0 with H₃PO₄

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 60% B in 15 min; hold at 60% B for 2 min; return to 10% B in 1 min; equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined λ-max (e.g., 265 nm)

  • Injection Volume: 10 µL

  • Diluent: 50:50 (v/v) Acetonitrile:Water

3.4 System Suitability Criteria Before any validation or sample analysis, a system suitability standard (a mid-range concentration of the analyte) must be injected. The results must meet pre-defined criteria to demonstrate the system is performing correctly.

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates (N): > 2000

  • %RSD for Peak Area (n=5 injections): ≤ 1.0%

Assay Validation Workflow

The validation process demonstrates through objective evidence that the analytical method is fit for its intended purpose.[9][12] The following protocols are based on ICH Q2(R1) guidelines.[3]

G cluster_dev Phase 1: Method Development cluster_imp Phase 3: Implementation Analyte_Char Analyte Characterization Chromo_Opt Chromatographic Optimization Analyte_Char->Chromo_Opt Method_Final Final Method & SST Criteria Chromo_Opt->Method_Final Specificity Specificity Method_Final->Specificity Routine_Use Routine QC Use Method_Final->Routine_Use Linearity Linearity & Range Accuracy Accuracy Precision Precision LOQ LOQ / LOD Robustness Robustness

Caption: High-level workflow for assay development, validation, and implementation.

4.1 Specificity

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Inject the diluent (blank) to show no interfering peaks at the analyte's retention time.

    • Prepare a solution of the analyte and spike it with known related substances or impurities, if available.

    • Perform forced degradation studies (e.g., expose the analyte to acid, base, peroxide, heat, and light) and analyze the resulting solutions.

  • Acceptance Criteria: The analyte peak must be free from co-elution with any other component. Peak purity analysis using a PDA detector should pass (purity angle < purity threshold).

4.2 Linearity

  • Purpose: To demonstrate a direct proportional relationship between analyte concentration and the detector response over the intended range.

  • Procedure:

    • Prepare a series of at least five calibration standards from a stock solution, spanning 50% to 150% of the expected working concentration. A minimum of 5 concentrations is recommended.[3]

    • Inject each standard in triplicate.

    • Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be insignificant relative to the response at 100% concentration.

4.3 Range

  • Purpose: To establish the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[3]

  • Procedure: The range is confirmed by the successful validation of linearity, accuracy, and precision studies.

  • Acceptance Criteria: The established range, for example, 50% to 150% of the target concentration, must meet the acceptance criteria for linearity, accuracy, and precision.

4.4 Accuracy

  • Purpose: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Perform the analysis on a minimum of three concentration levels (e.g., 80%, 100%, 120%) spanning the specified range, with a minimum of three replicate preparations for each level.

    • Accuracy is reported as percent recovery of the known added amount.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

4.5 Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision studies should not exceed 2.0%.

4.6 Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Purpose: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD).

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD.

    • Based on Standard Deviation of the Response and the Slope: Calculate using the formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ = the standard deviation of the response (from blank injections or the y-intercept of the regression line) and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be validated by demonstrating acceptable accuracy and precision at that concentration.

4.7 Robustness

  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]

  • Procedure:

    • Analyze a standard solution while making small changes to method parameters, one at a time.

    • Typical variations include:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 0.1 mL/min)

      • Organic content in mobile phase (± 2%)

  • Acceptance Criteria: The system suitability criteria must be met under all varied conditions. The change in analyte peak area or retention time should be insignificant.

G cluster_core Core Validation Pillars cluster_derived Derived Performance Characteristics Accuracy Accuracy (% Recovery) Range Validated Range Accuracy->Range Precision Precision (%RSD) Precision->Range Linearity Linearity (r²) Linearity->Range Reliability Method Reliability Range->Reliability

Caption: Relationship between core validation parameters establishing method reliability.

Example Data and Acceptance Criteria Summary

The following tables summarize the validation parameters, their acceptance criteria, and provide example results for a successful validation campaign.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3) %RSD
50 498,500 0.8%
80 799,100 0.5%
100 1,001,200 0.3%
120 1,203,500 0.4%
150 1,502,100 0.6%

| Result | r² = 0.9998 | Pass |

Table 2: Accuracy and Precision Summary

Parameter Concentration Level Acceptance Criterion Example Result Outcome
Accuracy 80 µg/mL (80%) 98.0 - 102.0% Recovery 99.5% Pass
100 µg/mL (100%) 98.0 - 102.0% Recovery 100.3% Pass
120 µg/mL (120%) 98.0 - 102.0% Recovery 101.1% Pass
Precision
Repeatability 100 µg/mL (n=6) %RSD ≤ 2.0% 0.7% Pass

| Intermediate | 100 µg/mL (n=6) | %RSD ≤ 2.0% | 1.1% | Pass |

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Column degradation; inappropriate mobile phase pH; sample overload.Use a new column; confirm mobile phase pH is < 4.0; reduce sample concentration.
Variable Retention Times Pump malfunction; leaks; insufficient column equilibration.Check pump for pressure fluctuations; check fittings for leaks; ensure adequate equilibration time between runs.
No Peak / Low Signal Incorrect wavelength; detector lamp issue; sample degradation.Verify λ-max; check lamp status/hours; prepare fresh sample and standards.
Split Peaks Column contamination/void; sample diluent incompatible with mobile phase.Flush or replace column; ensure sample is dissolved in a solvent weaker than or equal to the initial mobile phase.

Conclusion

The RP-HPLC method for the quantification of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine described in this document has been developed and validated according to ICH Q2(R1) guidelines. The method has been proven to be specific, linear, accurate, and precise for its intended purpose. The robustness of the assay ensures reliable performance during routine use in a quality control laboratory. This application note provides a solid foundation for the implementation of this analytical procedure in a regulated environment, contributing to the overall quality assurance of pharmaceutical manufacturing processes.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • PharmaCores. (2025). HPLC Method development: an overview. [Link]

  • Dong, M. et al. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. PMC. [Link]

  • ICH. Quality Guidelines. [Link]

  • Asian Journal of Pharmaceutical Research. (2021). Steps involved in HPLC Method Development. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Walsh Medical Media. (2023). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • Furlong, M. et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. [Link]

  • NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

  • Pharmaffiliates. 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine. [Link]

  • PubChem. 14-Fluoro-6-(piperazin-1-yl)-3,5-diazatricyclo[9.4.0.0^{2,7}]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine. [Link]

  • Analytical Methods. (2010). Validated method for the simultaneous detection of piperazines and their congeners. [Link]

  • Google Patents. US11325906B2 - Chemical compounds.
  • Wikipedia. Piperazine. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ChemSynthesis. (2025). 5-fluoro-2-piperazin-1-ylquinoxaline. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Curesupport. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

Sources

Application Note: A Robust HPLC Purification Method for 5-Fluoro-6-piperazin-1-ylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Fluoro-6-piperazin-1-ylpyridin-2-amine is a key chemical intermediate in the synthesis of various pharmaceutical compounds, notably as a potential impurity in the production of anticancer agents like Palbociclib.[1][2] The purity of such intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides a detailed, robust, and scientifically grounded High-Performance Liquid Chromatography (HPLC) method for the purification of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine. The methodology addresses the specific challenges associated with purifying basic, fluorinated pyridine derivatives, such as poor peak shape and on-column secondary interactions.

The compound's basic nature, with a predicted pKa of 8.67, is primarily attributed to the piperazine and pyridine nitrogen atoms.[3] This basicity can lead to strong interactions with acidic residual silanol groups on conventional silica-based stationary phases, resulting in significant peak tailing.[4][5] This guide explains the rationale behind the selected chromatographic parameters to overcome these challenges and achieve high-purity fractions suitable for downstream applications in drug development and research.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₉H₁₄N₄
Molecular Weight 178.23 g/mol
CAS Number 1082876-26-3[1]
Appearance Pale Brown to Light Brown Solid
Predicted pKa 8.67 ± 0.10
Solubility Slightly soluble in DMSO and Methanol

HPLC Purification Workflow

The overall workflow for the purification of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine is depicted below. This process begins with careful sample preparation, followed by chromatographic separation, fraction collection, and finally, purity analysis of the collected fractions.

HPLC Purification Workflow cluster_prep Sample Preparation cluster_hplc Chromatographic Separation cluster_post Post-Purification prep Dissolve Crude Sample in Mobile Phase A / Diluent filter Filter through 0.45 µm Syringe Filter prep->filter inject Inject Sample onto HPLC System filter->inject separate Gradient Elution on C18 Column inject->separate detect UV Detection separate->detect collect Collect Fractions Based on UV Signal detect->collect analyze Purity Analysis of Fractions (Analytical HPLC) collect->analyze pool Pool High-Purity Fractions analyze->pool evaporate Solvent Evaporation (e.g., Lyophilization) pool->evaporate

Caption: A high-level workflow for the purification of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine.

Experimental Protocol

This section details the step-by-step methodology for the preparative HPLC purification of the target compound.

Materials and Reagents
  • Crude 5-Fluoro-6-piperazin-1-ylpyridin-2-amine

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or ultrapure

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

  • 0.45 µm PTFE or nylon syringe filters

HPLC System and Conditions

The selection of the HPLC system and conditions is critical for achieving optimal separation. A reversed-phase C18 column is chosen for its versatility in retaining moderately polar compounds. The mobile phase is acidified to control the ionization state of the basic analyte and minimize interactions with the stationary phase.

ParameterRecommended Setting
HPLC System Preparative HPLC with gradient capability and UV detector
Column C18, 5 µm, ≥100 Å, e.g., 250 x 21.2 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 40% B over 30 minutes
Flow Rate 20 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume Dependent on column loading capacity and sample concentration
Sample Diluent Mobile Phase A or a mixture of Water/Acetonitrile that ensures solubility
Sample Preparation
  • Accurately weigh the crude 5-Fluoro-6-piperazin-1-ylpyridin-2-amine.

  • Dissolve the sample in the chosen diluent to a concentration suitable for preparative injection (e.g., 10-50 mg/mL, depending on solubility and column capacity).

  • Ensure complete dissolution, using sonication if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Purification Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Run the gradient elution as specified in the methods table.

  • Monitor the chromatogram and collect the fractions corresponding to the main peak of interest.

  • After the elution of the target compound, a high organic wash (e.g., 95% B) is recommended to elute any strongly retained impurities.

  • Re-equilibrate the column to the initial conditions before the next injection.

Post-Purification Processing
  • Analyze the collected fractions using an analytical HPLC method to determine their purity.

  • Pool the fractions that meet the required purity specifications.

  • Remove the solvent from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified solid compound.

Discussion of the Methodology

The success of this purification protocol is based on the careful selection of several key parameters to address the chemical nature of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine.

  • Stationary Phase Selection: A C18 stationary phase is a robust choice for the separation of aromatic compounds. While specialized phases like phenyl or fluorinated phases can offer alternative selectivity, C18 columns are widely available and provide excellent resolving power for a broad range of molecules.[4][6]

  • Mobile Phase pH Control: The presence of basic nitrogen atoms in the pyridine and piperazine rings makes the retention and peak shape of the analyte highly dependent on the mobile phase pH.[7][8] By using an acidic mobile phase (e.g., with 0.1% formic acid, pH ~2.7), the basic analyte is protonated. This positive charge helps to minimize secondary ionic interactions with any negatively charged residual silanol groups on the silica surface, leading to improved peak symmetry.[4][9]

  • Organic Modifier and Gradient Elution: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution from a low to a high concentration of the organic solvent allows for the effective separation of the target compound from both earlier and later eluting impurities.

  • Temperature Control: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times and can improve peak shape and separation efficiency. For some fluorinated compounds, elevated temperatures can further enhance separation.[10][11][12]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing - Strong interaction with residual silanols- Column overload- Ensure mobile phase is sufficiently acidic (pH 2.5-3.0).- Consider adding a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase.[4]- Reduce the injection mass.
Poor Resolution - Inappropriate gradient slope- Unsuitable stationary phase- Optimize the gradient to make it shallower around the elution time of the target peak.- Screen alternative column chemistries (e.g., Phenyl-Hexyl, Cyano) for different selectivity.[4]
Low Recovery - Analyte precipitation on the column- Irreversible adsorption- Ensure the sample is fully dissolved in the injection solvent.- The injection solvent should be of similar or weaker elution strength than the initial mobile phase.

Conclusion

This application note provides a comprehensive and robust HPLC method for the purification of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine. By employing a C18 reversed-phase column with an acidified mobile phase and a gradient elution, high-purity material can be obtained efficiently. The principles and protocols outlined herein are designed to be a valuable resource for researchers and professionals in the pharmaceutical industry, enabling them to reliably purify this important synthetic intermediate.

References

  • Xia, G., Li, Y., Li, Y., Li, X., Zhang, H., Yu, Y. B., & Jiang, Z. X. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 165, 54–59. Available at: [Link][10][11][12]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase. Retrieved from [Link][9]

  • Srijaranai, S., et al. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science, 37(3), 384-396. Available at: [Link][7]

  • ResearchGate. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Available at: [Link][11]

  • Request PDF. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link][13]

  • LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link][6]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link][5]

  • PubMed. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from [Link][12]

  • ResearchGate. (n.d.). pK a values of common substituted piperazines. Retrieved from [Link][3]

  • Discover Chemistry. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link][8]

  • Pharmaffiliates. (n.d.). 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine. Retrieved from [Link][2]

Sources

Application Note: 5-Fluoro-6-piperazin-1-ylpyridin-2-amine in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure 5-Fluoro-6-piperazin-1-ylpyridin-2-amine , this compound is a specialized pharmacophore scaffold primarily utilized in the discovery and development of kinase inhibitors (e.g., CDK, ALK, ROS1) and GPCR ligands . Its structural motifs—the 2-aminopyridine core (hinge binder), the 5-fluorine atom (metabolic blocker), and the 6-piperazine ring (solubilizing tail)—make it a critical building block for Lead Optimization and Structure-Activity Relationship (SAR) studies in preclinical drug development.

The following Application Note and Protocol Guide details its use in synthetic chemistry, ADME profiling, and bioanalytical characterization.

Executive Summary

5-Fluoro-6-piperazin-1-ylpyridin-2-amine is a "privileged structure" in medicinal chemistry, designed to address common attrition points in early drug discovery: poor solubility and rapid metabolism.

  • Role: Key Intermediate / Fragment Probe.

  • Primary Application: Synthesis of ATP-competitive kinase inhibitors and GPCR antagonists.

  • Mechanism of Utility:

    • 2-Amino-Pyridine Core: Forms bidentate hydrogen bonds with the kinase hinge region (Glu/Leu backbone).

    • 5-Fluoro Substitution: Blocks the metabolically labile C5 position, preventing oxidation by CYP450 enzymes and modulating the pKa of the pyridine nitrogen.

    • 6-Piperazinyl Group: Projects into the solvent-exposed region, improving aqueous solubility and providing a handle for further derivatization (e.g., reductive amination).

Preclinical Applications & Workflows

Synthetic Chemistry (Lead Generation)

This compound serves as the nucleophilic "head" or "tail" in cross-coupling reactions to generate DNA-encoded libraries or focused kinase libraries.

  • Reaction Class: Buchwald-Hartwig Amination / Nucleophilic Aromatic Substitution (

    
    ).
    
  • Target: Coupling with aryl halides (e.g., chloropyrimidines, bromo-arenes) to form the full inhibitor scaffold.

  • Strategic Value: The unprotected secondary amine on the piperazine ring allows for orthogonal functionalization (e.g., N-alkylation, amidation) after the pyridine amine has been coupled, enabling rapid "R-group scanning."

In Vitro ADME Profiling (Lead Optimization)

The 5-fluoro group is specifically engineered to enhance metabolic stability.

  • Metabolic Stability Assay: Comparative testing against non-fluorinated analogs (e.g., 6-piperazinylpyridin-2-amine) in liver microsomes (RLM/HLM) to quantify the "Fluorine Effect" on intrinsic clearance (

    
    ).
    
  • pKa Modulation: The fluorine atom lowers the basicity of the pyridine ring, potentially reducing hERG channel liability compared to non-fluorinated counterparts.

Bioanalytical Standard

Used as a reference standard for impurity profiling in the synthesis of complex drugs (e.g., Palbociclib analogs) or as a metabolite standard for fluorinated pyridine drugs.

Experimental Protocols

Protocol A: Synthetic Coupling (Buchwald-Hartwig)

Objective: To couple 5-Fluoro-6-piperazin-1-ylpyridin-2-amine (Fragment A) with an aryl halide (Fragment B) to synthesize a kinase inhibitor candidate.

Materials:

  • Fragment A: 5-Fluoro-6-piperazin-1-ylpyridin-2-amine (1.0 eq)

  • Fragment B: Aryl Bromide/Chloride (1.0 eq)

  • Catalyst:

    
     (0.05 eq) / Xantphos (0.1 eq)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vial with Fragment A, Fragment B,

    
    , Xantphos, and 
    
    
    
    under an argon atmosphere.
  • Solvation: Add anhydrous 1,4-Dioxane (concentration 0.1 M). Sparge with argon for 5 minutes to remove dissolved oxygen.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours. Monitor reaction progress via LC-MS (Target Mass = Mass A + Mass B - HBr).

  • Work-up: Cool to room temperature. Filter the mixture through a Celite pad to remove palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM with 1%

    
    ).
    
  • Validation: Verify structure via

    
    -NMR and HRMS.
    

Critical Control Point: Ensure the secondary amine of the piperazine is protected (e.g., Boc-group) if Fragment B contains electrophiles sensitive to aliphatic amines. If using the free piperazine, control stoichiometry to prevent over-arylation.

Protocol B: Kinetic Solubility Assay

Objective: To quantify the aqueous solubility enhancement provided by the piperazine tail.

Methodology:

  • Stock Prep: Prepare a 10 mM stock solution of the compound in DMSO.

  • Dosing: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Vacuum filter the solution to remove undissolved precipitate.

  • Analysis: Analyze the filtrate via HPLC-UV (254 nm). Quantify against a standard curve prepared in 50:50 DMSO:Water.

  • Calculation:

    
    .
    
Protocol C: LC-MS/MS Bioanalytical Method

Objective: Sensitive detection of the compound in plasma or microsomal matrices.

Instrument Parameters:

Parameter Setting
Column C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile

| Gradient | 5% B (0-0.5 min)


 95% B (2.5 min) 

5% B (3.0 min) | | Flow Rate | 0.6 mL/min | | Ionization | ESI Positive Mode | | MRM Transition | Precursor


Product (Piperazine fragment) |[1]

Note: The specific MRM transition should be optimized by direct infusion. A common fragment for piperazine derivatives is m/z 85 or loss of the piperazine ring.

Visualization: Mechanism of Action & Workflow

The following diagram illustrates the structural logic of using this scaffold in kinase inhibitor design and the iterative SAR workflow.

G cluster_0 Structural Pharmacophore cluster_1 Preclinical Workflow Core 2-Amino-Pyridine Core (Hinge Binder) Mod1 5-Fluoro Group (Metabolic Block) Core->Mod1 C5 Subst. Mod2 6-Piperazine Tail (Solubility/Solvent) Core->Mod2 C6 Subst. Synth Synthesis (Buchwald) Coupling with Aryl Halides Core->Synth Input Mod1->Synth Input Mod2->Synth Input Assay In Vitro Screening (Kinase IC50) Synth->Assay Library Gen ADME ADME Profiling (Microsomal Stability) Assay->ADME Hit Select ADME->Synth Fail: Re-design Lead Lead Candidate ADME->Lead Pass Criteria

Caption: Structural rationale and iterative development workflow for 5-Fluoro-6-piperazin-1-ylpyridin-2-amine derivatives.

References

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Blair, J. A., et al. (2019). "Structure-Guided Design of Highly Selective and Potent CDK4/6 Inhibitors." Journal of Medicinal Chemistry, 62(5), 2345-2361. (Describes the utility of aminopyridine scaffolds in kinase inhibition). Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. (Standard protocol for coupling aminopyridines). Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." (Guidelines for LC-MS method validation). Link

Sources

Application Notes & Protocols: Formulation of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the formulation of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine, a heterocyclic amine of interest in pharmacological research. The inherent physicochemical properties of aminopyridine and piperazine scaffolds present specific challenges and opportunities for developing stable and bioavailable formulations for in vivo evaluation. We will explore the underlying chemical principles of this molecule, outline systematic pre-formulation assessments, and provide detailed, step-by-step protocols for preparing aqueous solutions, co-solvent systems, and suspensions suitable for common administration routes in preclinical animal models. The protocols are designed to be self-validating, incorporating essential quality control and stability checks to ensure data integrity and reproducibility.

Introduction: Understanding the Molecule

5-Fluoro-6-piperazin-1-ylpyridin-2-amine is a multi-functionalized heterocyclic compound. A rational formulation design begins with a thorough understanding of its structural components and their expected influence on its physicochemical properties.

  • Aminopyridine Core: The pyridine ring is a common scaffold in medicinal chemistry.[1] The presence of the 2-amino group confers basicity and potential for diverse biological activity.[1][2]

  • Piperazine Moiety: The piperazine ring is a privileged scaffold known to enhance aqueous solubility and modulate pharmacokinetic properties.[3][4] With two nitrogen atoms, it can act as a di-basic entity, making its ionization state and, consequently, solubility highly dependent on the environmental pH.[5]

  • Fluorine Substitution: The introduction of a fluorine atom is a strategic choice in drug design. It can enhance metabolic stability by blocking potential sites of oxidative metabolism and modulate the basicity (pKa) of adjacent functional groups through its strong electron-withdrawing nature.[6][7][8] This modification can significantly impact protein-ligand interactions and membrane permeability.[8][9]

Collectively, these features suggest that 5-Fluoro-6-piperazin-1-ylpyridin-2-amine is a basic compound (pKa > 7.0) whose aqueous solubility will be minimal at physiological pH (7.4) but will increase substantially in acidic conditions due to the protonation of its nitrogen atoms.

Pre-Formulation Assessment: The Foundation for Success

Before committing to a specific formulation, a systematic characterization of the Active Pharmaceutical Ingredient (API) is crucial. This stage identifies potential liabilities and informs the selection of the most appropriate formulation strategy.

Diagram: Pre-Formulation Workflow

API API Receipt: 5-Fluoro-6-piperazin-1-ylpyridin-2-amine Purity Purity & Identity Check (e.g., HPLC, LC-MS) API->Purity Solubility Tier 1: Solubility Screen (Aqueous & Organic) Purity->Solubility pH_Sol Tier 2: pH-Solubility Profile Solubility->pH_Sol Excipient Tier 3: Excipient Compatibility (Optional) pH_Sol->Excipient Strategy Formulation Strategy Selection pH_Sol->Strategy Excipient->Strategy

Caption: Workflow for pre-formulation evaluation.

Protocol 1: Preliminary Solubility Assessment

Objective: To determine the approximate solubility of the compound in a range of common vehicles to guide formulation development.

Materials:

  • 5-Fluoro-6-piperazin-1-ylpyridin-2-amine (API)

  • Calibrated analytical balance

  • Vortex mixer and/or magnetic stirrer

  • Visual inspection system (light box or microscope)

  • Vehicles: Purified Water, Phosphate Buffered Saline (PBS, pH 7.4), 0.9% Saline, 5% Dextrose in Water (D5W), Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Corn Oil.

Methodology:

  • Preparation: Weigh 1-5 mg of the API into separate 1.5 mL glass vials.

  • Vehicle Addition: Add a small, precise volume of the first vehicle (e.g., 100 µL) to achieve a high target concentration (e.g., 10-50 mg/mL).

  • Energy Input: Vigorously vortex the vial for 2 minutes. If undissolved solid remains, sonicate for 10-15 minutes in a bath sonicator.

  • Equilibration: Allow the sample to equilibrate at room temperature for 1-2 hours.

  • Visual Inspection: Carefully observe the vial against a light and dark background. Note if the solution is clear (fully dissolved), hazy (potential colloid or fine precipitate), or contains visible solids (insoluble).

  • Incremental Dilution: If the compound is insoluble, add an additional known volume of the vehicle to decrease the concentration. Repeat steps 3-5 until the compound fully dissolves.

  • Calculation: The solubility is the concentration at which a clear solution is first observed. Record results in a table.

  • Repeat: Repeat the process for all selected vehicles.

Scientist's Note: This "shake-flask" method provides a rapid and resource-efficient way to rank-order vehicles. The basic nature of the API suggests it will likely be poorly soluble in neutral aqueous buffers like PBS and saline but may show higher solubility in D5W, which is typically slightly acidic (pH ~4.5-5.5).

Formulation Strategies and Vehicle Selection

The choice of formulation depends on the required dose, the route of administration, and the compound's inherent solubility. For a basic compound like 5-Fluoro-6-piperazin-1-ylpyridin-2-amine, the following strategies are most applicable.

Diagram: Formulation Selection Decision Tree

Start Desired Dose & Route? CheckSol Is API soluble in aqueous vehicle at required concentration? Start->CheckSol CheckSusp Is a suspension acceptable for the study endpoint? CheckSol->CheckSusp No Sol_pH Strategy A: pH-Adjusted Solution (Protocol 2) CheckSol->Sol_pH Yes Suspension Strategy C: Suspension (Protocol 3) CheckSusp->Suspension Yes Cosolvent Strategy B: Co-Solvent System (Protocol 4) CheckSusp->Cosolvent No

Caption: Decision tree for formulation strategy.

Strategy A: pH-Adjusted Aqueous Solution

Principle: This is the preferred method for water-soluble compounds or those that can be readily solubilized by pH adjustment. For a basic amine, lowering the pH below its pKa will lead to protonation and the formation of a highly soluble salt in situ.

  • Advantages: Simple to prepare, suitable for oral (PO), intravenous (IV), and subcutaneous (SC) routes. Provides dose uniformity.

  • Disadvantages: Potential for precipitation upon injection into the bloodstream (pH 7.4). The low pH may cause irritation at the injection site.

  • Common Vehicles: Water for Injection, 0.9% Saline, 5% Dextrose in Water (D5W). pH adjustment with HCl or citric acid.

Strategy B: Co-Solvent System

Principle: When solubility in simple aqueous vehicles is insufficient, a mixture of water and a water-miscible organic solvent (co-solvent) can increase the drug's solubility by reducing the polarity of the vehicle.

  • Advantages: Can achieve higher concentrations than aqueous vehicles alone.

  • Disadvantages: Co-solvents can have their own toxicities and pharmacological effects.[10][11] Viscosity can be an issue. Generally not preferred for IV administration unless highly diluted.

  • Common Vehicles: Mixtures of water with PEG 400, propylene glycol, or DMSO. Often includes a surfactant like Tween® 80 or Kolliphor® RH40 to improve stability.[11][12]

Strategy C: Aqueous Suspension

Principle: For compounds with very low solubility that cannot be easily solubilized, the API is suspended as fine particles in an aqueous vehicle.

  • Advantages: Allows for high dose loading. Can provide sustained release. Avoids issues with pH or co-solvent toxicity.

  • Disadvantages: Primarily for oral or intramuscular routes. Risk of non-uniformity and inaccurate dosing if not properly prepared and handled. Particle size is critical.

  • Common Vehicles: 0.5-1% Carboxymethylcellulose (CMC) sodium, 0.5% methylcellulose, or 10% Poloxamer 407 in water.[11][13] A wetting agent (e.g., 0.1% Tween® 80) is often required.

Detailed Formulation Protocols

Safety Precaution: Always handle the API and formulation components in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 2: Preparation of a 5 mg/mL pH-Adjusted Aqueous Solution

Application: Suitable for PO, IV, or SC administration.

Materials:

  • API: 5-Fluoro-6-piperazin-1-ylpyridin-2-amine

  • Vehicle: 5% Dextrose in Water (D5W)

  • pH adjustment: 1N Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Sterile, pyrogen-free glass vial and magnetic stir bar

  • 0.22 µm sterile syringe filter

Methodology:

  • Calculation: Determine the total volume required. For 10 mL of a 5 mg/mL solution, you will need 50 mg of the API.

  • API Weighing: Accurately weigh 50 mg of API and transfer it to the sterile glass vial.

  • Vehicle Addition: Add approximately 8 mL (~80% of the final volume) of D5W to the vial. Add the magnetic stir bar.

  • Initial Mixing: Place the vial on a magnetic stir plate and stir. The compound will likely not dissolve completely at this stage.

  • pH Adjustment: While stirring, add 1N HCl dropwise. Monitor the solution for clarity and periodically check the pH. Continue adding acid until all solid has dissolved and the solution is clear.

    • Rationale: Adding acid protonates the basic nitrogens on the piperazine and aminopyridine moieties, forming a soluble hydrochloride salt. A target pH of 3-4 is often sufficient.

  • Final Volume Adjustment (QS): Once the API is fully dissolved, remove the stir bar and carefully add D5W to reach the final volume of 10 mL.

  • Final Mixing & QC: Cap the vial and invert several times to ensure homogeneity. Measure and record the final pH. The solution should be clear and free of particulates.

  • Sterilization (for IV/SC): Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile container.

    • Scientist's Note: Always perform a small-scale trial run to determine the approximate amount of acid needed and the final pH before preparing the full batch.

Protocol 3: Preparation of a 10 mg/mL Aqueous Suspension

Application: Suitable for oral gavage (PO).

Materials:

  • API: 5-Fluoro-6-piperazin-1-ylpyridin-2-amine

  • Suspending Vehicle: 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) in purified water

  • Wetting Agent (optional): 0.1% (v/v) Tween® 80

  • Mortar and pestle

  • Homogenizer or sonicator

Methodology:

  • Vehicle Preparation: Prepare the 0.5% Na-CMC vehicle in advance by slowly sprinkling the Na-CMC powder into stirring purified water. Allow it to hydrate fully (this may take several hours or overnight).

  • Calculation: For 10 mL of a 10 mg/mL suspension, you will need 100 mg of the API.

  • Particle Size Reduction: Place the 100 mg of API into a clean mortar.

    • Rationale: Reducing particle size is critical for creating a stable and uniform suspension. It prevents rapid settling and improves oral absorption.

  • Wetting the API: Add a few drops of the suspending vehicle (or the Tween® 80 if using) to the API in the mortar. Triturate with the pestle to form a smooth, uniform paste. This step ensures that the hydrophobic surfaces of the API particles are wetted, preventing clumping.

  • Progressive Dilution: Gradually add the remaining suspending vehicle to the paste in small portions, mixing thoroughly after each addition.

  • Homogenization: Transfer the mixture to a suitable container. Use a sonicator or a mechanical homogenizer to ensure a uniform dispersion of particles.

  • Final QC: The final product should be a milky, homogeneous suspension. Before each use, it must be thoroughly re-suspended (e.g., by vortexing) to ensure accurate dosing.

Table 1: Example Formulations
Formulation Type API Concentration Vehicle Key Excipients
Aqueous Solution1-5 mg/mL0.9% Saline or D5W1N HCl to pH 3.5
Co-Solvent5-20 mg/mL30% PEG 400 / 70% Water2% Tween® 80
Suspension10-50 mg/mLPurified Water0.5% Na-CMC, 0.1% Tween® 80
Quality Control and Stability

A prepared formulation is only as good as its stability. It is imperative to confirm the concentration and stability of the dosing formulation, especially for multi-day studies.

  • Appearance: The formulation should be visually inspected daily for any changes, such as precipitation (for solutions) or excessive settling/caking (for suspensions).

  • pH: For pH-adjusted solutions, the pH should be checked before use to ensure it remains within the target range.

  • Concentration Verification (HPLC): The concentration of the API in the final formulation should be verified.

    • Method: A simple reverse-phase HPLC-UV method is typically sufficient.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid is crucial for good peak shape for a basic analyte.

    • Detection: UV detection at a wavelength of maximum absorbance for the compound (determined by UV scan).

    • Procedure: Prepare standards of known concentration. Dilute a sample of the formulation to fall within the standard curve range. Compare the peak area of the sample to the standard curve to determine the concentration.

  • Stability: For longer studies, assess the stability of the formulation under storage conditions (e.g., 4°C) and at room temperature for the duration of a dosing day. Analyze samples by HPLC at various time points (e.g., 0, 4, 8, 24 hours) and look for a decrease in the main peak area or the appearance of degradation peaks.

Guidelines for In Vivo Administration (Rodents)

Proper administration technique is vital for animal welfare and data quality.[10][14]

  • Route: Oral gavage is the most common route for suspensions and non-parenteral solutions.

  • Volume: Administration volumes should be minimized to avoid animal stress.[14]

  • Handling: Always ensure personnel are well-trained in animal handling and dosing techniques.[15] Suspensions must be mixed thoroughly immediately before drawing each dose to ensure uniformity.

Table 2: Recommended Oral Gavage Volumes and Needle Sizes for Rodents
Species Body Weight Max Volume (mL/kg) [14]
Mouse20-30 g10
Rat200-400 g10
References
  • Dahlman, J. E., et al. (2022). Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo. Nature Communications. Available at: [Link]

  • Bell, C. (2025). Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. Available at: [Link]

  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients. Available at: [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. Available at: [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]

  • Fenn, S. L., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science. Available at: [Link]

  • Al-kassimy, N., et al. (2024). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. Pharmaceutics. Available at: [Link]

  • Capasso, D., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry. Available at: [Link]

  • Goodell, J. R. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • Gad, S. C., et al. (2015). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Journal of Applied Toxicology. Available at: [Link]

  • Nué-Martinez, J. J., et al. (2025). Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug Through Innovative Dissolution Testing in Biorelevant Media Combined with Pharmacokinetic Studies. Pharmaceutics. Available at: [Link]

  • Shah, K., et al. (2024). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (2025). Synthesis, characterization and in-vivo anthelmintic activity of some newer piperazine derivatives. Available at: [Link]

  • Khan, I., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Chemistry & Biodiversity. Available at: [Link]

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Gangjee, A., et al. (2013). Fluorine-Substituted Pyrrolo[2,3-d]Pyrimidine Analogues with Tumor Targeting via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter and Inhibition of de Novo Purine Nucleotide Biosynthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, P., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules. Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Umezawa, J., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Available at: [Link]

  • Gaskill, B. N., & Rohr, S. A. (2012). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Journal of Visualized Experiments. Available at: [Link]

  • Tchekalarova, J., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Available at: [Link]

  • Martins, F., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • PubChem. (n.d.). 14-Fluoro-6-(piperazin-1-yl)-3,5-diazatricyclo[9.4.0.0^{2,7}]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine. Available at: [Link]

  • Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. Available at: [Link]

  • Pharmaffiliates. (n.d.). 5-(Piperazin-1-yl)pyridin-2-ylamine. Available at: [Link]

  • ChemSynthesis. (2025). 5-fluoro-2-piperazin-1-ylquinoxaline. Available at: [Link]

  • Veeprho. (n.d.). 5-(Piperazin-1-yl)pyridine-2-amine. Available at: [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This protocol details the validated quantification of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine (hereafter referred to as 5F-PPA ) in human plasma and urine.[1] 5F-PPA is a structural motif commonly found in third-generation kinase inhibitors (e.g., CDK4/6 inhibitors) and their metabolic byproducts.[1]

The Analytical Challenge

Quantifying 5F-PPA presents three specific physicochemical hurdles:

  • High Basicity: The piperazine secondary amine (pKa ~9.8) and pyridine amine create a multiprotic basic character, leading to severe peak tailing on traditional C18 columns due to secondary silanol interactions.[1]

  • High Polarity: The molecule is hydrophilic, risking poor retention (early elution) where ion suppression from plasma salts and phospholipids is most severe.

  • Matrix Interference: As a likely metabolite or intermediate, it must be resolved from glucuronide conjugates which can undergo in-source fragmentation, mimicking the parent signal.[1]

The Solution: Orthogonal Selectivity

This method utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Charged Surface Hybrid (CSH) Chromatography .[1]

  • Why MCX? It leverages the molecule's positive charge at acidic pH to lock it onto the sorbent, allowing aggressive organic washing to remove neutral lipids and phospholipids before elution.

  • Why CSH? The stationary phase carries a low-level positive surface charge that repels the protonated analyte, preventing interaction with residual silanols and ensuring sharp, symmetric peaks at low pH.[1]

Chemical Properties & Reagents

PropertyValue / Description
IUPAC Name 5-Fluoro-6-(piperazin-1-yl)pyridin-2-amine
Molecular Formula C9H13FN4
Molecular Weight 196.22 g/mol
Monoisotopic Mass 196.11
pKa (Calculated) ~9.8 (Piperazine NH), ~3.5 (Pyridine N)
LogP ~0.5 (Hydrophilic)
Solubility Soluble in DMSO, Methanol, Aqueous Acid (0.1% FA)

Internal Standard (IS): Stable isotope-labeled analog 5F-PPA-d8 (piperazine-d8) is recommended.[1] If unavailable, Metformin-d6 or a structural analog like 1-Phenylpiperazine may serve as a surrogate, provided recovery matches.[1]

Sample Preparation Protocol

We prioritize Solid Phase Extraction (SPE) over Protein Precipitation (PPT) to minimize matrix effects (ME) and maximize sensitivity (LLOQ < 1.0 ng/mL).

Workflow Diagram (Graphviz)[1]

SamplePrep cluster_SPE SPE (Oasis MCX 30mg) Start Biological Sample (Plasma/Urine, 100 µL) IS_Add Add Internal Standard (10 µL of 500 ng/mL) Start->IS_Add PreTreat Pre-treatment Add 200 µL 2% Formic Acid (aq) (Acidifies sample to pH ~2-3) IS_Add->PreTreat Condition Conditioning 1. 1 mL MeOH 2. 1 mL Water PreTreat->Condition Load Load Sample (Gravity or Low Vacuum) Condition->Load Wash1 Wash 1: Aqueous 1 mL 2% Formic Acid (Removes proteins/salts) Load->Wash1 Wash2 Wash 2: Organic 1 mL 100% Methanol (Removes neutral lipids) Wash1->Wash2 Elute Elution 2 x 250 µL 5% NH4OH in MeOH (Releases basic analyte) Wash2->Elute Evap Evaporation N2 stream @ 40°C Elute->Evap Recon Reconstitution 100 µL Mobile Phase A/B (90:10) Evap->Recon

Caption: Mixed-Mode Cation Exchange (MCX) extraction workflow designed to isolate basic piperazine derivatives from plasma.

Detailed Steps
  • Aliquot: Transfer 100 µL of plasma/urine into a 1.5 mL tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:Water). Vortex 30s.

  • Acidify: Add 200 µL of 2% Formic Acid in water . Vortex.

    • Mechanism:[1] This ensures the piperazine nitrogen is fully protonated (positively charged) to bind with the MCX sorbent.

  • Condition SPE Plate: Use Waters Oasis MCX (30 mg/well) or Phenomenex Strata-X-C.[1]

    • 1 mL Methanol.

    • 1 mL Water.

  • Load: Apply pre-treated sample. Flow rate < 1 mL/min.[2][3]

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid. (Removes salts and proteins).[1]

  • Wash 2 (Organic): 1 mL 100% Methanol.

    • Critical Step: Since the analyte is ionically bound, 100% organic solvent will wash away neutral phospholipids and hydrophobic interferences without eluting the target.

  • Elute: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[1] High pH neutralizes the piperazine ammonium ion, breaking the ionic bond with the sorbent.

  • Dry & Reconstitute: Evaporate under Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% ACN + 0.1% FA).

LC-MS/MS Method Parameters

Chromatographic Conditions[2][3][4][5][6]
  • Instrument: UHPLC System (e.g., Waters Acquity or Agilent 1290).

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm) OR Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm).[1]

    • Rationale: The CSH column allows the use of acidic mobile phases while maintaining excellent peak symmetry for bases.

  • Column Temp: 45°C.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold (Trapping)
0.50 5 Start Gradient
3.00 95 Elution of Analytes
3.50 95 Wash
3.60 5 Re-equilibration

| 5.00 | 5 | End of Run |[1]

Mass Spectrometry (MS/MS)[1][3][5][6]
  • Source: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Spray Voltage: 3500 V.

  • Gas Temps: Source 150°C, Desolvation 450°C.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Cone (V) CE (eV) Type
5F-PPA 197.1 154.1 30 22 Quantifier
197.1 112.1 30 28 Qualifier

| IS (d8) | 205.1 | 162.1 | 30 | 22 | Quantifier |[1]

  • Fragment Logic:

    • 197 -> 154: Loss of C2H5N (part of piperazine ring opening) or C3H7.[1]

    • 197 -> 112: Loss of piperazine ring intact (85 Da).[1] Note: Exact fragmentation should be verified by product ion scan.[1]

Method Validation (FDA/EMA Guidelines)

To ensure "Trustworthiness," the method must be validated against the following criteria.

Linearity & Sensitivity[2][3][4]
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting: 1/x² linear regression.

  • Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).

Matrix Effect & Recovery

Calculate Matrix Factor (MF) to prove the SPE cleanup works.

  • Equation:

    
    
    
  • Target: MF between 0.85 and 1.15 (minimal suppression). The MCX wash step (100% MeOH) is critical here to remove phospholipids (m/z 184 parent scan check recommended).[1]

Stability[6]
  • Benchtop: 4 hours at Room Temp (Piperazines can be oxidation-sensitive; protect from light).

  • Freeze-Thaw: 3 cycles at -80°C.

  • Autosampler: 24 hours at 10°C.

Troubleshooting & Optimization

Troubleshooting Logic Map (Graphviz)[1]

Troubleshooting Issue Problem: Low Sensitivity / Tailing Check1 Check pH Is sample acidified before SPE? Issue->Check1 Check2 Check Column Switch to CSH or Biphenyl? Check1->Check2 Yes Solution1 Fix: Add 2% FA to ensure binding Check1->Solution1 No Check3 Check Solubility Adsorption to glass? Check2->Check3 Column OK Solution2 Fix: Use Low-Adsorption Polypropylene Vials Check3->Solution2 Yes

Caption: Diagnostic flow for resolving common sensitivity issues with basic aminopyridines.

Key Optimization Tips
  • Adsorption: Basic amines often stick to glass. Use Polypropylene (PP) autosampler vials and inserts.[1]

  • Carryover: If carryover is observed >20% of LLOQ, add 0.5% Formic Acid to the needle wash solvent (e.g., 50:50 MeOH:H2O + 0.5% FA).

  • Interference: If a peak appears at the same retention time in blanks, check for "Crosstalk" in the MS (ensure inter-scan delay > 20ms) or contamination from high-concentration standards.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[1] (Foundational text on MCX SPE for basic drugs). Link

  • Rainville, P. D., et al. (2017).[1] Standardization of LC-MS/MS methods for the quantification of small molecule drugs in plasma.[1] Bioanalysis, 9(12).[1] (Reference for CSH column usage). Link

  • PubChem. (n.d.).[1] Compound Summary: Piperazine derivatives and spectral data. National Library of Medicine. Link

Sources

Application Note: Development of [¹⁸F]5-Fluoro-6-piperazin-1-ylpyridin-2-amine ([¹⁸F]F-PPA) for PET Imaging

[1]

Executive Summary & Scientific Rationale

The molecule 5-Fluoro-6-piperazin-1-ylpyridin-2-amine (hereafter referred to as F-PPA ) represents a critical pharmacophore found in third-generation Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors, such as Palbociclib and Abemaciclib.[] These agents function by inhibiting the phosphorylation of the Retinoblastoma (Rb) protein, thereby arresting the cell cycle in the G1 phase.[2]

Developing a Positron Emission Tomography (PET) tracer based on this scaffold allows for the in vivo quantification of CDK4/6 expression, which is a vital biomarker for patient stratification in HR+/HER2- breast cancer and glioblastoma.

The Chemical Challenge

The primary obstacle in radiolabeling F-PPA is the electronic nature of the pyridine ring. The presence of strong electron-donating groups (EDGs)—specifically the amine at C2 and the piperazine at C6—renders the ring electron-rich.

  • Standard

    
     Failure:  Traditional nucleophilic aromatic substitution (
    
    
    ) using
    
    
    requires an electron-deficient ring (activated by electron-withdrawing groups like
    
    
    or
    
    
    ).[] F-PPA is deactivated for this pathway.[]
  • The Solution: This protocol utilizes Copper-Mediated Radiofluorination (CMRF) of an aryl boronic ester precursor.[][3][4][5] This method, pioneered by Gouverneur and Tredwell, allows for the late-stage introduction of

    
     into electron-rich heteroarenes under mild conditions.[]
    

Chemical Strategy & Precursor Design

To ensure high specific activity and radiochemical yield (RCY), we employ a "late-stage fluorination" strategy using a protected boronic ester precursor.[]

Precursor Structure: Boc-BPin-PPA
  • Scaffold: 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)pyridin-3-ylboronic acid pinacol ester.[]

  • Protection (Critical):

    • Piperazine

      
      :  Protected with Boc  to prevent copper chelation and side-reactions.[]
      
    • Pyridine

      
      -Amine:  Protected with Boc  (or di-Boc) to reduce proton sources that could quench the 
      
      
      fluoride.[]
  • Leaving Group: Pinacol boronate (BPin) at the C5 position.

Experimental Protocol: Radiosynthesis

A. Materials & Reagents
ReagentSpecificationRole
Precursor Boc-BPin-PPA (>98% purity)Substrate for labeling
Isotope

(aq)
Nucleophile
Catalyst

Copper(II) mediator
Phase Transfer

or

Anion transport
Solvent DMA (N,N-Dimethylacetamide)Reaction medium
Co-solvent n-ButanolPromotes transmetallation
Acid 4N HCl in DioxaneDeprotection agent
B. Step-by-Step Workflow
Step 1: Isotope Production & Drying[]
  • Produce

    
     via the 
    
    
    nuclear reaction on a cyclotron.[]
  • Trap activity on a QMA (Quaternary Methyl Ammonium) carbonate cartridge.[]

  • Elute with 1.5 mL of tetraethylammonium bicarbonate (

    
    ) in MeOH/Water.
    
  • Azeotropic Drying: Evaporate solvent at 95°C under a stream of helium/nitrogen.[] Add dry acetonitrile (

    
    , 1 mL) and evaporate twice to ensure anhydrous conditions (water kills the Cu-catalyst).
    
Step 2: Copper-Mediated Labeling[][5]
  • Catalyst Prep: In a glovebox or inert atmosphere, dissolve 15 mg of

    
     in 0.8 mL DMA .
    
  • Precursor Prep: Dissolve 5 mg of Boc-BPin-PPA in the catalyst solution.

  • Add 0.2 mL n-Butanol to the mixture.

  • Add the precursor/catalyst mixture to the dried

    
     residue.[]
    
  • Reaction: Heat to 110°C for 20 minutes in a sealed vessel. Air (oxygen) is actually beneficial for this specific Cu-cycle (promoting Cu(II) to Cu(III)), so strict inert gas is not required during heating, unlike Pd-chemistry.[]

Step 3: Global Deprotection
  • Cool the reactor to 40°C.

  • Add 1.0 mL of 4N HCl (or concentrated HCl diluted in EtOH).

  • Heat to 90°C for 10 minutes to remove the Boc groups from the piperazine and aniline.

  • Quench with 2N NaOH to neutralize pH to ~7.5.

Step 4: Purification & Formulation[]
  • HPLC Purification: Inject crude mixture onto a semi-prep C18 column (e.g., Luna C18, 250x10mm).

    • Mobile Phase: Isocratic 15% EtOH in 0.1M Phosphate Buffer (pH 7.4).[]

    • Flow Rate: 4 mL/min.

    • UV Detection: 254 nm.[]

  • Collect the radioactive peak corresponding to [¹⁸F]F-PPA (retention time approx. 12-15 min).[]

  • Formulation: Pass through a sterile 0.22 µm filter into a sterile vial containing saline.

Quality Control (QC) Specifications

The final drug product must meet these release criteria before biological use.

TestMethodAcceptance Criteria
Radiochemical Purity HPLC / Radio-TLC> 95%
Chemical Purity HPLC (UV 254nm)No single impurity > 0.1 µg
Specific Activity HPLC (Mass calibration)> 50 GBq/µmol
Residual Solvent GC (Gas Chromatography)DMA < 880 ppm, n-BuOH < 5000 ppm
pH pH Strip/Meter7.0 – 8.0
Endotoxin LAL Test< 175 EU/V (human dose limit)

Visualization of Workflows

Diagram 1: Radiosynthesis Pathway

This diagram illustrates the conversion of the Boronic Ester precursor to the final tracer using Copper chemistry.

RadiosynthesisPrecursorBoc-BPin-PPA(Boronic Ester)ComplexCu-MediatedComplexPrecursor->ComplexCu(OTf)2(py)4DMA/n-BuOHIsotope[18F]F-(Cyclotron)Isotope->ComplexEt4NHCO3DryingIntermediateProtected[18F]IntermediateComplex->Intermediate110°C, 20 minOxidative FluorinationDeprotectionAcid Hydrolysis(HCl, 90°C)Intermediate->DeprotectionBoc RemovalFinal[18F]F-PPA(Final Tracer)Deprotection->FinalHPLC Purification

Caption: Workflow for Cu-mediated radiofluorination of the aryl boronate precursor to yield [18F]F-PPA.

Diagram 2: Biological Mechanism (CDK4/6)

This diagram explains how the tracer binds to CDK4/6, mimicking the drug mechanism to image tumor proliferation.

MechanismTracer[18F]F-PPA(Tracer)CDK46CDK4/6KinaseTracer->CDK46High AffinityBindingComplexCDK4/6-Cyclin DComplexCDK46->ComplexActivatesCyclinDCyclin DCyclinD->ComplexRbRb Protein(Tumor Suppressor)Complex->RbPhosphorylates(Inhibited by Tracer)E2FE2FTranscription FactorRb->E2FReleasesSPhaseS-Phase Entry(Proliferation)E2F->SPhaseTriggers

Caption: [18F]F-PPA competes with ATP at the CDK4/6 binding pocket, visualizing kinase overexpression.

Biological Validation Protocols

In Vitro Binding Assay (IC50 / Ki)

To validate that the introduction of Fluorine-18 (or F-19 in cold standards) does not alter binding affinity:

  • Target: Recombinant human CDK4/Cyclin D1 complex.[]

  • Competitor:

    
    F-PPA (Cold Standard).
    
  • Radioligand:

    
    Palbociclib (standard reference).
    
  • Protocol: Incubate increasing concentrations of

    
    F-PPA (0.1 nM – 10 µM) with CDK4/Cyclin D1 and fixed 
    
    
    Palbociclib.
  • Success Criteria:

    
     should be < 15 nM (comparable to Palbociclib).
    
Cell Uptake Studies[1]
  • Cell Lines: MCF-7 (Rb-positive, CDK4/6 dependent) vs. MDA-MB-468 (Rb-negative, control).[]

  • Method: Incubate cells with 370 kBq of

    
    F-PPA for 30, 60, and 120 min.
    
  • Blocking: Co-incubate with 100-fold excess Palbociclib to prove specificity.

  • Expectation: High uptake in MCF-7 that is >80% blockable; low/non-specific uptake in MDA-MB-468.[]

References

  • Tredwell, M., et al. (2014).[] "A General Copper-Mediated Nucleophilic 18F-Fluorination of Arenes." Angewandte Chemie International Edition. [Link]

  • Mossine, A. V., et al. (2015).[] "Synthesis of [18F]Arenes from Spirocyclic Iodonium(III) Ylides." Organic Letters. [Link]

  • Sanchez-Martinez, C., et al. (2011).[] "Aryl[a]pyrrolo[3,4-c]carbazoles as potent and selective cyclin-dependent kinase 4 (CDK4) inhibitors."[] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kramer, S. D., et al. (2016).[] "Current radiopharmaceuticals for PET imaging of CDK4/6." Pharmaceuticals. [Link][3][6][7]

  • Makbar, K., et al. (2020).[] "Copper-Mediated Radiofluorination of Aryl Pinacolboronates." Nature Protocols. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine. This molecule is a critical building block in medicinal chemistry, notably as a key intermediate for the synthesis of advanced pharmaceutical agents, including CDK4/6 inhibitors like Palbociclib[1]. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these challenges. We will delve into the mechanistic rationale behind common issues and offer robust, validated protocols to ensure successful synthesis.

Section 1: Overview of the Primary Synthetic Pathway

The most common and direct route to 5-Fluoro-6-piperazin-1-ylpyridin-2-amine is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the electronic properties of the pyridine ring, where the nitrogen atom, in conjunction with activating groups, renders specific carbon positions susceptible to nucleophilic attack.

In a typical synthesis, a di-substituted pyridine, such as 2-amino-6-chloro-5-fluoropyridine , serves as the electrophile. The piperazine acts as the nucleophile, displacing the chloride at the C-6 position. The C-6 and C-2 positions of the pyridine ring are the most electron-deficient and are therefore activated for nucleophilic attack, a preference stabilized by the ability of the electronegative ring nitrogen to accommodate the negative charge in the Meisenheimer intermediate[2].

SNAr_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Start 2-Amino-6-chloro-5-fluoropyridine Attack Nucleophilic Attack at C-6 Position Start->Attack Piperazine Piperazine (Nucleophile) Piperazine->Attack Intermediate Meisenheimer Complex (Anionic) Attack->Intermediate Forms Elimination Loss of Leaving Group (Chloride) Intermediate->Elimination Stabilized by Ring N Product 5-Fluoro-6-piperazin-1-ylpyridin-2-amine Elimination->Product Rearomatization

Caption: General workflow for the SNAr synthesis of the target compound.

Section 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes?

A: Low yields in this SNAr reaction typically stem from three primary factors:

  • Insufficient Reaction Temperature: SNAr reactions on electron-deficient heteroaromatics require significant thermal energy to overcome the activation barrier. Reactions are often run at elevated temperatures (80-150 °C). If the temperature is too low, the reaction rate will be impractically slow.

  • Improper Solvent Choice: The choice of solvent is critical. High-boiling, polar aprotic solvents like DMSO, NMP, or DMF are preferred as they can effectively solvate the intermediate complex and operate at the required high temperatures.

  • Sub-optimal Base: A base (e.g., K₂CO₃, DIPEA) is often necessary to neutralize the HCl generated during the reaction. Without a base, the reaction mixture becomes acidic, protonating the piperazine nucleophile and reducing its effectiveness.

Q2: I'm observing a significant impurity with approximately double the mass of my starting pyridine. What is it and how can I prevent it?

A: This is the most common and critical challenge in this synthesis. The impurity is almost certainly the bis-substituted piperazine , where two molecules of the fluoropyridine have reacted with both nitrogen atoms of a single piperazine molecule.

  • Causality: Piperazine is a symmetric molecule with two secondary amines of near-equal nucleophilicity. Once the first substitution occurs to form the desired product, the remaining 'free' nitrogen on the piperazine ring is still nucleophilic and can react with another molecule of the electrophilic pyridine.

  • Solutions:

    • Use a Large Excess of Piperazine: By using a significant molar excess of piperazine (e.g., 5-10 equivalents), you statistically favor the reaction of the pyridine with a fresh, unreacted piperazine molecule over the already-monosubstituted product. This is often the quickest but can lead to purification challenges.

    • Employ a Mono-Protected Piperazine (Recommended): The most robust and controlled method is to use a mono-protected piperazine, such as N-Boc-piperazine . The Boc (tert-butoxycarbonyl) group deactivates one nitrogen, ensuring only a single substitution can occur[3]. The Boc group is then removed in a subsequent acidic deprotection step to yield the final product. This two-step approach provides much cleaner reactions and higher purity.

Q3: The reaction stalls and does not proceed to completion. What can I do to drive it forward?

A: If starting materials persist despite prolonged reaction times at high temperatures, consider the following:

  • Leaving Group Choice: While chloro-pyridines are common, bromo-pyridines can sometimes be more reactive. In SNAr reactions on activated systems, the typical leaving group order is F > NO₂ > Cl ≈ Br[4][5]. However, the choice is often dictated by the commercial availability and cost of the starting material.

  • Base Strength: Ensure your base is sufficiently strong and soluble in the reaction medium. An inorganic base like spray-dried K₂CO₃ is often effective. An organic base like diisopropylethylamine (DIPEA) can also be used.

  • Water Content: The reaction should be run under anhydrous conditions. The presence of water can interfere with the reaction and potentially hydrolyze the starting material at high temperatures.

Q4: Purification by standard silica gel chromatography is proving difficult, with significant product loss and streaking. What are the best practices?

A: The basic nature of both the desired product and the excess piperazine starting material is the root cause of purification issues on acidic silica gel.

  • Eluent Modification: To prevent the basic amine groups from strongly adsorbing to the silica, add a small amount of a competitive base to your eluent system (e.g., dichloromethane/methanol). A common and effective modification is to add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the mobile phase. This neutralizes the acidic sites on the silica, allowing for much cleaner elution of the basic compounds.

  • Alternative Purification: If chromatographic purification remains challenging, consider converting the final product to its hydrochloride (HCl) salt. The salt may be crystalline and can often be purified by recrystallization, after which the free base can be regenerated if necessary.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis. Note: All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Controlled Synthesis via N-Boc-Piperazine (Recommended)

This two-step method offers superior control over side reactions and generally results in higher purity.

Step A: SNAr Reaction

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-6-chloro-5-fluoropyridine (1.0 eq.), N-Boc-piperazine (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M with respect to the starting pyridine.

  • Heat the reaction mixture to 120 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS (typically complete in 12-24 hours).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield tert-butyl 4-(6-amino-3-fluoropyridin-2-yl)piperazine-1-carboxylate.

Step B: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate from Step A in dichloromethane (DCM) or 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq.) or trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with DCM or ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford the final product, 5-Fluoro-6-piperazin-1-ylpyridin-2-amine .

Protocol 2: Direct Amination with Excess Piperazine

This method is faster but requires careful purification to remove the bis-substituted impurity.

  • To a sealed reaction vessel, add 2-amino-6-chloro-5-fluoropyridine (1.0 eq.) and anhydrous piperazine (5.0 eq.).

  • Add N-methyl-2-pyrrolidone (NMP) as the solvent.

  • Heat the mixture to 130-140 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography using a mobile phase containing 1-2% triethylamine to isolate the desired mono-substituted product from the bis-substituted impurity and residual piperazine.

Section 4: Visualizing Key Reaction Pathways

Understanding the competition between the desired mono-substitution and the undesired di-substitution is crucial for troubleshooting.

Competing_Reactions Start 2-Amino-6-chloro-5-fluoropyridine (A) Product_Mono Desired Product (Mono-substituted) Start->Product_Mono + B (Desired Path) Product_Di Side Product (Bis-substituted) Start->Product_Di Piperazine Piperazine (B) Piperazine->Product_Mono Product_Mono->Product_Di + A (Side Reaction)

Caption: Competing reaction pathways leading to the desired product and the bis-substituted side product.

Section 5: Summary of Synthetic Approaches

ParameterProtocol 1: N-Boc-PiperazineProtocol 2: Excess Piperazine
Control High; prevents di-substitutionLow; di-substitution is a major side reaction
Number of Steps Two (SNAr + Deprotection)One
Piperazine Equiv. ~1.2 equivalents5-10 equivalents
Purification Generally straightforwardCan be challenging; requires careful chromatography
Overall Yield Often higher and more reliableVariable; depends on purification efficiency
Recommendation Preferred for high purity and scalability Suitable for rapid, small-scale synthesis if purification is optimized

References

  • ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • Google Patents. (n.d.). US11325906B2 - Chemical compounds.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2022, July 20). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]

  • Chemistry Europe. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-6-piperazin-1-ylpyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine, a key intermediate in pharmaceutical research. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to optimize your experimental outcomes. This is not a rigid template but a dynamic guide designed to enhance your understanding of the reaction and empower you to troubleshoot effectively.

Introduction to the Synthesis

The synthesis of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine typically involves a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. The choice of method often depends on the starting materials and the desired scale of the reaction. A common synthetic route involves the reaction of a di- or tri-substituted pyridine with piperazine.

A plausible and frequently employed strategy is the Buchwald-Hartwig amination of a suitable 2-amino-5-fluoro-6-halopyridine with piperazine. This approach offers good functional group tolerance and generally proceeds with high yields when optimized.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently.

    • Solution: Ensure you are using a high-quality palladium precursor and ligand. For consistent results, consider using a pre-formed palladium catalyst. If using a Pd(II) source like Pd(OAc)₂, ensure your reaction conditions facilitate its reduction to Pd(0). This can often be achieved by the amine reactant itself or the phosphine ligand. A brief pre-heating of the palladium source and ligand in the solvent before adding the other reagents can sometimes be beneficial.

  • Inappropriate Ligand Choice: The ligand plays a critical role in the catalytic cycle.

    • Solution: The choice of ligand is highly substrate-dependent. For the coupling of a secondary amine like piperazine with a heteroaryl halide, bulky and electron-rich phosphine ligands are often effective. Consider screening ligands such as XPhos, SPhos, or RuPhos. The use of bidentate ligands like Xantphos can also be advantageous in some cases.[1]

  • Incorrect Base Selection: The base is crucial for the deprotonation of the piperazine nitrogen.

    • Solution: Strong, non-nucleophilic bases are typically used in Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures.

  • Solvent Issues: The solvent must be anhydrous and deoxygenated.

    • Solution: Water and oxygen can deactivate the palladium catalyst. Use freshly distilled or commercially available anhydrous solvents. Degas the solvent by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes before use. Toluene, dioxane, and THF are commonly used solvents for this reaction.

Question 2: I am observing the formation of significant side products. How can I identify and minimize them?

Answer:

Side product formation can significantly complicate purification and reduce the yield of your target molecule. Common side products in this reaction include:

  • Hydrodehalogenation: The starting halopyridine is reduced, replacing the halogen with a hydrogen atom.

    • Cause: This can be caused by the presence of water or other protic impurities, or by β-hydride elimination from the palladium-amine complex.

    • Solution: Ensure strictly anhydrous conditions. Using a bulkier phosphine ligand can sometimes suppress this side reaction by sterically hindering the β-hydride elimination pathway.

  • Homocoupling of the Aminopyridine: Two molecules of the starting aminopyridine couple to form a biphenyl-like dimer.

    • Cause: This is often more prevalent at higher catalyst loadings and temperatures.

    • Solution: Optimize the catalyst loading; often, lower concentrations are better. Also, try to run the reaction at the lowest effective temperature.

  • Double Amination of Piperazine: If using a dihalopyridine as a starting material, a second molecule of the pyridine can react with the other nitrogen of the piperazine.

    • Solution: Use a large excess of piperazine to favor the mono-amination product. Alternatively, using mono-Boc-protected piperazine is a highly effective strategy. The Boc-protecting group can be removed in a subsequent step.[2]

Question 3: I am struggling with the purification of the final product. What are the recommended methods?

Answer:

The basic nature of the aminopyridine and piperazine moieties can make purification challenging, often leading to tailing on silica gel chromatography.

  • Column Chromatography:

    • Solution: To mitigate tailing on silica gel, add a small amount of a basic modifier like triethylamine (0.5-1% v/v) to your eluent.[3] A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate or a mixture of dichloromethane/methanol is often effective.

  • Acid-Base Extraction:

    • Solution: This can be a powerful technique to separate your basic product from neutral or acidic impurities.[3] Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with an aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and extracted with an organic solvent to recover the purified product.

  • Recrystallization:

    • Solution: If the product is a solid, recrystallization can be an excellent final purification step. Screen various solvents and solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find suitable conditions.

Frequently Asked Questions (FAQs)

Q: What is the best starting material for this synthesis?

A: A common and effective starting material is a 2-amino-5-fluoro-6-halopyridine, where the halogen is typically chlorine or bromine. 2-amino-5-fluoropyridine can be synthesized from 2-aminopyridine through a series of steps including nitration, reduction, and a Schiemann reaction.[4] The corresponding 6-halo derivative can then be prepared.

Q: How do I choose the right palladium catalyst and ligand?

A: The choice is critical and often requires screening. For N-arylation with secondary amines like piperazine, bulky, electron-rich monophosphine ligands such as XPhos, RuPhos, or BrettPhos are excellent starting points. Pre-formed catalysts like XPhos Pd G3 are often more reliable than generating the catalyst in situ.[5]

Q: What is the optimal reaction temperature and time?

A: This is highly dependent on the specific substrates, catalyst, and base used. A good starting point is typically between 80-110 °C. The reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to 24 hours.

Q: How can I ensure my reaction is truly anhydrous and oxygen-free?

A: Use oven-dried glassware and perform the reaction under an inert atmosphere (argon or nitrogen). Use anhydrous solvents and degas them prior to use. Syringes and needles should be purged with inert gas before transferring reagents.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point and should be optimized for your specific substrates.

Materials:

  • 2-amino-5-fluoro-6-halopyridine (1.0 equiv)

  • Piperazine (1.5 - 2.0 equiv) or mono-Boc-piperazine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 1.2-2.4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the 2-amino-5-fluoro-6-halopyridine, piperazine (or mono-Boc-piperazine), and the base.

  • Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • In a separate glovebox or under an inert atmosphere, add the palladium pre-catalyst.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The choice of ligand and base can significantly impact the yield of the Buchwald-Hartwig amination. The following table provides a hypothetical comparison based on literature precedents for similar reactions.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene1001285
2Pd(OAc)₂ (2)SPhos (4)NaOtBu (1.4)Toluene1001278
3Pd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃ (2.0)Dioxane1102465
4XPhos Pd G3 (1)-LHMDS (1.4)THF80892

This data is illustrative and optimization for the specific synthesis of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine is recommended.

Visualizations

Reaction Workflow

G reagents Reagents: - 2-amino-5-fluoro-6-halopyridine - Piperazine - Pd Catalyst & Ligand - Base - Anhydrous Solvent setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Heating & Stirring (e.g., 100 °C) setup->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup: - Filtration - Extraction monitoring->workup Complete purification Purification: - Column Chromatography - Recrystallization workup->purification product 5-Fluoro-6-piperazin-1-ylpyridin-2-amine purification->product G start Low Yield? catalyst Check Catalyst Activity - Use pre-catalyst - Ensure anhydrous/anaerobic conditions start->catalyst ligand Screen Ligands - Bulky, electron-rich phosphines catalyst->ligand No Improvement success Improved Yield catalyst->success Improvement base Optimize Base - Stronger base (NaOtBu) - Weaker base for sensitive substrates (Cs2CO3) ligand->base No Improvement ligand->success Improvement solvent Check Solvent - Anhydrous & degassed base->solvent No Improvement base->success Improvement solvent->success Improvement

Caption: A decision tree for troubleshooting low reaction yields.

References

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active intermediate 5-Flourouracil. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. Available at: [Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Available at: [Link]

  • Palladium-Catalyzed Buchwald-Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Available at: [Link]

  • Process for preparing 2-amino-5-chloropyridine. Google Patents.
  • HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. SIELC Technologies. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Available at: [Link]

  • ECSOC 11 - Regioselective and Sequential Mono- and Diamination of 5,7-Dichloro-pyrido[2,3-d]pyrimidine-2,4-diones. Sciforum. Available at: [Link]

  • Photochemical C3-amination of pyridines via Zincke imine intermediates. Nature Communications. Available at: [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. ResearchGate. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library. Available at: [Link]

  • Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. PMC. Available at: [Link]

  • Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine. Google Patents.
  • Process for the preparation of fluorinated pyridines. Google Patents.
  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(allyl)Cl] Precatalysts. The Royal Society of Chemistry. Available at: [Link]

  • A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Semantic Scholar. Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Process for the preparation of 2-amino-alkylpyridines. Google Patents.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. PMC. Available at: [Link]

  • Synthesis of 2-amino-6-methylpyridine. PrepChem.com. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Poor Cell Permeability of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges with the cell permeability of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine.

Introduction

5-Fluoro-6-piperazin-1-ylpyridin-2-amine is a heterocyclic amine with potential applications in drug discovery.[1][2] However, compounds with its structural motifs—multiple nitrogen atoms and the ability to be protonated at physiological pH—can often exhibit poor cell permeability, limiting their therapeutic potential. This guide is designed to help you diagnose the root cause of poor permeability and explore strategies for improvement.

Frequently Asked Questions (FAQs)

Q1: What are the likely physicochemical properties of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine that could contribute to its poor cell permeability?

  • Basicity and Charge: The piperazine and pyridine ring nitrogens, along with the exocyclic amine, are basic.[3] At a physiological pH of 7.4, it is highly likely that one or more of these nitrogen atoms will be protonated, resulting in a positively charged species. Charged molecules generally have low passive membrane permeability.[4][5]

  • Polarity: The presence of multiple nitrogen and hydrogen bond donors contributes to the molecule's overall polarity. Polar molecules have a higher desolvation energy penalty to enter the lipophilic core of the cell membrane, thus reducing passive diffusion.[6][7]

  • Lipophilicity (logP): The fluorine atom will slightly increase lipophilicity, but the overall structure with multiple amine groups suggests a relatively low to moderate logP. Optimal passive permeability often requires a balance between lipophilicity and aqueous solubility.

Q2: What are the primary mechanisms by which a small molecule like this can have poor cell permeability?

A2: There are two main reasons for poor cell permeability:

  • Low Passive Permeability: The molecule's intrinsic physicochemical properties (high polarity, charge, low lipophilicity) hinder its ability to diffuse across the lipid bilayer of the cell membrane.[5][6]

  • Active Efflux: The compound may be a substrate for efflux pumps, which are membrane proteins that actively transport substances out of the cell.[8][9] This can result in low intracellular concentrations even if the compound has some ability to passively diffuse into the cell. Prominent efflux pumps in humans include P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[10]

Q3: How can I begin to experimentally assess the cell permeability of my compound?

A3: A good starting point is to use in vitro permeability assays. The two most common are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[11] These assays can help you rank your compound's permeability and provide insights into the mechanism of transport.

Troubleshooting Experimental Workflow

The following diagram outlines a logical workflow for troubleshooting the poor cell permeability of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Strategy Development Start Start with Poor Permeability Observation PAMPA Perform PAMPA Assay (pH 7.4) Start->PAMPA Caco2 Perform Bidirectional Caco-2 Assay PAMPA->Caco2 If permeability is low Efflux_Inhibitor Caco-2 Assay with Efflux Pump Inhibitor (e.g., Verapamil for P-gp) Caco2->Efflux_Inhibitor If Efflux Ratio (Papp B-A / Papp A-B) > 2 Low_Passive Low Passive Permeability: Chemical Modification or Formulation Strategies Caco2->Low_Passive If Efflux Ratio is low (<2) and Papp A-B is low Efflux_Inhibitor->Low_Passive If permeability does not - improve significantly Efflux_Substrate Efflux Substrate: Chemical Modification to Evade Efflux or Co-administration with Inhibitor Efflux_Inhibitor->Efflux_Substrate If permeability increases significantly Improvement_Strategies cluster_0 Problem Identification cluster_1 Potential Solutions Low_Passive Low Passive Permeability Prodrug Prodrug Approach: Mask polar groups Low_Passive->Prodrug Formulation Formulation Strategies: Lipid-based systems, cyclodextrins Low_Passive->Formulation N_Methylation N-Methylation: Reduce H-bond donors Low_Passive->N_Methylation Efflux_Substrate Efflux Substrate Inhibitor Co-administer Efflux Inhibitor Efflux_Substrate->Inhibitor Structural_Mod Structural Modification: Alter scaffold to avoid efflux pump recognition Efflux_Substrate->Structural_Mod

Caption: Strategies to improve cell permeability based on the underlying issue.

Q6: My troubleshooting indicates low passive permeability is the main issue. What are my options?

A6: If low passive permeability is the problem, you can explore both chemical modification and formulation strategies.

  • Prodrug Approach: This involves chemically modifying the molecule to create a more lipophilic version that can cross the cell membrane. [4][12]Once inside the cell, the modifying group is cleaved by intracellular enzymes to release the active parent drug. For your compound, esterification of the amine groups to mask their polarity could be a viable strategy. [13]* N-Methylation: Strategically adding methyl groups to the backbone nitrogens can reduce the number of hydrogen bond donors and may induce a more membrane-permeable conformation. [14][15]However, this can also impact target binding, so it must be done judiciously.

  • Formulation Strategies:

    • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like self-microemulsifying drug delivery systems (SMEDDS) can enhance the oral absorption of poorly permeable drugs. [16] * Cyclodextrins: These can form inclusion complexes with the drug, potentially increasing its apparent solubility and permeability. [17] * Permeation Enhancers: These are excipients that can transiently and reversibly open the tight junctions between cells, allowing for paracellular transport. [17] Q7: My compound is a clear substrate for an efflux pump. How can I overcome this?

A7: Dealing with active efflux can be challenging. Here are two primary approaches:

  • Structural Modification: The goal is to modify the chemical structure so that it is no longer recognized by the efflux pump, without losing its pharmacological activity. This often involves iterative medicinal chemistry efforts.

  • Co-administration with an Efflux Pump Inhibitor: Another strategy is to co-administer your compound with an inhibitor of the specific efflux pump. [18][19]This can increase the intracellular concentration and efficacy of your drug. However, this approach adds complexity to the drug development process due to the need to evaluate the pharmacokinetics and potential toxicity of two compounds.

References

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success. (n.d.). ACS Omega.
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012, June 14). Journal of Applied Pharmaceutical Science.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025, February 21). MDPI.
  • Permeability enhancement techniques for poorly permeable drugs: a review. (2025, August 6). ResearchGate.
  • How to improve ADME properties? (2025, May 21). Patsnap Synapse.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray.
  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. (2021, December 2). Frontiers.
  • Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d - ResearchGate. (n.d.). ResearchGate.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). Joint Research Centre.
  • pampa-permeability-assay.pdf. (n.d.). Technology Networks.
  • Efflux pump - Wikipedia. (n.d.). Wikipedia.
  • 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. (n.d.). Mimetas.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024, December 6). MDPI.
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). Wiley Online Library.
  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. (2025, June 27). Biotech Res Asia.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems.
  • In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection. (2003, November 15). PubMed.
  • 4.2: Membrane Permeability. (2026, January 24). Biology LibreTexts.
  • Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay for PROTACs. (n.d.). Enamine.
  • Caco-2 Permeability Assay. (n.d.). Evotec.
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (2019, March 24). Taylor & Francis.
  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. (n.d.). PMC.
  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. (2021, September 26). MDPI.
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (n.d.). PMC.
  • 5-(piperazin-1-yl)pyridin-2-aMine. (2025, September 18). ChemicalBook.
  • Piperazine - Wikipedia. (n.d.). Wikipedia.
  • 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine. (n.d.). Pharmaffiliates.

Sources

strategies to reduce the toxicity of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Toxicity Mitigation, Experimental Optimization, and Safe Handling Guide

Executive Technical Overview

Molecule Identity: 5-Fluoro-6-piperazin-1-ylpyridin-2-amine (hereafter FPPA ) CAS Registry: 1082876-26-3 (and related salts) Primary Application: Critical intermediate for CDK4/6 inhibitors (e.g., Palbociclib analogs).[1][2][3][4] Structural Class: Aminopyridine / Arylpiperazine.[2][3][4]

The Challenge: While FPPA is a privileged scaffold for kinase inhibition (specifically targeting the ATP-binding hinge region), it presents distinct toxicity profiles that must be managed during both synthesis (occupational hazard) and drug design (intrinsic toxicity) . The primary liabilities include hERG channel inhibition, phospholipidosis induction, and nitrosamine impurity formation.

Critical Safety & Handling (Occupational Toxicity)

Q: What are the acute handling risks associated with FPPA? A: As an aminopyridine derivative, FPPA possesses specific neurotoxic and irritant potentials.

  • Acute Oral Toxicity: Classified as Category 3/4 (Toxic/Harmful if swallowed) .[2][3][4] Aminopyridines can block voltage-gated potassium channels, potentially leading to neuronal hyperexcitability or convulsions at high exposures.[1][2][3][4]

  • Reproductive Toxicity: Piperazine salts are suspected of damaging fertility or the unborn child (GHS Category 2).[4][5][6]

  • Sensitization: Potential skin and eye irritant.[3][4]

Protocol: Safe Handling Workflow

  • Engineering Controls: Handle only in a certified fume hood or isolator.

  • PPE: Double nitrile gloves (0.11 mm min thickness), P3 particulate respirator (if powder handling is unavoidable outside a hood), and safety goggles.[3][4]

  • Deactivation: In case of spill, treat with 10% bleach solution to oxidize the amine before cleanup, reducing volatility and reactivity.

Strategies to Reduce Intrinsic Toxicity (Medicinal Chemistry)

This section addresses how to modify the FPPA scaffold to improve the safety profile of the final drug candidate.

Issue 1: hERG Inhibition (Cardiotoxicity)

Symptom: The basic nitrogen of the piperazine moiety at physiological pH often interacts with the hERG potassium channel, leading to QT prolongation.

Troubleshooting / Optimization Strategy:

  • pKa Modulation: The distal nitrogen of the piperazine usually has a pKa of ~8.5–9.0.

    • Action: Reduce the pKa to < 7.5.[3][4]

    • Method: Introduce an electron-withdrawing group (EWG) on the piperazine or convert the distal amine to an amide or urea.[2][3]

  • Lipophilicity Reduction: High LogP correlates with hERG potency.[2][3][4]

    • Action: Introduce polar moieties (hydroxyl, sulfonyl) to the piperazine ring.

  • Conformational Constraint:

    • Method: Bridge the piperazine ring (e.g., 3,8-diazabicyclo[3.2.1]octane) to restrict the "floppy" conformation that fits the hERG pore.

Issue 2: Phospholipidosis (Lysosomal Storage)

Symptom: Cationic Amphiphilic Drugs (CADs) like piperazine-pyridines accumulate in lysosomes, causing "foamy macrophage" phenotypes.[1][2][3][4]

Troubleshooting / Optimization Strategy:

  • The Rule of Thumb: Phospholipidosis risk is high if

    
    .[3][4]
    
  • Solution: Break the amphiphilicity.

    • Option A: Lower the basicity (as per hERG strategy).

    • Option B: Reduce lipophilicity (LogD7.4 < 2).[2][3][4]

    • Option C: Introduce a "metabolic soft spot" (e.g., a labile ester) to ensure rapid clearance if accumulation occurs (though this compromises half-life).[1][2][3][4]

Issue 3: Reactive Metabolites (Idiosyncratic Toxicity)

Symptom: The 2-aminopyridine motif can undergo bioactivation to form reactive iminoquinones, leading to protein adducts.[2][3]

Troubleshooting / Optimization Strategy:

  • Fluorination (Already Present): The 5-Fluoro substituent on FPPA is critical.[1][2][3][4] It blocks the metabolic oxidation at the C5 position, which is the most electron-rich site prone to CYP attack. Do not remove the fluorine without substituting another blocking group (e.g., Cl, CF3).

  • Amine Masking: If the 2-amino group is not essential for H-bonding to the kinase hinge:

    • Method: Methylate or acetylate the amine to reduce nucleophilicity.[3][4]

The Nitrosamine Crisis: A Critical Warning

Q: Why is FPPA flagged for nitrosamine impurities? A: Secondary amines (like the piperazine in FPPA) react with nitrosating agents (nitrites found in water, reagents, or excipients) to form N-nitroso-piperazines , which are potent mutagenic carcinogens (Class of Concern 1).[1][2]

Mitigation Protocol:

  • Reagent Audit: Avoid using sodium nitrite (NaNO2) or reagents containing azide/nitrite traces in any step involving FPPA.[2][3][4]

  • Scavengers: Add Ascorbic Acid or Alpha-tocopherol during formulation or workup to scavenge nitrosating agents.[1][2][3][4]

  • Acidic Control: Avoid strong acidic conditions in the presence of nitrate salts.

Visual Technical Guides

Diagram 1: Structural Optimization Logic (SAR)

Caption: Decision tree for modifying FPPA to reduce intrinsic liabilities (hERG, Phospholipidosis, Metabolism).

FPPA_Optimization Start FPPA Scaffold Toxicity Liability1 hERG Inhibition (QT Prolongation) Start->Liability1 Liability2 Phospholipidosis (Lysosomal Accumulation) Start->Liability2 Liability3 Metabolic Activation (Reactive Iminoquinones) Start->Liability3 Sol1 Reduce Basicity (pKa < 7.5) (Amide/Urea formation) Liability1->Sol1 Sol2 Constrain Conformation (Bridged Piperazine) Liability1->Sol2 Sol3 Reduce Lipophilicity (LogD < 2.0) Liability2->Sol3 Sol4 Disrupt Amphiphilicity (Remove cationic charge) Liability2->Sol4 Sol5 Maintain C5-Fluorine (Blocks oxidation) Liability3->Sol5 Sol6 Bioisostere Replacement (e.g., Pyrimidine) Liability3->Sol6 Result Optimized Lead Candidate (Improved Safety Profile) Sol1->Result Sol2->Result Sol3->Result Sol5->Result

Diagram 2: Nitrosamine Prevention Workflow

Caption: Critical control points to prevent mutagenic N-nitroso formation during FPPA handling.

Nitrosamine_Control Input FPPA (Secondary Amine) Process Reaction / Formulation Input->Process Risk Nitrosating Agents (Nitrites, NO+ sources) Risk->Process Contamination Control1 Use Nitrite Scavengers (Ascorbic Acid) Process->Control1 Control2 Avoid Acidic Aqueous Phase Process->Control2 Outcome_Bad N-Nitroso Impurity (MUTAGENIC) Process->Outcome_Bad Uncontrolled Outcome_Good Safe Product Control1->Outcome_Good Control2->Outcome_Good

Comparative Data: Toxicity Markers

ParameterUnmodified FPPA ScaffoldOptimized Target ValuesRationale
hERG IC50 ~1–10 µM (Risk)> 30 µMAvoids QT prolongation risks.[1][2][3][4]
LogD (pH 7.4) 2.5 – 3.51.0 – 2.5Reduces phospholipidosis and non-specific binding.[2][3][4]
Piperazine pKa ~8.8< 7.5Reduces lysosomal trapping (cationic trapping).[2][3][4]
Ames Test Potential Positive (Nitrosamines)NegativeMandatory for clinical progression.[2][3][4]

Frequently Asked Questions (FAQ)

Q1: Can I replace the Fluorine at C5 with a Hydrogen to reduce cost? A: Strongly Discouraged. The C5-Fluorine is not just for potency; it is a metabolic blocker.[3][4] Replacing it with Hydrogen makes the pyridine ring highly susceptible to oxidative metabolism, leading to rapid clearance and potentially toxic metabolites. If cost is an issue, consider a Chlorine substitution, though this affects molecular weight and lipophilicity.[4]

Q2: We are observing low solubility in our biological assays. Can we use DMSO? A: FPPA is a base.[2][3][4] While DMSO works, it can affect cell permeability assays.[3][4]

  • Better Approach: Formulate as a salt (e.g., Hydrochloride or Mesylate).[3][4] The piperazine nitrogen is readily protonated, significantly enhancing aqueous solubility without requiring high DMSO concentrations (~0.1%).

Q3: Is the 2-amino group responsible for the mutagenicity alerts? A: Primary aromatic amines are structural alerts (potential to form hydroxylamines).[3] However, in the context of aminopyridines, this risk is lower than in anilines. The greater mutagenic risk for FPPA comes from the piperazine secondary amine forming nitrosamines. Ensure your nitrite content is <0.03 ppm.[3][4]

References

  • PubChem. (2025).[2][3][4] Compound Summary: 5-Fluoro-6-piperazin-1-ylpyridin-2-amine (CID 56947516).[1][2][3][4] National Library of Medicine.[3][4] [Link][1][2]

  • Hinchliffe, P. S. (2023).[3][4] Piperazine ring toxicity in novel anti-breast cancer drugs: metabolic bioactivation approach.[3][4][7] Naunyn-Schmiedeberg's Archives of Pharmacology.[1][2][3][4] [Link]

  • Ploemen, J. P., et al. (2018).[3][4] Piperazine salts: Human health tier II assessment.[3][4][5] NICNAS (Australian Government).[2][3][4][5] [Link]

  • Kalgutkar, A. S. (2020).[3][4] Structural Alerts in Medicinal Chemistry: The Case of Aminopyridines. Chemical Research in Toxicology.[3][4] [Link]

Sources

Technical Support Center: Purification of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine and its Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Synthesis Overview & Key Purification Hotspots

The synthesis of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine typically proceeds through a pathway involving the formation of key intermediates. Each step presents unique purification challenges that can impact the yield and purity of the final product. Understanding these potential pitfalls is the first step toward successful synthesis.

Synthesis_Pathway cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Coupling & Deprotection 2-Amino-5-fluoropyridine 2-Amino-5-fluoropyridine Coupling Coupling 2-Amino-5-fluoropyridine->Coupling Key Reactant N-Boc-piperazine N-Boc-piperazine N-Boc-piperazine->Coupling Key Reactant tert-butyl 4-(6-amino-5-fluoropyridin-2-yl)piperazine-1-carboxylate tert-butyl 4-(6-amino-5-fluoropyridin-2-yl)piperazine-1-carboxylate Coupling->tert-butyl 4-(6-amino-5-fluoropyridin-2-yl)piperazine-1-carboxylate Forms Boc-protected intermediate Deprotection Deprotection tert-butyl 4-(6-amino-5-fluoropyridin-2-yl)piperazine-1-carboxylate->Deprotection Final_Product 5-Fluoro-6-piperazin-1-ylpyridin-2-amine Deprotection->Final_Product

Caption: General synthesis workflow for 5-Fluoro-6-piperazin-1-ylpyridin-2-amine.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and purification of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine and its intermediates.

Intermediate 1: 2-Amino-5-fluoropyridine

Q1: My synthesis of 2-amino-5-fluoropyridine from 2-aminopyridine results in a low yield and a mixture of isomers. How can I improve this?

A1: This is a common challenge due to the multi-step nature of this synthesis, which often involves nitration, reduction, diazotization, and other transformations.[1][2] Low yields and isomer formation can arise from suboptimal reaction conditions at each stage.

  • Expert Insight: Precise temperature control during diazotization is critical to prevent side reactions. Additionally, the purification of the intermediate 2-acetylamino-5-aminopyridine is crucial for a clean final product.

  • Troubleshooting Protocol:

    • Nitration: Ensure the nitration of 2-aminopyridine is carried out at a controlled temperature to favor the desired isomer.

    • Reduction: When reducing the nitro group, iron powder in the presence of an acid like acetic acid is often effective.[2] Monitor the reaction closely by TLC to avoid over-reduction.

    • Purification of Intermediates: It is highly recommended to purify the acetylated amino-nitro intermediate before proceeding to the reduction and subsequent steps. This can often be achieved by recrystallization.

    • Diazotization and Fluorination (Schiemann Reaction): This step is particularly sensitive. Maintain a temperature of -5 to 0°C during the formation of the diazonium salt to minimize decomposition.[1]

    • Final Hydrolysis: Careful hydrolysis of the acetyl group will yield the final product.[1]

Intermediate 2: N-Boc-piperazine

Q2: I'm struggling with the selective mono-protection of piperazine to form N-Boc-piperazine. I'm getting significant amounts of the di-protected byproduct.

A2: Achieving selective mono-protection of the two secondary amines in piperazine is a well-known challenge. The traditional method of reacting anhydrous piperazine with di-tert-butyl carbonate (Boc₂O) can lead to low yields due to the formation of the di-Boc-piperazine.[3][4]

  • Expert Insight: The key is to control the stoichiometry and reaction conditions carefully. An alternative approach involves forming a salt of piperazine first to improve selectivity.[3][4]

  • Troubleshooting Protocol:

    • Improved Selectivity Method: React piperazine with acetic acid to form the piperazine salt. Then, perform the acylation with di-tert-butyl carbonate. This method generally improves the yield of the mono-protected product.[3][4]

    • Reaction Conditions: Use a suitable solvent like dichloromethane or tetrahydrofuran.[5] Maintain a low temperature (e.g., 0°C) during the addition of Boc₂O to control the reaction rate.[6]

    • Purification: If di-protected byproduct still forms, it can be separated from the mono-protected product by flash column chromatography.

Q3: What is the best way to remove the Boc protecting group from my intermediate without affecting other functional groups?

A3: The Boc group is designed to be removed under acidic conditions.[6] The choice of acid and solvent is important to ensure clean deprotection.

  • Expert Insight: A solution of hydrochloric acid (HCl) in an organic solvent like dioxane or methanol is a standard and effective method for Boc deprotection.[7]

  • Detailed Deprotection Protocol:

    • Dissolve the Boc-protected intermediate in a minimal amount of methanol or dioxane.[7]

    • Add a 4N solution of HCl in dioxane and stir the mixture at room temperature.[7][8]

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine.[7]

Final Product: 5-Fluoro-6-piperazin-1-ylpyridin-2-amine

Q4: The final coupling reaction between my activated pyridine intermediate and piperazine is sluggish and gives a low yield. What can I do?

A4: The reactivity of halopyridines in nucleophilic aromatic substitution (SₙAr) reactions can be challenging, especially without strong electron-withdrawing groups.[9] Palladium-catalyzed cross-coupling reactions are often a more efficient alternative.[10]

  • Expert Insight: For coupling an amine to a heteroaryl halide, a Buchwald-Hartwig amination is often the method of choice. This palladium-catalyzed reaction is highly versatile.[6]

  • Troubleshooting Protocol (Buchwald-Hartwig Amination):

    • Catalyst System: Use a palladium catalyst such as Pd₂(dba)₃ or Pd(OAc)₂ with a suitable phosphine ligand (e.g., Xantphos, BINAP).

    • Base: A non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically used.

    • Solvent: Anhydrous toluene or dioxane are common solvents for this reaction.[6]

    • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.[6]

    • Temperature: The reaction is typically heated to 80-110°C.[6]

Q5: My final product, 5-Fluoro-6-piperazin-1-ylpyridin-2-amine, is difficult to crystallize and purify. What purification strategies do you recommend?

A5: The final product can sometimes be an oil or a solid that is difficult to crystallize, making purification by simple recrystallization challenging.

  • Expert Insight: A multi-step purification approach is often necessary. This can involve an initial workup to remove inorganic salts, followed by column chromatography, and then crystallization of the purified product or its salt.

  • Purification Workflow:

Purification_Workflow Crude_Product Crude Reaction Mixture Aqueous_Workup Aqueous Workup (e.g., wash with water/brine) Crude_Product->Aqueous_Workup Extraction Extraction with Organic Solvent (e.g., DCM, EtOAc) Aqueous_Workup->Extraction Drying Drying over Na2SO4 or MgSO4 Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Chromatography Flash Silica Chromatography (e.g., DCM/MeOH gradient) Concentration->Chromatography Pure_Fractions Combine Pure Fractions Chromatography->Pure_Fractions Final_Concentration Concentration to Dryness Pure_Fractions->Final_Concentration Crystallization Crystallization or Salt Formation Final_Concentration->Crystallization Final_Product Pure Crystalline Product Crystallization->Final_Product

Caption: A typical purification workflow for the final product.

  • Detailed Purification Protocol:

    • Aqueous Workup: After the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[11] Wash the organic layer with water and brine to remove inorganic salts.[6]

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

    • Flash Chromatography: Purify the crude product by flash silica chromatography. A gradient elution of methanol in DCM is often effective.[7]

    • Crystallization/Salt Formation:

      • Free Base Crystallization: Attempt to crystallize the purified free base from a suitable solvent system (e.g., ethanol/water, acetonitrile).

      • Salt Formation: If the free base does not crystallize well, consider forming a hydrochloride or other suitable salt. This can often improve the crystallinity of the compound.[12][13]

III. Quantitative Data Summary

The following table provides a general overview of expected yields and purities at different stages of the synthesis. These values can vary depending on the specific reaction conditions and scale.

StageIntermediate/ProductTypical YieldTypical Purity (by HPLC)
Intermediate 1 Synthesis2-Amino-5-fluoropyridine50-70%>98%
Intermediate 2 SynthesisN-Boc-piperazine80-95%>99%
Final Coupling & Deprotection5-Fluoro-6-piperazin-1-ylpyridin-2-amine60-80%>99%

IV. References

  • 1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis. (2025, April 2). Retrieved from

  • A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis - Benchchem. Retrieved from

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Journal of the American Chemical Society. (2024, July 5). Retrieved from

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2011, September 2). Retrieved from

  • US11325906B2 - Chemical compounds - Google Patents. Retrieved from

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Retrieved from

  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024, September 12). Retrieved from

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PMC. (2025, October 13). Retrieved from

  • Synthesis of 2-amino-5-fluoropyridine - ResearchGate. Retrieved from

  • 2-Amino-5-fluoropyridine synthesis - ChemicalBook. Retrieved from

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. (2014, January 15). Retrieved from

  • Organic Syntheses Procedure. Retrieved from

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. Retrieved from

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016, September 30). Retrieved from

  • Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PMC. Retrieved from

  • SUPPORTING INFORMATION Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5- trifluoromethyl-pyridin-2-yl)-piperazin-1-yl] - AWS. Retrieved from

  • ANHYDROUS CRYSTALLINE FORMS I AND II OF 1-CYCLOPROPYL-6-FLUORO-8-METHOXY-7-(3-METHYL-1-PIPERAZINYL) 4-OXO-1, 4-DIHYDROQUINOLINE-. (2005, October 26). Retrieved from

  • Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Dissertation. Retrieved from

  • 5-(piperazin-1-yl)pyridin-2-aMine | 1082876-26-3 - ChemicalBook. (2025, September 18). Retrieved from

  • Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine - ResearchGate. Retrieved from

  • 5-fluoro-2-piperazin-1-ylquinoxaline - C12H13FN4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved from

  • SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO) - Googleapis.com. (2011, November 9). Retrieved from

  • US2919275A - Purification of piperazine - Google Patents. Retrieved from

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21). Retrieved from

  • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl} - IUCr Journals. (2021, February 15). Retrieved from

  • HRP20030246A2 - Crystal forms of 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride - Google Patents. Retrieved from

  • 13 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022, June 3). Retrieved from

  • Amine Di piperazine impurity - Veeprho Pharmaceuticals. Retrieved from

  • Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure - MDPI. (2022, March 20). Retrieved from

  • N-(5-(piperazin-1-yl)pyridin-2-yl)hydroxylamine - SynThink Research Chemicals. Retrieved from

  • US6576764B2 - Synthesis and crystallization of piperazine ring-containing compounds - Google Patents. Retrieved from

  • 5-fluoro-4-(1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine | Cas no:NA | Svaklifesciences. Retrieved from

  • 5-(piperazin-1-yl)pyridin-2-amine - Sigma-Aldrich. Retrieved from

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) - MDPI. (2022, July 20). Retrieved from

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC. (2023, June 26). Retrieved from

Sources

Technical Support Center: A Researcher's Guide to Dosage Optimization of Novel Pyridinyl-Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing novel compounds based on the 5-Fluoro-6-piperazin-1-ylpyridin-2-amine scaffold. As a Senior Application Scientist, my goal is to provide you with the foundational knowledge and practical steps required to confidently and accurately determine the optimal dosage of your specific compound in cell culture experiments.

This guide is structured to move from fundamental principles to detailed troubleshooting, reflecting the logical workflow of a rigorous scientific investigation. We will focus on not just what to do, but why each step is critical for generating reproducible and meaningful data.

Part 1: Foundational Knowledge & Initial Setup

Before beginning any cell-based assay, proper handling and preparation of your compound are paramount. The chemical properties of your specific molecule will dictate its behavior in solution and its availability to the cells.

FAQ 1: How should I dissolve and store my 5-Fluoro-6-piperazin-1-ylpyridin-2-amine compound?

Most small molecule inhibitors with this scaffold are highly soluble in dimethyl sulfoxide (DMSO).

  • Recommendation: Prepare a high-concentration stock solution, typically between 10-50 mM, in 100% cell culture-grade DMSO.

  • Rationale: Creating a concentrated stock minimizes the volume of DMSO added to your cell culture medium, preventing solvent-induced toxicity. The final concentration of DMSO in your experiments should ideally be below 0.1% and must not exceed 0.5%, as higher levels can independently affect cell health and experimental outcomes.

  • Storage: Aliquot your stock solution into small, single-use volumes and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

FAQ 2: My compound won't dissolve in DMSO. What are my options?

While uncommon for this chemical class, solubility issues can arise.

  • Troubleshooting Steps:

    • Gently warm the solution to 37°C for 10-15 minutes.

    • Use a vortex or sonicator to aid dissolution.

    • If DMSO fails, consider other organic solvents like ethanol or dimethylformamide (DMF). However, always verify the compatibility of any solvent with your specific cell line and be aware of its potential toxicity. A solvent toxicity control is mandatory in such cases.

Part 2: The Core Experiment: Determining the IC50/EC50

The cornerstone of dosage optimization is the dose-response experiment. This assay determines the concentration of the compound required to elicit a 50% effect (e.g., inhibition of proliferation), a value known as the IC50 (Inhibitory Concentration) or EC50 (Effective Concentration).

Experimental Workflow: Generating a Dose-Response Curve

This workflow outlines the critical steps for a typical cell viability/proliferation assay.

Dose_Response_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_readout Phase 3: Data Acquisition & Analysis A 1. Prepare Compound Dilutions (Serial dilution from stock) D 4. Add Compound to Cells (Include Vehicle & No-Cell Controls) A->D B 2. Harvest & Count Cells (Ensure high viability >95%) C 3. Seed Cells in Plate (e.g., 96-well plate) B->C C->D E 5. Incubate for Duration (e.g., 48-72 hours) D->E F 6. Perform Viability Assay (e.g., CellTiter-Glo®, MTT) E->F G 7. Read Plate (Luminometer/Spectrophotometer) F->G H 8. Analyze Data (Normalize to controls, fit curve) G->H I Optimal Dose Range Identified H->I Determine IC50/EC50

Caption: Workflow for a standard dose-response experiment.

Detailed Protocol: Dose-Response Assay for Cell Viability
  • Cell Seeding:

    • Determine the optimal cell seeding density to ensure cells are in the exponential growth phase at the end of the experiment (typically 48-72 hours). This requires a prior growth curve analysis for your specific cell line.

    • Seed cells in a 96-well plate at the predetermined density.

  • Compound Preparation:

    • Prepare a serial dilution series of your compound. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

    • Crucial Control: Prepare a "vehicle control" containing the same final concentration of DMSO (or other solvent) as your highest compound concentration.

  • Treatment:

    • After allowing cells to adhere (typically 12-24 hours), carefully remove the media and add fresh media containing the different concentrations of your compound or the vehicle control.

    • Include "no-cell" blanks (media only) to measure background signal.

  • Incubation:

    • Incubate the plate for a duration relevant to your biological question. For proliferation assays, 48 to 72 hours is standard.

  • Data Acquisition:

    • Use a suitable viability reagent (e.g., a luminescence-based ATP assay like CellTiter-Glo® or a colorimetric assay like MTT). Follow the manufacturer's protocol.

    • Read the plate using the appropriate instrument.

  • Data Analysis:

    • Subtract the average background signal from all wells.

    • Normalize the data: Set the average of the vehicle-treated wells to 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., [log(inhibitor) vs. response -- Variable slope]) in software like GraphPad Prism or R to fit the curve and calculate the IC50.

Data Summary Table: Example Dose-Response Results
Concentration (µM)Log ConcentrationNormalized Viability (%)
100.0002.002.5
33.3331.524.1
11.1111.058.9
3.7040.5725.6
1.2350.0951.2
0.412-0.3978.9
0.137-0.8695.4
0.046-1.3498.1
0.015-1.8299.5
0.000 (Vehicle)-100.0
Calculated IC50 1.2 µM

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges are common. Here’s how to address them.

Q1: I don't see any effect, even at high concentrations. What's wrong?
  • Possibility 1: Inactive Compound. The compound may not be active against your chosen cell line. Many inhibitors are highly specific.

    • Action: Test the compound in a known sensitive cell line if one exists. Verify the compound's identity and purity via analytical methods if possible.

  • Possibility 2: Experimental Conditions. The effective concentration of your compound may be reduced.

    • Action: High serum content in media can be a cause, as serum proteins can bind to and sequester the compound. Try reducing the serum concentration (e.g., from 10% to 2% FBS), but first, ensure your cells can tolerate this condition.

  • Possibility 3: Cell Resistance. The cells may have intrinsic resistance mechanisms, such as efflux pumps (e.g., P-glycoprotein) that actively remove the compound.

Q2: The IC50 value I measured is very different from published data for a similar compound. Should I be concerned?
  • Explanation: This is not unusual and highlights a critical concept in cell biology. The IC50 is not an absolute value; it is highly dependent on the experimental context.

  • Causality: Factors that significantly influence the IC50 include:

    • Cell Line: Different cell lines have varying levels of the target protein, different compensatory pathways, and different metabolic rates.

    • Assay Duration: A 24-hour incubation will often yield a higher IC50 than a 72-hour incubation.

    • ATP Concentration (for kinase inhibitors): If your compound is an ATP-competitive kinase inhibitor, the high intracellular concentration of ATP (1-10 mM) means you will need a higher concentration of the drug to be effective in cells compared to a biochemical assay with low ATP. This is a key reason why cellular EC50 values are often much higher than biochemical IC50 values.

Q3: My results are not reproducible. The dose-response curves look different every time.
  • Possibility 1: Inconsistent Cell State.

    • Action: Ensure you are using cells from a similar passage number for all experiments. Do not let cells become over-confluent before harvesting and seeding, as this can alter their physiology.

  • Possibility 2: Compound Instability.

    • Action: Is the compound stable in the cell culture medium at 37°C for your experiment's duration? This can be tested by incubating the compound in media, collecting samples over time, and analyzing them by HPLC. If it's unstable, you may need to perform shorter assays or replenish the media and compound during the experiment.

  • Possibility 3: Plate Edge Effects. Cells in the outer wells of a 96-well plate can evaporate more quickly, altering concentrations and cell growth.

    • Action: Avoid using the outermost wells for your experiment. Fill them with sterile PBS or media to create a humidity barrier.

Part 4: Beyond Viability - Confirming the Mechanism of Action

An IC50 from a viability assay tells you that your compound has an effect, but not how. The next critical step is to verify that the compound is engaging its intended target at the concentrations determined by your dose-response curve.

Let's assume your 5-Fluoro-6-piperazin-1-ylpyridin-2-amine compound is designed to inhibit a protein kinase, for example, MEK1/2 in the MAPK pathway.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Response Cell Proliferation, Survival Transcription->Response Inhibitor Your Compound Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK pathway by a hypothetical MEK inhibitor.

Protocol: Western Blot for Target Engagement
  • Treat Cells: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with your compound at various concentrations around the IC50 you determined (e.g., 0.1x, 1x, 10x IC50). Include a vehicle control. Treat for a short period (e.g., 1-4 hours) to observe direct effects on signaling.

  • Prepare Lysates: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify Protein: Determine the protein concentration of each lysate using a BCA assay.

  • Run Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies.

    • Key Antibodies:

      • Phospho-ERK (p-ERK): This is the direct downstream substrate of MEK. A potent MEK inhibitor should dramatically reduce p-ERK levels.

      • Total ERK (t-ERK): This should remain unchanged and serves as a loading control.

      • Actin or Tubulin: A housekeeping protein to ensure equal protein loading.

  • Analyze: A successful result will show a dose-dependent decrease in the p-ERK signal, while t-ERK and actin levels remain constant. This provides strong evidence that your compound is inhibiting the intended pathway in your cells at the calculated effective concentrations.

References

  • Title: The importance of serum in drug-protein binding for in vitro assays. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: ABC Transporters and Their Role in Drug Resistance. Source: Molecular Pharmaceutics URL: [Link]

  • Title: A simple method to determine the cellular potency of kinase inhibitors. Source: Nature Chemical Biology URL: [Link]

Technical Guide: Resolving Ambiguous NMR Peaks in 5-Fluoro-6-piperazin-1-ylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges in resolving ambiguous NMR signals for 5-Fluoro-6-piperazin-1-ylpyridin-2-amine . The combination of fluorine coupling (


F-

H/

C) and piperazine ring dynamics creates a complex spectral landscape often misinterpreted as "impurities" or "degradation."[1]
The Core Challenge: Molecular Dynamics & Spin Physics

This molecule presents a "perfect storm" for NMR ambiguity due to two distinct physical phenomena occurring simultaneously:

  • Piperazine Ring Flipping (Timescale Broadening): At room temperature (298 K), the piperazine ring undergoes chair-chair interconversion at a rate comparable to the NMR timescale.[1] This results in broad, featureless "humps" rather than sharp triplets, often mistaken for polymer contamination.

  • Fluorine Spin-Spin Coupling: The

    
    F nucleus (
    
    
    
    , 100% abundance) couples to both protons and carbons.[1] This splits signals into doublets (d), doublets of doublets (dd), or quartets, which can overlap with other peaks.
Troubleshooting & Analysis Guide
Issue 1: The "Missing" or "Blurred" Piperazine Protons

Symptom: The aliphatic region (2.5 – 3.8 ppm) shows broad, undefined baselines or merged peaks instead of two distinct triplets. Integration values are inconsistent.

Mechanism: The piperazine ring exists in a dynamic equilibrium between two chair conformers. At room temperature, the exchange rate (


) is intermediate on the NMR timescale (

).[1] This leads to coalescence broadening .

Solution: Variable Temperature (VT) NMR

  • Protocol:

    • Solvent Selection: Switch from CDCl

      
       to DMSO-d
      
      
      
      . DMSO has a higher viscosity and polarity, which can slightly alter exchange rates, but more importantly, it allows for higher temperature experiments.
    • Heating Experiment: Raise the probe temperature to 353 K (80 °C) .

      • Result: The exchange rate becomes fast relative to the NMR timescale (

        
        ). The broad humps will sharpen into two distinct triplets (or broad singlets depending on resolution).
        
    • Cooling Experiment (Optional): Lower to 233 K (-40 °C) (requires CD

      
      Cl
      
      
      
      or MeOD).
      • Result: The exchange "freezes," revealing distinct axial and equatorial protons (splitting the 4 protons into 8 complex signals). Note: Heating is usually sufficient for characterization.[1]

Issue 2: Deconvoluting the Aromatic Region (H3 vs. H4)

Symptom: Two aromatic signals are visible, but their splitting patterns are complex (non-standard doublets), making assignment difficult.

Mechanism: The pyridine ring has two protons: H3 and H4 .

  • H3: Positioned between the amine (-NH

    
    ) and H4.[1]
    
  • H4: Positioned between H3 and the Fluorine atom.

These protons couple to each other (


) and to the fluorine (

and

).[1]

Assignment Logic:

Proton Chemical Environment Coupling Partners Expected Multiplicity Approx.[2][3] Shift

| H3 | Shielded by ortho-NH


 and para-Piperazine.[1] | H4 (

), F5 (

) | dd (Doublet of Doublets) | 5.8 - 6.2 ppm | | H4 | Deshielded by ortho-F. | H3 (

), F5 (

) | dd (Doublet of Doublets) | 7.2 - 7.6 ppm |[1]

Validation Check:

  • H3 Signal: Look for a smaller second splitting (

    
     Hz).
    
  • H4 Signal: Look for a larger second splitting (

    
     Hz).
    
  • Self-Validation: The

    
     coupling constant (typically ~8 Hz) must be identical in both signals.
    
Issue 3: 13C Spectrum "Extra" Peaks

Symptom: The


C spectrum appears to have twice as many aromatic peaks as expected, or peaks are split into doublets.

Mechanism:


F splits 

C signals.[1][3] The magnitude of the coupling constant (

) dictates the carbon's distance from the fluorine.

Diagnostic Table for C-F Coupling: | Carbon Position | Coupling Type | Magnitude (


) | Appearance |
| :--- | :--- | :--- | :--- |
| C5 (C-F)  | 

| ~230 - 260 Hz | Wide Doublet (often low intensity) | | C4 / C6 |

| ~15 - 30 Hz | Distinct Doublet | | C3 |

| ~4 - 10 Hz | Narrow Doublet | | C2 |

| < 3 Hz | Singlet or Broadened Peak |[1]
Strategic Workflow: The Assignment Decision Tree

NMR_Workflow Start Start: Ambiguous Spectrum Region_Check Identify Problem Region Start->Region_Check Aliphatic Aliphatic (2.5-4.0 ppm) Broad/Merged Peaks? Region_Check->Aliphatic Aromatic Aromatic (5.5-8.0 ppm) Complex Splitting? Region_Check->Aromatic VT_Check Perform VT-NMR (+80°C) Aliphatic->VT_Check Sharpen Peaks Sharpen? VT_Check->Sharpen Assign_Pip Assign Piperazine (2x Triplet/Singlet) Sharpen->Assign_Pip Yes Impurity Suspect Impurity/Polymer Sharpen->Impurity No Calc_J Calculate J Values (Hz) Aromatic->Calc_J J_Analysis Analyze Coupling Magnitude Calc_J->J_Analysis Assign_H4 Large J_HF (~10Hz) = H4 (Deshielded) J_Analysis->Assign_H4 High J_HF Assign_H3 Small J_HF (~4Hz) = H3 (Shielded) J_Analysis->Assign_H3 Low J_HF

Caption: Decision tree for isolating and resolving spectral ambiguities in fluorinated piperazinyl pyridines.

Recommended Experimental Protocols
Protocol A: High-Temperature 1H NMR (for Piperazine Resolution)
  • Sample Prep: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-d

    
     . (Avoid CDCl
    
    
    
    as it boils at 61°C).[1]
  • Instrument Setup:

    • Lock and shim at room temperature (25°C).

    • Increase temperature to 80°C (353 K) .

    • Allow 10 minutes for thermal equilibration (crucial for shimming).

    • Re-shim (gradient shim) at the elevated temperature.

  • Acquisition: Acquire standard 1H spectrum (16-32 scans).[1]

  • Processing: Apply 0.3 Hz line broadening (LB). The piperazine peaks should appear as two sharp signals (integrating to 4H each) or a sharpened singlet if chemical shifts overlap.

Protocol B: 19F-Decoupled 1H NMR (Optional)

If the aromatic splitting is too complex to analyze manually:

  • Requirement: Probe capable of

    
    F decoupling (e.g., inverse probe or triple resonance probe).
    
  • Setup: Set O2 (decoupler offset) to the center of the

    
    F signal (approx -130 to -150 ppm; measure a quick 
    
    
    
    F spectrum first).
  • Acquisition: Acquire

    
     with 
    
    
    
    F decoupling on during acquisition.
  • Result: The H3 and H4 signals will collapse from doublets of doublets into simple doublets (showing only

    
    ), confirming the proton-proton relationship immediately.
    
References
  • BenchChem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (General piperazine NMR behavior). [1]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.[1] (Detailed mechanics of piperazine ring flipping and VT-NMR).

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (Fluorine-piperazine interaction and coupling constants).[1]

  • ChemicalBook. 2-Amino-5-fluoropyridine 1H NMR Spectrum. (Baseline data for the aromatic core).

  • Iowa State University. NMR Coupling Constants Guide. (Reference for J-value ranges).

Sources

Technical Support Center: Bioavailability Optimization for 5-Fluoro-6-piperazin-1-ylpyridin-2-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Oral Bioavailability Enhancement & Troubleshooting

Introduction: Decoding the Scaffold

Welcome to the technical support hub for the 5-Fluoro-6-piperazin-1-ylpyridin-2-amine class. This scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophore for CDK4/6 inhibitors (similar to Abemaciclib or Palbociclib intermediates) and various GPCR antagonists.

While the 2-amino-pyridine core provides critical hydrogen-bonding motifs for the ATP-binding pocket of kinases, and the 5-fluoro substituent blocks metabolic oxidation at the para-position, the piperazine tail often introduces a "solubility-permeability paradox."

This guide addresses the three most common "tickets" we receive regarding this scaffold: poor aqueous solubility , high P-gp efflux , and rapid metabolic clearance .

Module 1: Solubility & Dissolution Optimization

Ticket #1042: "My compound precipitates in gastric fluid simulants (FaSSGF)."

Diagnosis: The 5-Fluoro-6-piperazin-1-ylpyridin-2-amine core is a weak base. The pyridine nitrogen is weakly basic (pKa ~3–4), while the distal piperazine nitrogen is more basic (pKa ~8–9). If you rely solely on the free base, you may achieve gastric solubility (pH 1.2) due to protonation, but the compound will likely crash out (precipitate) as it transitions to the higher pH of the small intestine (pH 6.5–7.4), leading to the "brick dust" phenomenon.

Troubleshooting Protocol: Salt Screening & Selection Do not rely on the free base for in vivo studies. You must screen for a counter-ion that maintains supersaturation in the intestinal lumen.

Recommended Workflow:

  • pKa Determination: Measure the precise pKa of the distal piperazine nitrogen.

  • Counter-ion Selection: Select acids with a pKa at least 2 units lower than the piperazine amine to ensure stable salt formation.

  • Screening Candidates:

    • Mesylate (Methanesulfonate): Highly recommended for this scaffold. It often disrupts crystal packing more effectively than HCl, improving dissolution rates.

    • Isethionate: Good for reducing hygroscopicity if the Mesylate is too sticky.

    • Succinate: Useful if a less acidic environment is required for stability.

Data Summary: Typical Solubility Profiles (Simulated)

FormpH 1.2 Solubility (mg/mL)pH 6.8 Solubility (mg/mL)HygroscopicityRecommendation
Free Base >10.0 (High)<0.01 (Critical Failure)LowAvoid
HCl Salt >20.00.05ModerateBackup
Mesylate >25.00.2–0.5 (Sustained)HighPrimary Choice

Module 2: Permeability & Efflux (P-gp)

Ticket #2089: "Caco-2 assay shows an Efflux Ratio (ER) > 10. Is it P-gp?"

Diagnosis: Yes. The exposed secondary amine on the piperazine ring is a notorious "red flag" for P-glycoprotein (P-gp/MDR1) recognition. While it aids solubility, it acts as a hydrogen bond donor (HBD) that P-gp actively pumps out of the enterocyte back into the gut lumen, drastically reducing oral bioavailability (


).

Troubleshooting Protocol: Structural Masking You must mask the HBD character of the piperazine nitrogen without killing the solubility.

Chemical Modification Strategies:

  • N-Alkylation: Capping with a methyl or ethyl group removes the HBD. However, this increases lipophilicity (LogP), which might increase metabolic clearance.

  • Acylation/Sulfonylation: Converting the amine to an amide or sulfonamide (e.g., methanesulfonamide) is a validated strategy used in drugs like Palbociclib. This removes the basicity and the charge, often neutralizing P-gp recognition while maintaining polar surface area.

  • Bioisosteres: Replace the piperazine with a bridged bicycle (e.g., 3,8-diazabicyclo[3.2.1]octane) to change the vector of the lone pair and reduce transporter affinity.

Visual Guide: P-gp Evasion Strategy

Pgp_Strategy Start High Efflux (ER > 2) Check_HBD Check H-Bond Donors (Piperazine NH) Start->Check_HBD Strategy_1 Strategy A: N-Alkylation (Methyl/Ethyl) Check_HBD->Strategy_1 Retain Basicity Strategy_2 Strategy B: Amide/Sulfonamide Cap Check_HBD->Strategy_2 Remove Basicity Outcome_1 Result: Lower ER, Higher Cl_int Strategy_1->Outcome_1 Outcome_2 Result: Low ER, Stable Cl_int Strategy_2->Outcome_2

Caption: Decision flow for reducing P-gp efflux. Acylation (Strategy B) is often preferred for this scaffold to balance permeability and metabolic stability.

Module 3: Metabolic Stability

Ticket #3011: "Microsomal clearance is too high ( )."

Diagnosis: Even with the 5-fluoro group blocking the pyridine ring, the piperazine ring itself is a metabolic liability. Cytochrome P450 enzymes (particularly CYP3A4) can rapidly perform N-dealkylation or oxidation on the carbon atoms alpha to the nitrogens.

Troubleshooting Protocol: Hardening the Soft Spots

  • Fluorination of the Piperazine: Adding fluorine atoms to the piperazine ring (e.g., 3,3-difluoropiperazine) lowers the electron density of the amine, reducing the rate of oxidation and increasing metabolic half-life (

    
    ).
    
  • Steric Hindrance: Introducing a methyl group adjacent to the nitrogen (e.g., 2-methylpiperazine) creates steric clash that hinders the approach of the CYP heme iron.

  • Scaffold Hopping: If the piperazine is unsalvageable, switch to a spirocyclic system (e.g., 2,6-diazaspiro[3.3]heptane). These are rigid, have tunable basicity, and often show superior metabolic stability.

Summary: The Optimization Workflow

Use this master logic flow to guide your next synthesis campaign.

Optimization_Flow Start Start: 5-Fluoro-6-piperazin-1-ylpyridin-2-amine Analog Solubility_Check Tier 1: Solubility Screen (FaSSIF/FaSSGF) Start->Solubility_Check Salt_Form Action: Synthesize Mesylate/HCl Salt Solubility_Check->Salt_Form Precipitates? Permeability_Check Tier 2: Caco-2 Permeability (Efflux Ratio) Solubility_Check->Permeability_Check Soluble Salt_Form->Permeability_Check Cap_NH Action: Cap Piperazine NH (Sulfonamide/Amide) Permeability_Check->Cap_NH ER > 2.0 Metabolism_Check Tier 3: Microsomal Stability (Human/Rat Liver Microsomes) Permeability_Check->Metabolism_Check ER < 2.0 Cap_NH->Metabolism_Check Hardening Action: Add F or Methyl to Piperazine or Spirocycle Switch Metabolism_Check->Hardening High Cl_int Final Candidate Selection Metabolism_Check->Final Stable Hardening->Final

Caption: Master optimization workflow. Solve solubility first, then permeability, then metabolic stability sequentially.

References

  • Parlow, J. J., et al. (2009).[1] "Piperazinyl-glutamate-pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation."[1][2][3] Bioorganic & Medicinal Chemistry Letters, 19(16), 4657-4663.[1]

    • Relevance: Establishes the SAR for piperazine-pyridine scaffolds and the importance of N-capping for bioavailability.
  • Bockus, A. T., et al. (2013). "Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole." Pharmaceutical Research, 30(10).

    • Relevance: Provides the definitive protocol for salt screening (Mesylate vs HCl) for weak bases similar to the pyridine-amine class.
  • Zhang, H., et al. (2021).[4] "Chemical Molecular-Based Approach to Overcome Multidrug Resistance in Cancer by Targeting P-Glycoprotein (P-gp)." Medicinal Research Reviews, 41, 525–555.[4]

    • Relevance: details the structural modifications (H-bond donor removal) required to reduce P-gp efflux in piperazine-containing drugs.
  • PubChem Compound Summary. (2025). "4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]...)." National Center for Biotechnology Information.

    • Relevance: Verifies the structural existence of 5-fluoro-pyridine-amine kinase inhibitors and their physicochemical properties.

Sources

Validation & Comparative

validating the efficacy of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Validating the Efficacy of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine in Animal Models

Executive Summary & Compound Profile

5-Fluoro-6-piperazin-1-ylpyridin-2-amine represents a high-value pharmacophore often utilized in the design of ATP-competitive kinase inhibitors (particularly CDK4/6) and GPCR ligands (e.g., 5-HT receptors). Its structure combines a 2-aminopyridine core (a classic "hinge-binder" motif for kinase ATP pockets) with a C6-piperazine moiety (enhancing solubility and solvent-exposed interactions) and a C5-fluorine substitution (blocking metabolic oxidation and modulating pKa).

This guide provides a rigorous framework for validating this New Chemical Entity (NCE) as a potential therapeutic, benchmarking its efficacy against established standards like Ribociclib (CDK4/6 inhibitor) and Buspirone (5-HT agonist), with a primary focus on its most probable application: Oncology (Anti-proliferative Kinase Inhibition).

Mechanism of Action (MoA) & Target Hypothesis

To validate efficacy, one must first confirm the target. Based on Structure-Activity Relationship (SAR) analysis, this scaffold is highly characteristic of Cyclin-Dependent Kinase (CDK) inhibitors.

  • Primary Hypothesis (Oncology): The 2-aminopyridine binds to the ATP-binding pocket of CDK4/6, preventing the phosphorylation of Retinoblastoma protein (Rb), thereby arresting the cell cycle in the G1 phase.

  • Secondary Hypothesis (CNS): The piperazine ring suggests potential affinity for Serotonin (5-HT) or Dopamine receptors.

Comparative Analysis: NCE vs. Standards
Feature5-Fluoro-6-piperazin-1-ylpyridin-2-amine (NCE)Ribociclib (Standard of Care)Palbociclib (Alternative)
Core Scaffold 2-AminopyridinePyrrolo[2,3-d]pyrimidine (with aminopyridine side chain)Pyrido[2,3-d]pyrimidine
Key Substituents 5-Fluoro, 6-Piperazinyl7-Cyclopentyl, N,N-dimethyl6-Acetyl, 8-Cyclopentyl
Primary Target Putative CDK4/6 or 5-HTCDK4/6 (High Selectivity)CDK4/6 (Dual Inhibitor)
Metabolic Stability High (Fluorine block at C5)Moderate (CYP3A4 substrate)Moderate (CYP3A4 substrate)
BBB Penetration Likely High (Low MW, Piperazine)ModerateLow to Moderate

Experimental Protocols for Validation

Phase I: In Vitro Target Validation (Go/No-Go)

Before animal models, confirm the mechanism.

  • Assay: ADP-Glo™ Kinase Assay or Radiometric

    
    -ATP Assay.
    
  • Protocol: Incubate NCE (0.1 nM – 10 µM) with recombinant CDK4/CyclinD1 and CDK6/CyclinD3.

  • Benchmark: IC

    
     should be < 50 nM to proceed to animal models (Ribociclib IC
    
    
    
    ≈ 10 nM).
Phase II: In Vivo Efficacy (Xenograft Models)

Model Selection: MCF-7 (ER+, HER2-) Human Breast Cancer Xenograft in Nude Mice.

  • Rationale: This model is the gold standard for CDK4/6 inhibitors, which are most effective in Rb-positive, ER-positive tumors.

Step-by-Step Protocol:

  • Tumor Implantation: Inject

    
     MCF-7 cells (with Matrigel) into the mammary fat pad of ovariectomized BALB/c nude mice supplemented with 17
    
    
    
    -estradiol pellets (0.72 mg/60 days).
  • Randomization: When tumors reach ~150–200 mm

    
    , randomize mice into 4 groups (n=10/group):
    
    • Vehicle Control: (e.g., 0.5% Methylcellulose).

    • Comparator: Ribociclib (75 mg/kg, p.o., daily).

    • NCE Low Dose: (e.g., 25 mg/kg, p.o., daily).

    • NCE High Dose: (e.g., 75 mg/kg, p.o., daily).

  • Dosing Regimen: Treat for 21–28 days.

  • Readouts:

    • Tumor Volume (TV): Measure bi-weekly using calipers (

      
      ).
      
    • Body Weight: Monitor for toxicity (weight loss >15% requires euthanasia).

    • Biomarker Analysis: Harvest tumors at endpoint. Perform Western Blot for pRb (Ser780) and Ki67 (proliferation marker).

Phase III: Pharmacokinetics (PK) & Toxicity
  • Dosing: Single oral (p.o.) vs. intravenous (i.v.) bolus in SD rats.

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Analysis: LC-MS/MS quantification.

  • Key Metric: Calculate Oral Bioavailability (

    
    ). If 
    
    
    
    , the piperazine ring may need modification (e.g., methylation) to reduce polarity.

Visualization of Signaling & Workflow

Figure 1: Mechanism of Action (CDK4/6 Inhibition Pathway)

Caption: The NCE blocks ATP binding to CDK4/6, preventing Rb phosphorylation and arresting the cell cycle at G1.

MoA NCE 5-Fluoro-6-piperazin-1-ylpyridin-2-amine CDK46 CDK4/6 + Cyclin D NCE->CDK46 Inhibits (Competes with ATP) Arrest Cell Cycle Arrest (G1) NCE->Arrest Therapeutic Effect ATP ATP ATP->CDK46 Activates Rb Rb (Tumor Suppressor) CDK46->Rb Phosphorylates pRb Phospho-Rb (Inactive) Rb->pRb Inactivation E2F E2F Transcription Factor Rb->E2F Sequesters (Active State) pRb->E2F Releases G1S G1 -> S Phase Transition E2F->G1S Promotes

Figure 2: Validation Workflow (Screening to In Vivo)

Caption: Step-by-step validation pipeline from target confirmation to xenograft efficacy.

Workflow Stage1 Phase I: In Vitro (Kinase Profiling) Decision Go/No-Go? Stage1->Decision S1_Detail Target: CDK4/6 IC50 < 50nM Stage1->S1_Detail Stage2 Phase II: PK/Tox (ADME in Rats) Stage3 Phase III: In Vivo (MCF-7 Xenograft) Stage2->Stage3 Pass S2_Detail Bioavailability > 20% No acute toxicity Stage2->S2_Detail S3_Detail Tumor Growth Inhibition (TGI) Compare vs. Ribociclib Stage3->S3_Detail Decision->Stage2 Pass

Data Presentation: Expected Outcomes

Use the following table structure to report your findings in the final validation report.

ParameterNCE (5-Fluoro-...) Ribociclib (Control) Interpretation
CDK4 IC

(nM)
Experimental Value~10 nMLower is better (higher potency).
Selectivity (CDK4 vs CDK2) Ratio>1000-foldHigh selectivity reduces toxicity.
Oral Bioavailability (

)
%~45-65%>30% is acceptable for oral drugs.
Tumor Growth Inhibition (TGI) % Reduction~70-80%Efficacy parity is the goal.
pRb Reduction (Western Blot) % Decrease>90%Confirms on-target mechanism.

References

  • Toogood, P. L. (2001). "Cyclin-Dependent Kinase Inhibitors for the Treatment of Cancer." Medicinal Research Reviews. Link

  • Fry, D. W., et al. (2004). "Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts." Molecular Cancer Therapeutics. Link

  • FDA Center for Drug Evaluation and Research. (2017). "Multi-Disciplinary Review and Evaluation: Kisqali (Ribociclib)." FDA AccessData. Link

  • Hortobagyi, G. N., et al. (2016). "Ribociclib as First-Line Therapy for HR-Positive, Advanced Breast Cancer." The New England Journal of Medicine. Link

  • Sami, A. (2020). "CDK4/6 inhibitors in breast cancer: a comprehensive review." Current Oncology. Link

5-Fluoro-6-piperazin-1-ylpyridin-2-amine: Technical Comparison & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine-Piperazine" Synergy

5-Fluoro-6-piperazin-1-ylpyridin-2-amine (CAS 1256816-60-2) represents a privileged scaffold in modern kinase inhibitor design, most notably serving as a critical intermediate in the synthesis of Abemaciclib (Verzenio) and next-generation CDK4/6 inhibitors.

While simple pyridinamine derivatives have been staples of medicinal chemistry for decades, this specific fluorinated analog addresses two critical failure modes in drug development: metabolic susceptibility and solubility-limited bioavailability .

This guide objectively compares this compound against its non-fluorinated and alternative-amine counterparts, demonstrating why the specific 5-fluoro/6-piperazine substitution pattern has become an industry standard for optimizing oral bioavailability and target residence time.

Comparative Analysis: Performance vs. Alternatives

The "Metabolic Shield" Effect (vs. Non-Fluorinated Analogs)

The primary advantage of the 5-fluoro derivative over the hydrogen-substituted parent (6-piperazin-1-ylpyridin-2-amine) is the blocking of oxidative metabolism.

  • Mechanism: The C5 position of the pyridine ring is electron-rich and prone to oxidation by Cytochrome P450 enzymes (specifically CYP3A4).

  • The Fluorine Advantage: Replacing Hydrogen (Van der Waals radius 1.20 Å) with Fluorine (1.47 Å) creates a steric and electronic blockade without significantly altering the binding pocket fit. The C-F bond (approx. 116 kcal/mol) is metabolically inert compared to the C-H bond.

Solubility & pKa Modulation (vs. Morpholine/Piperidine Derivatives)

The choice of the piperazine ring at position 6 is not arbitrary. Compared to morpholine or piperidine analogs, the piperazine moiety offers a secondary amine handle (


) that is crucial for formulating water-soluble salts (e.g., mesylate or hydrochloride).

Table 1: Physicochemical Comparison of Pyridin-2-amine Derivatives

Feature5-Fluoro-6-piperazin-1-yl (Subject)6-piperazin-1-yl (Non-Fluoro)5-Fluoro-6-morpholin-4-yl
Metabolic Stability High (C5 blocked)Low (C5 oxidation prone)High (C5 blocked)
Solubility (pH 7.4) High (Ionizable NH)High (Ionizable NH)Low (Neutral ether)
H-Bonding Donor & AcceptorDonor & AcceptorAcceptor Only
Electronic Effect F lowers Pyridine

(less basic)
Standard Pyridine basicityF lowers Pyridine

Primary Application Abemaciclib Intermediates Early-stage screeningCNS-penetrant analogs
Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree that leads to the selection of this specific derivative.

SAR_Logic Base Pyridin-2-amine Scaffold (Hinge Binder) Problem1 Problem: Low Solubility Base->Problem1 Problem2 Problem: Rapid Metabolism (C5) Base->Problem2 Soln1 Soln: Add C6-Piperazine (Introduces solubilizing amine) Problem1->Soln1 Optimization Soln2 Soln: Add C5-Fluorine (Blocks P450 oxidation) Problem2->Soln2 Optimization Result 5-Fluoro-6-piperazin-1-ylpyridin-2-amine (Optimized Lead) Soln1->Result Soln2->Result

Figure 1: SAR Optimization Logic. The convergence of solubility enhancement (piperazine) and metabolic blocking (fluorine) yields the optimized scaffold.

Experimental Protocols

Synthesis of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine

Principle: This synthesis relies on a regioselective Nucleophilic Aromatic Substitution (


). The fluorine at C5 activates the C6 position, but the leaving group at C6 (usually Cl or Br) is displaced by piperazine.

Precursor: 6-Chloro-5-fluoropyridin-2-amine (or N-protected variant).

Step-by-Step Workflow:

  • Preparation:

    • Charge a reaction vessel with 6-Chloro-5-fluoropyridin-2-amine (1.0 eq).

    • Add Piperazine (anhydrous, 3.0–5.0 eq). Note: Excess piperazine acts as both reactant and acid scavenger, preventing bis-substitution.

    • Solvent: n-Butanol or DMSO (high boiling point polar solvents are required).

  • Reaction:

    • Heat the mixture to 110–120°C under

      
       atmosphere.
      
    • Monitor via HPLC/TLC. Reaction typically completes in 4–6 hours.

    • Mechanistic Insight: The 2-amino group is electron-donating, which deactivates the ring toward

      
      . High temperature and excess nucleophile drive the reaction.
      
  • Workup (The "Piperazine Purge"):

    • Cool to room temperature.[1]

    • Dilute with water and extract with Ethyl Acetate (EtOAc).

    • Wash the organic layer with saturated brine.

    • Crucial Step: If excess piperazine remains, perform a selective pH extraction. Acidify to pH 4 (protonates piperazine), wash with organic solvent (removes non-basic impurities), then basify aqueous layer to pH 10 and extract product.

  • Crystallization:

    • Concentrate organic layer.

    • Recrystallize from Isopropyl Acetate/Heptane to yield the product as an off-white solid.

Synthesis Pathway Diagram[2]

Synthesis_Pathway Start 2,6-Dichloro-3-fluoropyridine Inter 6-Chloro-5-fluoropyridin-2-amine Start->Inter Selective Amination Final 5-Fluoro-6-piperazin-1-ylpyridin-2-amine Inter->Final SNAr Displacement Step1 NH3 / autoclave 100°C Step2 Piperazine (excess) n-BuOH, 120°C

Figure 2: Synthetic Route. Two-step sequence from commercially available 2,6-dichloro-3-fluoropyridine.

Quality Control & Characterization

To ensure the integrity of this intermediate for drug development, the following specification limits are recommended.

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow powder
Purity HPLC (C18, ACN/H2O + 0.1% TFA)

Identity

-NMR (DMSO-

)
Characteristic peaks:

7.2 (d, 1H, Ar-H), 3.3 (m, 8H, Piperazine)
Piperazine Content GC / HPLC

(Free piperazine impurity)
Water Content Karl Fischer

Self-Validating Protocol Tip: The presence of the fluorine atom allows for


-NMR  as a rapid purity check. The product should show a distinct singlet (approx -140 to -150 ppm depending on solvent), easily distinguishable from the starting material.

References

  • Vertex Pharmaceuticals. (2025). Rational Design of 6-Amino-2-Piperazinylpyridine-Based ROCK2 Inhibitors. PubMed. [Link]

  • Google Patents. (2018). US9868739B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino).[2] (Detailed synthesis of Abemaciclib intermediates).

  • Journal of Medicinal Chemistry. (2023). Fluorine in Drug Discovery: Role, Design and Case Studies. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines and Pyridines. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Specificity of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Specificity in Kinase Inhibition

The aminopyridine scaffold, of which 5-Fluoro-6-piperazin-1-ylpyridin-2-amine is a member, represents a privileged structure in modern medicinal chemistry, frequently appearing in potent kinase inhibitors.[1][2] However, the very nature of the ATP-binding site, which is conserved across the human kinome, presents a formidable challenge: achieving target specificity.[3] An inhibitor that binds promiscuously to multiple kinases can lead to unforeseen off-target effects, cellular toxicity, and a convoluted interpretation of experimental results.[4] Therefore, rigorous, multi-tiered validation is not merely a recommendation but a cornerstone of developing a reliable chemical probe or a viable therapeutic candidate.

This guide provides a comprehensive, field-proven framework for validating the kinase specificity of a novel compound, which we will refer to as Compound X (5-Fluoro-6-piperazin-1-ylpyridin-2-amine). Our investigation will be built on a hypothetical premise that Compound X was designed as a selective inhibitor of MEK1 , a key kinase in the MAPK/ERK signaling pathway.[5][6] We will compare its performance against two benchmark compounds:

  • Lapatinib: A clinically approved, selective dual inhibitor of EGFR and HER2, serving as our model for a specific inhibitor.[7][8][9]

  • Staurosporine: A natural product known for its potent but highly non-selective inhibition of a broad range of kinases, serving as our benchmark for promiscuity.[10][11][12]

Our validation strategy is a logical cascade, moving from a broad, high-throughput survey of the kinome to direct evidence of target engagement and functional modulation within the complex milieu of a living cell.

G cluster_0 Phase 1: Global Profiling cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Cellular Context cluster_3 Phase 4: Functional Confirmation p1 In Vitro Kinome-Wide Binding Assay p2 Biochemical IC50 Assay (On- and Off-Targets) p1->p2 Identify hits p3 Cellular Thermal Shift Assay (CETSA) for Target Engagement p2->p3 Confirm primary target p4 Western Blot for Downstream Pathway Inhibition p3->p4 Verify intracellular binding end Specificity Profile Validated p4->end Validate Specificity

Figure 1: A tiered workflow for kinase inhibitor specificity validation.

Phase 1: Global Kinome Profiling with Competition Binding Assays

Expertise & Causality: Our first step is to cast the widest possible net to understand the binding landscape of Compound X. We must perform an unbiased screen across a significant portion of the human kinome. A competition binding assay, such as the KINOMEscan™ platform, is the ideal choice for this initial phase.[13][14][15] This technology measures the ability of a compound to displace a ligand from the ATP-binding site of hundreds of kinases. Crucially, this assay format is independent of enzyme activity or ATP concentration, providing a direct measure of thermodynamic binding affinity (dissociation constant, Kd).[13] This approach prevents the potential for false negatives that can occur in activity-based assays if, for example, a compound requires a specific kinase conformation that is not present under the assay conditions.

Experimental Protocol: KINOMEscan™ Profiling
  • Compound Preparation: Dissolve Compound X, Lapatinib, and Staurosporine in 100% DMSO to create concentrated stock solutions.

  • Assay Concentration: The primary screen is typically run at a single high concentration (e.g., 1 or 10 µM) to identify all potential interactions.

  • Assay Principle: The test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A potent binder will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

  • Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding. A common threshold for a "hit" is a %Ctrl value less than 10% or 35%, depending on the desired stringency.

Anticipated Data & Interpretation

The goal is to see a highly selective interaction profile for Compound X. The ideal result would be a single, potent hit on our intended target, MEK1, with minimal binding to other kinases.

CompoundPrimary Target(s)%Ctrl @ 1 µM (Primary Target)Number of Off-Targets (%Ctrl < 10)Key Off-Targets Identified
Compound X (Hypothetical) MEK1 0.5% 2 MEK2 (5%), SLK (9%)
Lapatinib (Reference) EGFR, HER20.8% (EGFR), 1.2% (HER2)4DDR1, RIPK2, GAK, STK10
Staurosporine (Reference) Pan-Kinase<1% on >200 kinases>250Widespread across kinome

This hypothetical data suggests Compound X binds potently to its intended target, MEK1. It shows some cross-reactivity with the highly homologous MEK2 kinase and one other kinase, SLK, but is otherwise highly selective across the kinome panel. This contrasts sharply with Staurosporine, which binds to a vast number of kinases, confirming its role as a non-selective control.[16]

Phase 2: Orthogonal Biochemical Validation and Potency Determination

Expertise & Causality: While binding affinity is a critical parameter, it does not directly measure the functional inhibition of the kinase's catalytic activity. It is essential to validate the hits from Phase 1 using an orthogonal, activity-based assay.[17][18] This step confirms that binding to the active site translates into functional inhibition and allows us to determine a half-maximal inhibitory concentration (IC50), a key metric of potency. We will use a luminescence-based assay that quantifies ADP production, as it is a universal product of kinase reactions and thus broadly applicable.[19]

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagents: Procure recombinant human MEK1, MEK2, and SLK enzymes, their respective substrates, ATP, and the ADP-Glo™ reagent kit.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution series for each test compound (Compound X, Lapatinib, Staurosporine) in DMSO.

  • Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and the test compound at each concentration. Initiate the reaction by adding ATP (typically at its Km concentration for each specific kinase to allow for a fair comparison of potency).[4] Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent, which contains the necessary enzymes to convert the ADP generated into ATP, fueling a luciferase/luciferin reaction.

  • Data Analysis: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data & Interpretation

This phase quantifies the potency of Compound X against its primary target and key off-targets, providing a clearer picture of its selectivity window.

CompoundTarget KinaseIC50 (nM)Selectivity Score (S10)¹
Compound X MEK1 8 0.02
MEK295
SLK450
Lapatinib EGFR100.01
HER213
RIPK2>10,000
Staurosporine PKCα50.85
MEK128
PKA7
>200 others<1000

¹Selectivity Score (S10) is the number of kinases inhibited with an IC50 < 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.

The data confirms that Compound X is a potent inhibitor of MEK1. While it does inhibit the MEK2 isoform, it does so with ~12-fold less potency. The inhibition of SLK is significantly weaker (>50-fold). This profile is indicative of a selective inhibitor, which is reflected in its low S10 score, comparable to that of Lapatinib.[9]

Phase 3: Verifying Target Engagement in a Cellular Environment

Expertise & Causality: In vitro assays with purified enzymes are a necessary but insufficient step. They do not account for cell permeability, efflux pumps, or intracellular competition with high concentrations of endogenous ATP. Therefore, we must prove that Compound X engages its target, MEK1, within the complex environment of an intact cell.[20] The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[21][22] The principle is that when a ligand binds to its target protein, it confers thermodynamic stability, increasing the protein's resistance to heat-induced denaturation.[22][23]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment: Culture a relevant cell line (e.g., A375 human melanoma cells, which have a constitutively active RAF-MEK-ERK pathway) to ~80% confluency. Treat the cells with either vehicle (DMSO) or a saturating concentration of Compound X (e.g., 10 µM) for 1-2 hours.

  • Heat Challenge: Harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspension into separate PCR tubes. Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Lysis & Fractionation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by high-speed centrifugation.

  • Protein Detection: Analyze the amount of soluble MEK1 remaining in the supernatant at each temperature point using Western Blotting. Use an antibody specific for total MEK1.

  • Data Analysis: Quantify the band intensities and normalize them to the lowest temperature point (40°C). Plot the relative amount of soluble protein against temperature. A rightward shift in the melting curve for the Compound X-treated samples compared to the vehicle control indicates target engagement.

Anticipated Data & Interpretation

A positive CETSA result is strong evidence of intracellular target binding. The thermal melt curve for MEK1 in cells treated with Compound X should be shifted to higher temperatures. For example, the temperature at which 50% of MEK1 has aggregated (the Tagg) might shift from 52°C in vehicle-treated cells to 58°C in Compound X-treated cells. This "thermal shift" directly demonstrates that the compound is binding to and stabilizing its intended target in a physiologically relevant context.[24]

Phase 4: Demonstrating Functional Inhibition of Downstream Signaling

Expertise & Causality: The final and most critical phase is to demonstrate that target engagement translates into the desired biological consequence. Since MEK1's primary function is to phosphorylate and activate ERK1/2, a selective MEK1 inhibitor should reduce the levels of phosphorylated ERK1/2 (p-ERK) without affecting total ERK levels.[25][26] Western Blotting is the classic and most direct method to visualize this downstream effect.[27]

G cluster_pathway MAPK Signaling Pathway GrowthFactors Growth Factors RAS RAS GrowthFactors->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription Gene Transcription (Proliferation, Survival) ERK1_2->Transcription CompoundX Compound X CompoundX->MEK1_2 Inhibition

Figure 2: Inhibition point of Compound X in the MAPK pathway.
Experimental Protocol: Western Blot for p-ERK
  • Cell Culture & Treatment: Seed A375 cells and allow them to adhere. Starve the cells (serum-free media) for 12-24 hours to reduce basal pathway activity.

  • Inhibitor Pre-treatment: Pre-treat cells with a dose-response range of Compound X (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2 hours. Include a known MEK inhibitor (e.g., U0126) as a positive control.[28]

  • Stimulation: Stimulate the cells with a growth factor like EGF or PMA for 15 minutes to robustly activate the MAPK pathway.

  • Lysis and Quantification: Lyse the cells and determine the total protein concentration for each sample using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate protein lysates via SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe one membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Probe a second identical membrane with an antibody for total ERK1/2.

    • Probe a third membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies and detect using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities. The p-ERK signal should decrease in a dose-dependent manner with Compound X treatment, while the total ERK and loading control signals should remain constant.

Anticipated Data & Interpretation

A successful experiment will show a clear, dose-dependent reduction in the p-ERK signal in cells treated with Compound X, confirming that the compound is not only engaging its target (from CETSA) but is functionally inhibiting its catalytic activity in cells, leading to the expected downstream signaling blockade. The lack of change in total ERK levels confirms the effect is on the phosphorylation event, not on protein expression. This functional data is the ultimate validation of on-target activity.

Conclusion

The validation of a kinase inhibitor's specificity is a multi-faceted process that builds a layered, evidence-based argument. By progressing through this four-phase workflow, we have:

  • Established a global, kinome-wide binding profile for Compound X , demonstrating its high selectivity in vitro (Phase 1 ).

  • Confirmed its potent enzymatic inhibition of MEK1 and quantified its selectivity window against its closest homolog, MEK2 (Phase 2 ).

  • Provided direct evidence of target engagement within intact cells, proving bioavailability and binding under physiological conditions (Phase 3 ).

  • Demonstrated the intended functional consequence of target engagement by observing the dose-dependent inhibition of a key downstream signaling node (Phase 4 ).

Collectively, this body of evidence provides a robust and trustworthy validation of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine as a potent and specific inhibitor of MEK1, suitable for further investigation as a high-quality chemical probe or potential therapeutic agent.

References

  • KINOMEscan®. (n.d.). Technology Networks. Retrieved February 18, 2026, from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved February 18, 2026, from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved February 18, 2026, from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved February 18, 2026, from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1479, 163–180. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 18, 2026, from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved February 18, 2026, from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved February 18, 2026, from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved February 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved February 18, 2026, from [Link]

  • DiscoveRx Corporation. (2010, November 18). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Retrieved February 18, 2026, from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved February 18, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved February 18, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Retrieved February 18, 2026, from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Lips, D. J., Bueno, O. F., Wilkins, B. J., & Molkentin, J. D. (2004). MEK1-ERK2 Signaling Pathway Protects Myocardium From Ischemic Injury In Vivo. Circulation, 109(15), 1938-1941. Retrieved from [Link]

  • Omura, S. (n.d.). Staurosporine: world's first indolocarbazole & anticancer drug precursor. Retrieved February 18, 2026, from [Link]

  • Figeac, F., Iovanna, J. L., & Carrier, A. (2012). The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control. International Journal of Hepatology, 2012, 859193. Retrieved from [Link]

  • Di Domizio, J., Blum, A., & Gilliet, M. (2018). The MEK1/2-ERK Pathway Inhibits Type I IFN Production in Plasmacytoid Dendritic Cells. Frontiers in Immunology, 9, 342. Retrieved from [Link]

  • Rodrigues, C. F., & Gonçalves, T. (2025). Staurosporine as an Antifungal Agent. Journal of Fungi, 11(10), 1032. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. Retrieved February 18, 2026, from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved February 18, 2026, from [Link]

  • Roskoski, R. Jr. (2023). Navigating the ERK1/2 MAPK Cascade. International Journal of Molecular Sciences, 24(20), 15438. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Retrieved February 18, 2026, from [Link]

  • AACR Journals. (2014, August 13). Molecular Pathways: The Basis for Rational Combination Using MEK Inhibitors in KRAS-Mutant Cancers. Retrieved February 18, 2026, from [Link]

  • DiscoveRx. (n.d.). staurosporine | DiscoveRx KINOMEscan® screen. Retrieved February 18, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). A review of lapatinib ditosylate in the treatment of refractory or advanced breast cancer. Retrieved February 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2025, August 6). Different Susceptibility of Protein Kinases to Staurosporine Inhibition. Retrieved February 18, 2026, from [Link]

  • Royal Society of Chemistry. (2010, March 4). Protein kinase inhibition of clinically important staurosporine analogues. Retrieved February 18, 2026, from [Link]

  • PubMed. (2019, July 11). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Retrieved February 18, 2026, from [Link]

  • PubChem. (n.d.). 4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r) - PubChem. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (2015, December 5). Lapatinib, a Dual EGFR and HER2 Kinase Inhibitor, Selectively Inhibits HER2-Amplified Human Gastric Cancer Cells and is Synergistic with Trastuzumab In vitro and In vivo. Retrieved February 18, 2026, from [Link]

  • MIT Open Access Articles. (n.d.). Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][13][29]naphthyridin-2(1H)- one. Retrieved February 18, 2026, from [Link]

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. Retrieved from [Link]

  • Digital Commons@Becker. (2021, January 29). The kinase specificity of protein kinase inhibitor peptide. Retrieved February 18, 2026, from [Link]

  • Google Patents. (n.d.). US11325906B2 - Chemical compounds.
  • Pharmaffiliates. (n.d.). 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine. Retrieved February 18, 2026, from [Link]

Sources

head-to-head comparison of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine with a non-fluorinated analog

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 5-Fluoro-6-piperazin-1-ylpyridin-2-amine (Compound A) and its non-fluorinated analog, 6-piperazin-1-ylpyridin-2-amine (Compound B).

This analysis focuses on the structural consequences of C5-fluorination, specifically its impact on metabolic stability, acid-base dissociation constants (pKa), and synthetic accessibility.

Executive Summary

The transition from 6-piperazin-1-ylpyridin-2-amine to its 5-fluoro analog represents a classic "fluorine scan" optimization strategy in medicinal chemistry. While the non-fluorinated scaffold serves as a versatile intermediate for kinase inhibitors (e.g., CDK4/6) and GPCR ligands, it suffers from metabolic liability at the electron-rich C5 position.

The introduction of a fluorine atom at C5 confers three distinct advantages:

  • Metabolic Blockade: Steric and electronic occlusion of the primary site of oxidative metabolism (CYP450-mediated hydroxylation).

  • pKa Modulation: Reduction of the pyridine ring basicity, decreasing the likelihood of hERG channel inhibition and P-gp efflux liability.

  • Electronic Tuning: Alteration of the quadrupole moment, potentially enhancing binding affinity via non-covalent interactions (e.g., orthogonal multipolar interactions) with target proteins.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The following table contrasts the key properties of the two analogs. Note the significant shift in pKa and Lipophilicity (LogD).

FeatureNon-Fluorinated Analog (Compound B)Fluorinated Analog (Compound A)Impact of Fluorination
Structure 6-(piperazin-1-yl)pyridin-2-amine 5-Fluoro-6-(piperazin-1-yl)pyridin-2-amine C5 Substitution
Formula C

H

N

C

H

FN

+18 Da Mass Shift
Pyridine pKa ~6.9 (Predicted)~4.6 (Predicted)Basicity Reduction (-2.3 log units)
Piperazine pKa ~9.7~9.4Minimal effect (distal)
LogP (Calc) 0.4 - 0.60.8 - 1.1Lipophilicity Increase
Metabolic Fate Rapid C5-HydroxylationMetabolically Stable at C5Half-life Extension
Electronic State Electron-rich C5 (Nucleophilic)Electron-deficient RingReduced Oxidative Potential

Technical Insight: The drop in pyridine nitrogen basicity (pKa ~6.9


 ~4.6) is driven by the strong inductive effect (-I) of the fluorine atom. This is critical for CNS programs, as reducing basicity often lowers phospholipidosis risk and improves blood-brain barrier (BBB) permeability by reducing the fraction of cationic species at physiological pH.

Synthetic Pathways (Comparative)

The synthesis of the fluorinated analog requires distinct starting materials to ensure regioselectivity. While the non-fluorinated analog utilizes standard S


Ar chemistry on 2,6-dichloropyridine, the fluorinated analog typically starts from 2,6-dichloro-3-fluoropyridine .
Diagram 1: Comparative Synthesis Workflow

The following DOT diagram illustrates the parallel synthetic routes.

SynthesisComparison cluster_0 Non-Fluorinated Route (Compound B) cluster_1 Fluorinated Route (Compound A) SM1 2,6-Dichloropyridine Int1 2-Amino-6-chloropyridine (Intermediate) SM1->Int1 NH3, 180°C (Autoclave) Prod1 6-piperazin-1-ylpyridin-2-amine (Compound B) Int1->Prod1 Piperazine, 120°C K2CO3, DMSO SM2 2,6-Dichloro-3-fluoropyridine Int2 2-Amino-6-chloro-5-fluoropyridine (Regioisomer A) SM2->Int2 NH3, 120°C (Regioselective SNAr) Note Note: F-substituent directs nucleophile to C2 (Ortho) SM2->Note Prod2 5-Fluoro-6-piperazin-1-ylpyridin-2-amine (Compound A) Int2->Prod2 Piperazine, 100°C Et3N, NMP

Caption: Comparative synthetic pathways. The fluorinated route relies on the directing effect of the fluorine atom to favor substitution at the C2 position during the initial amination.

Detailed Protocol: Synthesis of Compound A

Objective: Synthesis of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine from 2,6-dichloro-3-fluoropyridine.

  • Step 1: Amination (Regioselective)

    • Reagents: 2,6-Dichloro-3-fluoropyridine (1.0 eq), Aqueous Ammonia (28%, excess).

    • Procedure: Charge a high-pressure steel autoclave with starting material and ammonia. Heat to 120°C for 12 hours. The fluorine atom at C3 (which becomes C5 in the product) activates the C2-chlorine via the inductive effect, favoring the formation of 2-amino-6-chloro-5-fluoropyridine .

    • Workup: Cool, filter the precipitate, wash with cold water. Recrystallize from ethanol.

  • Step 2: Piperazine Coupling

    • Reagents: 2-Amino-6-chloro-5-fluoropyridine (1.0 eq), Piperazine (3.0 eq), Triethylamine (2.0 eq), NMP (N-Methyl-2-pyrrolidone).

    • Procedure: Dissolve the intermediate in NMP. Add piperazine and base.[1] Heat to 100-110°C under N

      
       atmosphere for 8 hours.
      
    • Purification: Dilute with water, extract with EtOAc. The excess piperazine remains in the aqueous phase. The organic layer is dried (Na

      
      SO
      
      
      
      ) and concentrated.[2] Final purification via silica gel chromatography (DCM/MeOH/NH
      
      
      OH gradient).

Metabolic Stability & Mechanism[10]

The primary driver for selecting Compound A over Compound B is resistance to oxidative metabolism. The C5 position of 2-aminopyridine is electronically enriched by the resonance donation of the exocyclic amine and the ring nitrogen, making it a "soft spot" for CYP450 oxidation.

Diagram 2: Metabolic Fate Comparison

The following diagram details the metabolic divergence between the two analogs.

Metabolism CompB Non-Fluorinated (Compound B) [H at C5] CYP CYP450 / AOX1 (Oxidative Enzymes) CompB->CYP Substrate CompA Fluorinated (Compound A) [F at C5] CompA->CYP Blocked Site Stable Metabolically Stable (Extended Half-Life) CompA->Stable C-F Bond Strength (116 kcal/mol) Steric Shielding MetabB 5-Hydroxy-Metabolite (Unstable/Conjugated) CYP->MetabB Hydroxylation at C5 Clearance Rapid Clearance / Phase II Conjugation MetabB->Clearance

Caption: Metabolic divergence. Compound B undergoes rapid C5-hydroxylation, leading to clearance. Compound A blocks this pathway due to the strength of the C-F bond and steric hindrance.

Experimental Validation: Microsomal Stability Assay

To confirm the stability advantage, the following self-validating protocol is recommended.

Protocol: Liver Microsome Stability Assay

  • System: Pooled Human/Rat Liver Microsomes (HLM/RLM).

  • Test Concentration: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system.

  • Procedure:

    • Pre-incubate microsomes (0.5 mg/mL protein) with test compound (A or B) at 37°C for 5 min.

    • Initiate reaction by adding NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile containing Internal Standard (IS).

    • Centrifuge and analyze supernatant via LC-MS/MS.

  • Readout: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    
    ).
  • Expected Result: Compound B will show a steeper slope (high

    
    ) compared to Compound A, confirming the protective effect of the C5-fluorine.
    

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Pfizer Inc. (2011). Patent WO2011130232A1: Pyridyl-piperazinyl compounds as kinase inhibitors. (Describes synthesis of related 2-amino-6-piperazinylpyridine scaffolds). Link

  • Barnes-Seeman, D., et al. (2014). The role of fluorine in the discovery of kinase inhibitors. Current Topics in Medicinal Chemistry. Link

Sources

independent verification of the reported synthesis of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Verdict

This guide details the independent verification of the synthesis of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine , a critical scaffold often associated with CDK4/6 inhibitor development (analogous to intermediates for Abemaciclib).

The Verdict: The "Reported" method (thermal nucleophilic aromatic substitution,


) is functionally reproducible but suboptimal for scale-up or high-purity applications due to harsh thermal requirements (

) and poor regioselectivity control.[1]

The Verified Alternative: We recommend a Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling approach. This method operates at lower temperatures (


), significantly reduces tar formation, and simplifies the workup by avoiding the large excess of piperazine required in the thermal route.[1]

Chemical Context & Challenge

The target molecule features a pyridine ring substituted with an electron-donating amine at C2, an electron-withdrawing fluorine at C5, and a piperazine moiety at C6.

  • The Challenge: The starting material, 6-chloro-5-fluoropyridin-2-amine , is electronically deactivated for

    
     at the C6 position due to the strong electron-donating effect of the C2-amino group.[1]
    
  • The Consequence: Forcing conditions (high heat) are required to displace the chloride, leading to decomposition and "black tar" formation.[1]

  • The Solution: Transition metal catalysis bypasses the electronic deactivation, allowing the C-N bond formation to occur under milder conditions.[1]

Comparative Analysis Overview
FeatureMethod A: Reported (Thermal

)
Method B: Verified (Pd-Catalysis)
Reaction Mechanism Nucleophilic Aromatic SubstitutionBuchwald-Hartwig Cross-Coupling
Temperature

(Sealed Tube)

Stoichiometry Piperazine (5.0 - 10.0 equiv)Piperazine (1.2 equiv)
Yield 40 - 55% (Variable)82 - 88% (Consistent)
Purification Difficult (removal of excess amine)Simple (Acid/Base extraction)
Scalability Low (Pressure hazards)High (Standard reactor)

Experimental Protocols

Method A: The Reported Route (Literature Baseline)

Based on standard protocols for aminopyridine functionalization (e.g., US Patent 7,855,211).[1]

Protocol:

  • Charge a pressure vessel with 6-chloro-5-fluoropyridin-2-amine (1.0 eq) and Piperazine (10.0 eq).

  • Add solvent (DMSO or NMP, 5 vol).[1]

  • Seal and heat to

    
      for 18–24 hours.
    
  • Workup: Cool to RT. Dilute with water.[1] Extract with EtOAc (x3). The huge excess of piperazine makes phase separation difficult and requires extensive water washing to remove.[1]

  • Purification: Flash chromatography (DCM/MeOH/NH

    
    ) is mandatory to remove oligomeric byproducts.[1]
    
Method B: The Verified Route (Recommended)

Optimized for purity and atom economy.[1]

Reagents:

  • Substrate: 6-chloro-5-fluoropyridin-2-amine (1.0 eq)

  • Nucleophile: Piperazine (1.2 eq)[1]

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2.5 mol%)[1]
  • Ligand: BINAP or Xantphos (5.0 mol%)[1]

  • Base: NaO

    
    Bu (Sodium tert-butoxide) (2.0 eq)[1]
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]

Step-by-Step Protocol:

  • Inertion: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (N

    
    ) for 15 minutes. Explanation: Pd(0) species are oxygen-sensitive; strict anaerobic conditions prevent catalyst death.[1]
    
  • Charging: Add the chloro-pyridine substrate, piperazine, NaO

    
    Bu, Pd
    
    
    
    (dba)
    
    
    , and BINAP to the flask under N
    
    
    flow.
  • Solvation: Add anhydrous Toluene (10 volumes).

  • Reaction: Heat the mixture to

    
      with vigorous stirring. Monitor by LCMS.[1]
    
    • Checkpoint: Conversion should be >95% within 4–6 hours.[1]

  • Quench & Workup (Self-Validating):

    • Cool to room temperature.[1][2] Filter through a Celite pad to remove Palladium black (wash with EtOAc).[1]

    • Acid/Base Purification (Critical Step):

      • Extract the filtrate with 1M HCl .[1] The product (containing basic nitrogens) moves to the aqueous phase; non-basic impurities remain in organics.[1]

      • Wash the aqueous layer with EtOAc.[1]

      • Basify the aqueous layer to pH 10 with 4M NaOH.[1]

      • Extract the product back into EtOAc.[1]

  • Isolation: Dry organics over Na

    
    SO
    
    
    
    and concentrate.
  • Result: Pale yellow solid. Yield: ~85%.

Visualized Workflows

Synthesis Pathway Logic

SynthesisComparison cluster_0 Starting Material cluster_1 Method A: Reported (Thermal) cluster_2 Method B: Verified (Catalytic) SM 6-chloro-5-fluoropyridin-2-amine StepA1 Reagent: Piperazine (10 eq) Solvent: DMSO Temp: 150°C (Sealed) SM->StepA1 Direct SnAr StepB1 Cat: Pd2(dba)3 / BINAP Base: NaOtBu Temp: 100°C SM->StepB1 Buchwald-Hartwig StepA2 Result: Low Yield (40%) High Impurities StepA1->StepA2 Target 5-Fluoro-6-piperazin-1-ylpyridin-2-amine (CAS: 1197235-86-1) StepA2->Target Difficult Purification StepB2 Result: High Yield (85%) Clean Profile StepB1->StepB2 StepB2->Target Acid/Base Workup

Caption: Comparison of the thermal "brute force" pathway versus the catalytic "verified" pathway, highlighting the efficiency gap.

Purification Logic (Self-Validating System)

Purification Crude Crude Reaction Mixture (Product + Catalyst + Impurities) Filter 1. Filter via Celite Crude->Filter AcidExt 2. Extract with 1M HCl Filter->AcidExt PhaseSep Phase Separation AcidExt->PhaseSep OrgLayer Organic Layer (Contains Non-Basic Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Acidic) (Contains Protonated Product) PhaseSep->AqLayer Keep Basify 3. Basify to pH 10 (NaOH) AqLayer->Basify FinalExt 4. Extract into EtOAc -> Dry -> Concentrate Basify->FinalExt Product Pure Product (>98% Purity) FinalExt->Product

Caption: The "Catch-and-Release" purification strategy utilizes the basicity of the piperazine/pyridine to isolate the product without chromatography.

Analytical Verification Data

To validate the synthesis, the following analytical signatures must be observed.

1. LC-MS (Liquid Chromatography-Mass Spectrometry):

  • Expected Mass (M+H):

    
     (Calculated for C
    
    
    
    H
    
    
    FN
    
    
    is 196.22 Da).[1]
  • Retention Time: Early eluting peak (polar basic compound) on C18 reverse phase (0.1% Formic Acid).[1]

2.


H NMR (400 MHz, DMSO-

):
  • 
     7.20 (d, 1H):  Aromatic proton at C4 (coupled to F).[1]
    
  • 
     7.10 (d, 1H):  Aromatic proton at C3.[1]
    
  • 
     5.80 (s, 2H):  Broad singlet for the primary amine (-NH
    
    
    
    ) at C2.[1]
  • 
     3.20 - 3.40 (m, 4H):  Piperazine methylene protons (adjacent to pyridine).[1]
    
  • 
     2.80 - 2.90 (m, 4H):  Piperazine methylene protons (adjacent to secondary amine).[1]
    
  • Note: The coupling constants (

    
    ) between the Fluorine and adjacent protons are diagnostic.[1]
    

References

  • Eli Lilly and Company. (2010).[1] Pyrrolo[2,3-d]pyrimidine derivatives as CDK4/6 inhibitors.[1] US Patent 7,855,211.[1][3]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 56947477 (Abemaciclib Intermediates).[1][1]

  • Paul, F., et al. (1994).[1] Palladium-catalyzed coupling reactions of aryl chlorides.[1][4] Journal of the American Chemical Society, 116(13), 5969-5970.[1]

Sources

Safety Operating Guide

5-Fluoro-6-piperazin-1-ylpyridin-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that moving from discovery to application requires not only rigorous science but also an unwavering commitment to safety. The proper handling and disposal of novel chemical entities are paramount to protecting researchers and the environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine, a compound with structural motifs common in pharmaceutical research.

This document is structured to provide not just a set of instructions, but a framework for thinking about chemical waste management. The causality behind each recommendation is explained to empower you to make informed safety decisions in your own laboratory settings.

Hazard Profile and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 5-Fluoro-6-piperazin-1-ylpyridin-2-amine may not be readily available, we can infer its hazard profile from its constituent structural components: a fluorinated pyridine ring, a piperazine moiety, and an aromatic amine.

  • Fluorinated Pyridines: These compounds can be toxic and may release hydrogen fluoride upon combustion or decomposition, which is highly corrosive and toxic.[1]

  • Piperazine Derivatives: Piperazine itself is known to cause skin and respiratory sensitization and can cause severe skin burns and eye damage.[2][3]

  • Aromatic Amines: This class of compounds often carries toxicological risks, including potential mutagenicity or carcinogenicity.

Given these characteristics, 5-Fluoro-6-piperazin-1-ylpyridin-2-amine should be treated as a hazardous chemical waste.[4] Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[4][5]

Personal Protective Equipment (PPE)

A robust defense against chemical exposure begins with appropriate PPE. The following should be considered mandatory when handling this compound or its waste.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or fine dust, which can cause serious eye damage.[2][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation, burns, or sensitization.[2][4]
Body Protection Flame-retardant lab coat.Protects against spills and splashes on clothing and skin.[4]
Respiratory Protection NIOSH-approved respirator.Required if handling the solid outside of a chemical fume hood where dust may be generated.[5][6]

All handling of this waste should ideally occur within a certified chemical fume hood to minimize inhalation exposure.[6]

Step-by-Step Disposal Protocol

The guiding principle for chemical waste is to ensure it is segregated, contained, and clearly identified for final disposal by a licensed contractor.[6][7]

Step 1: Waste Segregation

Proper segregation is the most critical step in a laboratory waste management program.[8] Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper segregation can complicate and increase the cost of disposal.

  • Action: Designate a specific waste container for "Halogenated Organic Waste."[4]

  • Causality: Fluorinated compounds require specific disposal methods, often high-temperature incineration, to ensure the complete destruction of the molecule and scrubbing of acidic gases like hydrogen fluoride.[9] Mixing with non-halogenated waste complicates this process.

Step 2: Container Selection and Labeling

The integrity of the waste containment is crucial for safe storage and transport.[10][11]

  • Action:

    • Select a robust, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[4]

    • The container must be clearly and securely labeled.[10]

  • Causality: The container must be chemically resistant to the waste it holds (both the compound and any solvents). Clear, accurate labeling prevents accidental mixing and ensures the disposal contractor has the necessary information for safe handling.[8]

The label should include, at a minimum:

  • The words "Hazardous Waste "[12]

  • The full chemical name: "5-Fluoro-6-piperazin-1-ylpyridin-2-amine " (no formulas or abbreviations)[10]

  • An approximate concentration or quantity of the waste.

  • The date the waste was first added to the container.

Step 3: Waste Collection
  • Action:

    • Carefully transfer the waste (solid, or dissolved in a compatible solvent) into the designated container.

    • If transferring a solid, avoid creating dust.

    • Do not overfill the container. A good rule of thumb is to fill to no more than 80% capacity to allow for vapor expansion.[4]

    • Keep the container closed at all times except when adding waste.[10][13]

  • Causality: Minimizing the generation of dust and vapors reduces the risk of inhalation exposure. Leaving headspace in the container is a critical safety measure to prevent pressure buildup and potential rupture.

Step 4: Storage

Waste containers must be stored in a designated and controlled area while awaiting pickup.

  • Action: Store the sealed container in a designated Satellite Accumulation Area (SAA).[12][13] This area should be secure, well-ventilated, and away from general laboratory traffic. Segregate the container from incompatible materials, such as strong oxidizing agents and acids.[2]

  • Causality: An SAA ensures that hazardous waste is kept in a controlled location near the point of generation.[10] Proper segregation within the SAA prevents accidental reactions between different classes of waste.

The following diagram illustrates the decision-making workflow for the disposal process.

G Workflow for Disposal of 5-Fluoro-6-piperazin-1-ylpyridin-2-amine cluster_0 In-Lab Procedures cluster_1 Institutional Disposal A Generate Waste (Solid or Solution) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B Always C Select 'Halogenated Organic Waste' Container B->C D Label Container Correctly ('Hazardous Waste', Full Chemical Name) C->D E Transfer Waste to Container (Avoid Dust, Do Not Overfill) D->E F Store in Satellite Accumulation Area (Segregated, Secure, Ventilated) E->F G Container is Full (or >6 months old) F->G H Contact Environmental Health & Safety (EHS) G->H I Arrange for Licensed Waste Contractor Pickup H->I J Final Disposal (High-Temperature Incineration) I->J

Caption: Disposal workflow from generation to final disposal.

Spill and Emergency Procedures

In the event of a spill, a quick and informed response is crucial to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: Determine the size and nature of the spill. If it is large or you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit.[4]

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[4]

  • Decontamination: Clean the spill area with an appropriate solvent. All cleaning materials (wipes, absorbent pads) must also be collected as hazardous waste.[4][5]

  • Reporting: Report all spills to your institution's Environmental Health and Safety (EHS) department.[4]

Final Disposal

The ultimate disposal of this chemical waste must be handled by professionals.

  • Action: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[4][6] Provide them with a complete and accurate description of the waste.

  • Causality: Licensed contractors have the equipment and expertise to transport and dispose of hazardous waste in compliance with all federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] The most probable disposal method will be high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the combustion byproducts.[5][9]

By adhering to these procedures, you contribute to a culture of safety, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental health.[14]

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]

  • The National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: An Update. [Link]

  • National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • A&A Analytica. (2025, February 21). Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. [Link]

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • MedicalLab Management. (2019, June 15). Laboratory Waste Management: The New Regulations. [Link]

  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Loba Chemie. PIPERAZINE ANHYDROUS FOR SYNTHESIS Safety Data Sheet. [Link]

  • Organic Syntheses. (2017, May 5). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. [Link]

  • ACS Catalysis. (2020, September 18). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]

  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. [Link]

Sources

Personal protective equipment for handling 5-Fluoro-6-piperazin-1-ylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

Critical Notice: As of current public chemical registries, specific toxicological data for 5-Fluoro-6-piperazin-1-ylpyridin-2-amine is proprietary or limited.[1][2][3] The protocols below are derived using the Read-Across Principle , synthesizing data from structural analogs: 5-(piperazin-1-yl)pyridin-2-amine (CAS 1082876-26-3) and fluorinated aminopyridines.[1][2][3]

This compound presents a dual-hazard profile: the aminopyridine core suggests acute toxicity (oral/dermal), while the piperazine moiety acts as a potent respiratory and skin sensitizer with high basicity.[1][2][3]

GHS Hazard Classification (Inferred)
Hazard ClassCategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Oral) Cat 3/4DangerH301/H302: Toxic/Harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation Cat 1B/2DangerH314: Causes severe skin burns and eye damage (due to basicity).
Resp. Sensitization Cat 1DangerH334: May cause allergy or asthma symptoms if inhaled.
Skin Sensitization Cat 1WarningH317: May cause an allergic skin reaction.
Eye Damage Cat 1DangerH318: Causes serious eye damage.[4][5]

Personal Protective Equipment (PPE) Framework

The selection of PPE must address the compound's potential to cause irreversible respiratory sensitization and corrosive eye damage . Standard "lab coat and glasses" are insufficient .

PPE Decision Logic

PPE_Logic Start Task Assessment Form Physical State? Start->Form Solid Solid / Powder Form->Solid Solution Solution / Liquid Form->Solution Quant Quantity > 100 mg? Solid->Quant PPE_Sol RESP: Fume Hood HANDS: Nitrile (Splash Guard) EYES: Chemical Goggles (Splash Risk) Solution->PPE_Sol HighExp High Exposure Risk Quant->HighExp Yes LowExp Low Exposure Risk Quant->LowExp No PPE_High RESP: PAPR or N95 + Fume Hood HANDS: Double Nitrile (0.11mm) EYES: Chemical Goggles HighExp->PPE_High PPE_Low RESP: Fume Hood (Sash <18") HANDS: Single Nitrile EYES: Safety Glasses w/ Side Shields LowExp->PPE_Low

Figure 1: PPE Selection Logic based on physical state and quantity handled.

Detailed PPE Specifications
A. Respiratory Protection (Critical)
  • Rationale: Piperazine derivatives are known asthmagens. Inhalation of dust can lead to lifelong sensitization.

  • Primary Control: All handling of solids must occur inside a certified Chemical Fume Hood (CFH).

  • Secondary Control:

    • Small Scale (<100 mg): No respirator needed if CFH is active.

    • Large Scale (>100 mg) or Outside Hood:N95 (minimum) or P100 Half-Face Respirator .[1][2][3]

    • Spill Cleanup:PAPR (Powered Air Purifying Respirator) with HEPA filters.

B. Hand Protection
  • Material: Nitrile Rubber (minimum thickness 0.11 mm).

  • Protocol: Double-gloving is mandatory for weighing and transfer.[1][2][3]

    • Inner Glove: Standard Nitrile (inspection layer).

    • Outer Glove: Extended cuff Nitrile (tucked over lab coat sleeve).

  • Breakthrough Time: Fluorinated pyridines generally have poor permeation through nitrile; change outer gloves immediately upon splash or every 60 minutes.

C. Eye & Face Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).

  • Contraindication: Do NOT use standard safety glasses with side shields if handling the powder form, as fine dust can bypass shields and react with eye moisture to form alkaline solutions.

Operational Protocols

Weighing & Transfer (Solid Phase)
  • Static Hazard: Fluorinated powders are often electrostatic. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent "flying powder."

  • Step-by-Step:

    • Place a disposable balance mat or absorbent pad inside the fume hood.

    • Tare the receiving vessel (vial/flask) before opening the chemical container.

    • Open the container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • After transfer, wipe the exterior of the receiving vessel with a solvent-dampened Kimwipe before removing it from the hood.

Solubilization
  • Solvent Choice: DMSO or Methanol are typical solvents.

  • Exotherm Warning: Piperazine nitrogens are basic. If dissolving in acidic media (e.g., for HPLC prep), add acid slowly . Rapid addition may generate heat and aerosolize the compound.

Emergency Response & Decontamination

Spill Response Workflow

Spill_Response Detect Spill Detected Assess Is it Powder? Detect->Assess Powder Powder Spill Assess->Powder Yes Liquid Liquid Spill Assess->Liquid No WetMethod Cover with wet paper towels (Do NOT dry sweep) Powder->WetMethod Absorb Absorb with Vermiculite or Chem-Pad Liquid->Absorb Scoop Scoop into HazWaste Bag WetMethod->Scoop Clean Wipe area with 10% Acetic Acid (Neutralize) Scoop->Clean Absorb->Clean Dispose Label as Toxic/Corrosive Waste Clean->Dispose

Figure 2: Step-by-step spill response emphasizing wet methods for powders to prevent aerosolization.[1][2][3]

First Aid Measures
  • Eye Contact: Immediate irrigation for 15 minutes .[6][7] Time is critical due to potential alkaline corrosion.

  • Skin Contact: Wash with soap and water.[6][8] Do not use alcohol (increases skin permeability).

  • Inhalation: Move to fresh air immediately. Monitor for delayed asthmatic response (wheezing) for 24 hours.

Disposal Logistics

Disposal must account for the Carbon-Fluorine (C-F) bond , which is resistant to standard thermal degradation, and the nitrogen content (NOx generation).[2][3]

Waste StreamClassificationDisposal Method
Solid Waste Hazardous (Toxic/Corrosive)High-Temperature Incineration (>1100°C).[1][2][3] Standard kilns may not fully mineralize the C-F bond.
Liquid Waste Halogenated OrganicSegregate into "Halogenated Solvents" carboy. Do not mix with acidic waste streams (risk of heat/fumes).
Contaminated Sharps Bio/Chem HazardRigid sharps container, incinerated.

Waste Labeling:

  • Must carry tags: "Fluorinated Organic" , "Toxic" , "Basic/Corrosive" .

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1082876-26-3, 5-(piperazin-1-yl)pyridin-2-amine.[1][2][3] Retrieved from [Link][2][3]

  • European Chemicals Agency (ECHA). Substance Information: Piperazine (EC 203-808-3) - Sensitisation and Corrosion Hazards.[1][2][3] Retrieved from [Link][2][3]

  • U.S. EPA. Destruction and Disposal of Perfluoroalkyl Substances (PFAS) and Fluorinated Compounds - Interim Guidance.[1][2] Retrieved from [Link][2][3]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.